Product packaging for Antitubercular agent-13(Cat. No.:)

Antitubercular agent-13

Cat. No.: B12411338
M. Wt: 370.4 g/mol
InChI Key: GJMQGIOXKFZWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-13 is a novel, small-molecule investigational compound designed for advanced tuberculosis research. Its primary mechanism of action is the potent inhibition of the essential mycobacterial enzyme Polyketide Synthase 13 (Pks13) . This enzyme is a promising and clinically validated target for antitubercular agents, as it is responsible for the final condensation step in the biosynthesis of mycolic acids, which are critical lipid components of the unique Mycobacterium tuberculosis cell wall . Disruption of this pathway compromises cell wall integrity, leading to bacterial death. This mechanism is distinct from that of first-line drugs like isoniazid (which inhibits InhA in the FAS-II pathway) and rifampin (which inhibits RNA polymerase), making this compound a compelling candidate for overcoming multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains . The urgent need for new anti-TB drugs is driven by the lengthy treatment regimens and increasing drug resistance associated with current first-line therapies (isoniazid, rifampin, pyrazinamide, and ethambutol) . This compound provides researchers with a valuable tool to study this novel target pathway, explore synergistic effects in combination therapies, and develop new strategies to combat drug-resistant tuberculosis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4O5 B12411338 Antitubercular agent-13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H18N4O5/c1-18(2,3)12-6-4-11(5-7-12)17-21-20-14(27-17)10-19-16(23)13-8-9-15(26-13)22(24)25/h4-9H,10H2,1-3H3,(H,19,23)

InChI Key

GJMQGIOXKFZWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Probing the Achilles' Heel of Mycobacterium tuberculosis: A Technical Guide to the Mechanism of Action of Pks13 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of a promising class of antitubercular agents that target the Polyketide Synthase 13 (Pks13) enzyme of Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of novel therapeutics with unique mechanisms of action. Pks13, an essential enzyme for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall, has emerged as a key target for such novel agents.[1][2][3] This document details the function of Pks13, the mechanism of its inhibition, quantitative data on various inhibitor classes, and the experimental protocols used to elucidate their activity.

The Target: Polyketide Synthase 13 (Pks13)

Pks13 is a large, multi-domain enzyme that catalyzes the final and essential Claisen-condensation step in the biosynthesis of mycolic acids.[2][4] These long-chain fatty acids are unique to mycobacteria and are fundamental to the structural integrity, impermeability, and virulence of the Mtb cell wall.[5] The Pks13 enzyme comprises five distinct domains: an N-terminal acyl carrier protein (N-ACP) domain, a ketoacyl synthase (KS) domain, an acyltransferase (AT) domain, a C-terminal ACP (C-ACP) domain, and a thioesterase (TE) domain.[4] The essentiality of Pks13 for mycobacterial survival has been validated through genetic and chemical studies, making it an attractive target for the development of new antitubercular drugs.[4][6][7]

Mechanism of Action: Inhibition of the Pks13 Thioesterase Domain

The primary mechanism of action for the most promising Pks13 inhibitors involves the targeting of its thioesterase (TE) domain.[1][6][7] The TE domain is responsible for the final transfer of the newly synthesized mycolic acid precursor from the enzyme. By binding to the active site of the TE domain, these inhibitors block its catalytic activity, thereby preventing the release of the mycolic acid precursor and halting the entire biosynthetic pathway. This disruption of mycolic acid synthesis leads to a compromised cell wall, ultimately resulting in bactericidal activity against Mtb.[1][8]

Several distinct chemical scaffolds have been identified as potent inhibitors of the Pks13 TE domain, including benzofurans, coumestans, and oxadiazoles.[2][9] Structure-guided drug design and high-throughput screening have led to the development of lead compounds with significant in vitro and in vivo efficacy.[1][9]

Quantitative Data on Pks13 Inhibitors

The following tables summarize the quantitative data for representative Pks13 inhibitors from different chemical classes.

Table 1: Benzofuran and Coumestan Series Pks13 Inhibitors

CompoundChemical ClassTarget DomainMtb H37Rv MIC (μg/mL)Pks13-TE IC50 (μM)Cytotoxicity (Vero cells)Reference
TAM16 BenzofuranTE0.090.19>50 µM[3]
Compound 1 CoumestanTE0.0039 - 0.0078 (MBC)Not ReportedLow[8][10]
Compound 65 5H-benzofuro[3,2-c]quinolin-6-oneTE0.0313 - 0.0625Not Reported64-128 fold selectivity[4]

Table 2: Oxadiazole and Chromone Series Pks13 Inhibitors

| Compound | Chemical Class | Target Domain | Mtb H37Rv MIC (μg/mL) | Pks13-TE IC50 (μM) | Reference | |---|---|---|---|---| | Oxadiazole Lead | Oxadiazole | TE | < 1 | Not Reported |[9] | | Compound 6e | 4H-Chromen-4-one | TE | 0.45 | 14.3 |[11] | | X20404 | Not Specified | TE | 0.25 | 0.057 |[6] |

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition

The following diagram illustrates the final step of the mycolic acid biosynthesis pathway and the point of inhibition by Pks13-TE inhibitors.

Mycolic_Acid_Biosynthesis cluster_Pks13 Pks13 Enzyme Fatty_Acyl_AMP Fatty Acyl-AMP Pks13_AT AT Domain Fatty_Acyl_AMP->Pks13_AT Loading Meromycolyl_Chain Meromycolyl Chain Pks13_KS KS Domain Meromycolyl_Chain->Pks13_KS Loading Pks13_TE TE Domain Pks13_KS->Pks13_TE Claisen Condensation Pks13_AT->Pks13_KS Transfer Mycolic_Acid_Precursor α-alkyl β-ketoester (Mycolic Acid Precursor) Pks13_TE->Mycolic_Acid_Precursor Hydrolysis & Release Mycolic_Acid Mycolic Acid Mycolic_Acid_Precursor->Mycolic_Acid Further Processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Pks13_Inhibitor Pks13-TE Inhibitor Pks13_Inhibitor->Pks13_TE Inhibition

Caption: Inhibition of the Pks13 TE domain blocks the final step of mycolic acid synthesis.

Experimental Workflow for Pks13 Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of novel Pks13 inhibitors.

Inhibitor_Workflow cluster_1 Preclinical Evaluation HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vitro_Assays In Vitro Assays Lead_Optimization->In_Vitro_Assays Enzyme_Assay Pks13-TE Enzyme Inhibition Assay In_Vitro_Assays->Enzyme_Assay MIC_Assay Whole-Cell MIC Assay (Mtb H37Rv) In_Vitro_Assays->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) In_Vitro_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies (Mouse Model) In_Vitro_Assays->In_Vivo_Studies PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy Therapeutic Efficacy In_Vivo_Studies->Efficacy

Caption: A generalized workflow for the development of Pks13 inhibitors.

Experimental Protocols

Pks13-TE Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified Pks13 thioesterase domain. A common method utilizes a fluorogenic substrate.

  • Reagents and Materials:

    • Purified recombinant Pks13-TE protein

    • Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% Tween-20)

    • Test compounds dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Dispense test compounds at various concentrations into the microplate wells.

    • Add a solution of Pks13-TE protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Resazurin sodium salt solution (for viability staining)

  • Procedure:

    • Prepare serial dilutions of the test compounds in 7H9 broth in the microplate wells.

    • Inoculate each well with a standardized suspension of Mtb H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • After incubation, add the resazurin solution to each well and incubate for another 24 hours.

    • Visually assess the color change. Blue (oxidized resazurin) indicates no bacterial growth, while pink (reduced resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest compound concentration at which no color change (i.e., no visible growth) is observed.[6]

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cells to assess their selectivity.

  • Reagents and Materials:

    • Mammalian cell line (e.g., Vero, HepG2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • Test compounds dissolved in DMSO

    • 96-well clear microplates

    • Cell viability reagent (e.g., MTS, XTT)

  • Procedure:

    • Seed the mammalian cells in the microplate wells and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates at 37°C in a humidified CO2 incubator for a specified period (e.g., 48-72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[12]

Conclusion

The inhibition of Pks13 represents a validated and promising strategy for the development of novel antitubercular agents with a distinct mechanism of action. The detailed understanding of the Pks13 structure and function has enabled the rational design of potent inhibitors. The experimental protocols outlined in this guide provide a framework for the continued discovery and optimization of Pks13-targeted therapies, which are urgently needed to combat the global threat of tuberculosis. Further research focusing on improving the pharmacokinetic and safety profiles of these inhibitors will be crucial for their successful clinical translation.

References

Technical Guide: Pretomanid (PA-824), A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pretomanid (formerly known as PA-824) is a novel nitroimidazole-based antitubercular agent that has demonstrated significant promise in the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Developed by the TB Alliance, Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen for the treatment of specific types of highly drug-resistant TB of the lungs. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols.

Chemical Structure and Physicochemical Properties

Pretomanid's chemical structure is central to its mechanism of action. The following table summarizes its key structural and physicochemical properties.

Identifier Value
IUPAC Name (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b]oxazine
CAS Number 187235-37-6
Molecular Formula C15H12F3N3O5
Molecular Weight 387.27 g/mol
SMILES O=--INVALID-LINK--c1cn2C--INVALID-LINK--CO[C@H]2n1
Appearance White to off-white crystalline powder
Melting Point 108-110 °C
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.
logP (octanol-water) 2.4

Pharmacological Properties

Pretomanid's pharmacological profile makes it a potent agent against Mycobacterium tuberculosis.

Property Value
Mechanism of Action Dual mechanism: 1) Respiratory poisoning via nitric oxide release, and 2) Inhibition of mycolic acid biosynthesis.
MIC90 vs. M. tuberculosis 0.015–0.25 µg/mL
Bactericidal Activity Exhibits bactericidal activity against both replicating and non-replicating (anaerobic) M. tuberculosis.
In Vivo Efficacy Has shown significant efficacy in mouse models of tuberculosis, both alone and in combination with other antitubercular drugs.
Cytotoxicity (Vero cells) IC50 > 125 µM

Mechanism of Action: A Dual Threat

Pretomanid is a prodrug that requires bioreduction of its nitroimidazole core within the mycobacterium to become active. This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn). Once activated, Pretomanid exerts its antitubercular effect through a dual mechanism of action.

Pretomanid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_pathways Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid (Prodrug) Pretomanid_ext->Pretomanid_int Enters Cell Ddn Ddn Enzyme Pretomanid_int->Ddn Substrate for Activated_Pretomanid Activated Pretomanid (Des-nitroimidazole) Ddn->Activated_Pretomanid Activates NO Nitric Oxide (NO) Activated_Pretomanid->NO Releases Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibits Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts

Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Experimental Protocols

A common method for determining the MIC of Pretomanid against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Drug_Prep Prepare serial dilutions of Pretomanid in a 96-well microplate Inoculation Inoculate the wells with the bacterial suspension Drug_Prep->Inoculation Inoculum_Prep Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) Inoculum_Prep->Inoculation Incubate Incubate the plate for 7 days at 37°C Inoculation->Incubate Add_Dye Add Alamar Blue and re-incubate for 24h Incubate->Add_Dye Read_Plate Read the fluorescence or color change visually or with a plate reader Add_Dye->Read_Plate Determine_MIC MIC is the lowest drug concentration that prevents a color change Read_Plate->Determine_MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol Steps:

  • Drug Dilution: Two-fold serial dilutions of Pretomanid are prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final concentration of approximately 5 x 10^4 CFU/mL in the wells.

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is then incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation, a freshly prepared solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Pretomanid that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

The efficacy of Pretomanid is often evaluated in a murine model of chronic TB infection.

Protocol Steps:

  • Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis (e.g., H37Rv) to establish a chronic infection in the lungs.

  • Treatment Initiation: Treatment with Pretomanid (typically administered by oral gavage) begins several weeks post-infection, once the bacterial load in the lungs has stabilized.

  • Dosing Regimen: Mice are treated daily for a specified period (e.g., 4-8 weeks). A control group receives the vehicle only.

  • Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • Data Analysis: Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C. The efficacy of Pretomanid is determined by the reduction in bacterial load compared to the untreated control group.

Conclusion

Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel dual mechanism of action, which is effective against both replicating and non-replicating bacilli, makes it a valuable component of combination therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antitubercular agents. As research continues, a deeper understanding of its long-term efficacy and potential resistance mechanisms will be crucial for its optimal use in clinical practice.

Technical Guide: Synthesis and Characterization of Antitubercular Agent-13, a Novel Luotonin A Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitubercular agent-13" is a representative designation for a novel luotonin A analogue with potential antitubercular activity. The data and protocols presented herein are a synthesis of established methodologies and reported findings for closely related compounds in the luotonin A class, intended to serve as a comprehensive technical guide for research and development purposes.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Luotonin A, a pentacyclic quinazolinone alkaloid, and its analogues have garnered significant interest due to their diverse biological activities, including potent anticancer properties attributed to the inhibition of topoisomerase I.[1][2] This guide details the synthesis, characterization, and preclinical evaluation of "this compound," a hypothetical but representative luotonin A analogue designed for enhanced antitubercular efficacy.

Synthesis of this compound

The synthesis of luotonin A analogues typically involves a multi-step process, often culminating in a condensation reaction to form the core pentacyclic structure.[1][3][4] The generalized synthetic scheme for this compound is depicted below, followed by a detailed experimental protocol.

Synthetic Scheme

A common and effective method for the synthesis of the luotonin A core is the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.[5] An alternative efficient approach is a one-pot synthesis using a metal triflate catalyst to construct the quinazoline and pyrroloquinoline cores.[3][4]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Substituted Anthranilic Acid C Condensation (POCl3, solvent) A->C B 1,2-dihydropyrrolo[3,4-b]quinoline-3-one B->C D Column Chromatography C->D E This compound D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Luotonin A Analogue

This protocol is a representative example for the synthesis of a luotonin A analogue.

  • Preparation of the Quinazolinone Intermediate: A mixture of a substituted anthranilamide (1.0 eq) and 2-formyl-1H-pyrrole-1-carbaldehyde (1.1 eq) in ethanol is refluxed in the presence of a catalytic amount of a Lewis acid, such as cerium (IV) ammonium nitrate (CAN).[5]

  • Cyclization: The resulting intermediate is then cyclized to form the pentacyclic core. This can be achieved by heating in a high-boiling point solvent like DMSO.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure luotonin A analogue.[6]

Synthesis Data

The following table summarizes typical quantitative data for the synthesis of a luotonin A analogue.

ParameterValue
Reaction Time12-24 hours
Reaction Yield60-85%
Purity (by HPLC)>98%
Solvent for RecrystallizationDichloromethane/Methanol

Physicochemical Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Characterization Techniques and Expected Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)Aromatic protons in the range of δ 7.0-9.0 ppm. Singlets corresponding to specific protons on the heterocyclic rings. The exact chemical shifts and coupling constants depend on the substitution pattern.
¹³C NMR (100 MHz, CDCl₃)Carbon signals in the aromatic region (110-150 ppm) and signals for carbonyl and other specific carbons of the heterocyclic core.
Mass Spectrometry (ESI-MS) A prominent [M+H]⁺ peak corresponding to the molecular weight of the synthesized compound.[6]
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for C=O, C=N, and C-H stretching vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, typically >98%.
Melting Point A sharp melting point, indicating the purity of the crystalline solid.
Representative Characterization Data

The following table presents representative physicochemical data for a luotonin A analogue.

PropertyValue
Molecular FormulaC₂₀H₁₂N₄O
Molecular Weight324.34 g/mol
AppearanceYellow crystalline solid
Melting Point285-288 °C
SolubilitySoluble in DMSO, partially soluble in Methanol

In Vitro Antitubercular Activity

The primary screening of novel compounds for antitubercular activity involves determining their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable method for determining the MIC of compounds against Mtb.[6][7]

  • Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in 96-well microplates.

  • Inoculation: A standardized inoculum of Mtb H37Rv is added to each well.

  • Controls: Positive (Rifampicin) and negative (DMSO) controls are included on each plate.[7]

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antitubercular Activity Data

The following table summarizes the in vitro activity of a representative luotonin A analogue against Mtb H37Rv and a human cell line to determine its selectivity.

CompoundMIC against Mtb H37Rv (µg/mL)Cytotoxicity (CC₅₀) against Vero cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
This compound 1.6>100>62.5
Isoniazid0.05>100>2000
Rifampicin0.1>100>1000

Mechanism of Action Studies

The mechanism of action of luotonin A analogues is often associated with the inhibition of DNA topoisomerase I.[1][2] However, other potential targets in M. tuberculosis should also be investigated.

Proposed Signaling Pathway: Topoisomerase I Inhibition

Luotonin A analogues can intercalate into the DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.[2]

G cluster_0 Cellular Process A This compound (Luotonin A Analogue) B DNA Intercalation A->B C Topoisomerase I - DNA Complex B->C D Stabilization of Cleavage Complex C->D E DNA Strand Breaks D->E F Inhibition of DNA Replication and Transcription E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of action via Topoisomerase I inhibition.

Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay
  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human or Mtb topoisomerase I, and the test compound at various concentrations is prepared in a suitable buffer.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA is separated by electrophoresis on an agarose gel.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

In Vivo Efficacy Studies

Promising compounds from in vitro studies are advanced to in vivo models of tuberculosis to assess their efficacy.

Experimental Workflow: Mouse Model of Tuberculosis

A common model for testing antitubercular drugs is the C57BL/6 mouse infected with Mtb via aerosol.[8]

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase A Aerosol Infection of Mice with M. tuberculosis H37Rv B Initiation of Treatment (e.g., 4 weeks post-infection) A->B C Daily Oral Gavage with This compound B->C D Monitoring of Body Weight and Clinical Signs C->D E Sacrifice at Defined Time Points C->E F Enumeration of Bacterial Load (CFU) in Lungs and Spleen E->F G Histopathological Analysis of Lung Tissue E->G

Caption: Workflow for in vivo efficacy testing in a mouse model.

In Vivo Efficacy Data

The following table presents hypothetical efficacy data for this compound in a murine model of tuberculosis.

Treatment GroupDosage (mg/kg/day)Change in Lung CFU (log₁₀) after 4 weeks
Vehicle Control (Untreated)-+1.5
This compound 25-1.8
Isoniazid25-2.5

Conclusion

"this compound," as a representative of the luotonin A class of compounds, demonstrates promising potential as a novel antitubercular agent. Its distinct chemical scaffold and putative mechanism of action targeting topoisomerase I offer a new avenue for combating drug-resistant tuberculosis. Further lead optimization and preclinical development are warranted to fully elucidate the therapeutic potential of this compound class. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of such novel antitubercular candidates.

References

In Vitro Activity of Polyketide Synthase 13 (Pks13) Inhibitors Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of a promising class of antitubercular agents: inhibitors of Polyketide Synthase 13 (Pks13). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new drugs with novel mechanisms of action.[1][2] Pks13, an essential enzyme for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall, has been identified as a key target for novel antitubercular therapeutics.[1][3]

Introduction to Polyketide Synthase 13 (Pks13) as a Drug Target

Polyketide Synthase 13 (Pks13) is a crucial enzyme in M. tuberculosis responsible for the final condensation step of two long-chain fatty acids to form mycolic acids.[4] These mycolic acids are essential for the structural integrity of the mycobacterial cell wall, contributing to its low permeability and resistance to many common antibiotics.[5] Inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to bacterial cell death.[1] This unique mechanism of action makes Pks13 an attractive target for developing new antitubercular drugs that are effective against both drug-susceptible and drug-resistant strains of Mtb.[1][6]

In Vitro Activity of Pks13 Inhibitors

Several classes of compounds have been identified as potent inhibitors of Pks13, demonstrating significant in vitro activity against M. tuberculosis. These include benzofurans, coumestans, and other novel chemical scaffolds.[1][4] The in vitro efficacy of these inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis, including laboratory strains (e.g., H37Rv), clinical isolates, and drug-resistant strains.

Table 1: In Vitro Activity of Representative Pks13 Inhibitors Against M. tuberculosis H37Rv
Compound ClassRepresentative CompoundMIC (µg/mL) against H37RvReference
BenzofuranTAM16Potent (specific value not provided)[1][6]
CoumestanAnalogue 10.004 (approx.)[4]
1,2,4-OxadiazoleCompound 3a8[2]
Stilbene AnalogueSK-03-926.25[7]
Table 2: Activity of Pks13 Inhibitors Against Drug-Resistant M. tuberculosis Strains

| Compound Class | Representative Compound | Strain(s) | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 1,2,4-Oxadiazole | Compound 3a | MDR-MTB | 16 |[2] | | 1,2,4-Oxadiazole | Compounds 3b, 3d | MDR-MTB | 32 |[2] | | Stilbene Analogue | SK-03-92 | INHR | 6.25 |[7] | | Stilbene Analogue | SK-03-92 | Rifampin Resistant | 0.39 |[7] | | Stilbene Analogue | SK-03-92 | Moxifloxacin Resistant | 0.78 |[7] |

Experimental Protocols

The evaluation of the in vitro activity of Pks13 inhibitors involves a series of standardized microbiological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antitubercular agents is the microplate-based Alamar Blue assay.

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (ATCC 27294) is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The microplates are incubated at 37°C for a defined period (e.g., 7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the color change from blue to pink, indicating bacterial growth, is observed visually or measured using a spectrophotometer. The MIC is recorded as the lowest drug concentration that prevents this color change.

Intracellular Activity Assay

To assess the ability of compounds to kill M. tuberculosis residing within macrophages, an intracellular activity assay is performed.

Protocol:

  • Macrophage Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated.

  • Infection: The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection.

  • Compound Treatment: After allowing for phagocytosis, the infected macrophages are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a set period.

  • Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, which are then serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11 agar).

  • Colony Forming Unit (CFU) Counting: After incubation, the number of CFUs is counted to determine the reduction in bacterial viability.

Visualizations

Mechanism of Action of Pks13 Inhibitors

Pks13_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Fatty_Acids Fatty Acyl-AMP + Malonyl-AcpM Pks13 Polyketide Synthase 13 (Pks13) Fatty_Acids->Pks13 Substrates Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Catalyzes Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Pks13_Inhibitor Pks13 Inhibitor (e.g., TAM16) Pks13_Inhibitor->Pks13 Inhibition

Caption: Inhibition of Pks13 blocks mycolic acid synthesis.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: New Chemical Entity (NCE) MIC_Assay Primary Screen: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv Start->MIC_Assay Active_Hit Active Hit? MIC_Assay->Active_Hit Intracellular_Assay Secondary Screen: Intracellular Activity Assay (Macrophage Model) Active_Hit->Intracellular_Assay Yes Inactive Inactive Active_Hit->Inactive No Potent_Intracellular_Activity Potent Intracellular Activity? Intracellular_Assay->Potent_Intracellular_Activity Drug_Resistant_Screen Tertiary Screen: MIC against MDR/XDR Strains Potent_Intracellular_Activity->Drug_Resistant_Screen Yes Potent_Intracellular_Activity->Inactive No Lead_Candidate Lead Candidate for In Vivo Studies Drug_Resistant_Screen->Lead_Candidate

Caption: Workflow for in vitro evaluation of antitubercular agents.

Conclusion

Inhibitors of Pks13 represent a promising new class of antitubercular agents with a novel mechanism of action. Their potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis highlights their potential for further development. The experimental protocols and workflows described in this guide provide a framework for the continued discovery and evaluation of new Pks13 inhibitors, which are urgently needed to combat the global threat of tuberculosis.

References

The Emergence of Nitrofuran-1,3,4-oxadiazole Hybrids as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the urgent development of novel therapeutics. Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a promising approach to create new chemical entities with enhanced efficacy and unique mechanisms of action. This whitepaper details the discovery and preclinical development of a novel class of compounds: nitrofuran-1,3,4-oxadiazole hybrids. These molecules leverage the potent, albeit sometimes toxic, activity of the nitrofuran moiety with the versatile and biologically active 1,3,4-oxadiazole scaffold. This guide provides an in-depth overview of their synthesis, antitubercular activity, structure-activity relationships, and proposed mechanisms of action, supported by comprehensive data tables and detailed experimental protocols.

Introduction: The Rationale for Hybridization

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the rise of resistant Mycobacterium tuberculosis (Mtb) strains undermine current control efforts. The nitrofuran scaffold is a known antibacterial pharmacophore, with some nitro-containing drugs like delamanid and pretomanid showing efficacy against Mtb.[1][2] However, their utility can be limited by toxicity and the potential for resistance.

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known to act as a bioisosteric replacement for amide and ester groups, thereby improving pharmacokinetic properties.[3][4] It is also a key component in various compounds with demonstrated antitubercular activity.[3] The rationale behind creating nitrofuran-1,3,4-oxadiazole hybrids is to:

  • Combine two potent pharmacophores to achieve synergistic or additive effects.

  • Explore novel mechanisms of action to overcome existing resistance.

  • Improve the drug-likeness and safety profile compared to standalone nitrofuran compounds.

Recent studies have validated this approach, yielding hybrid compounds with potent activity against both drug-susceptible and multidrug-resistant Mtb strains.[5]

Synthesis and Chemical Characterization

The synthesis of nitrofuran-1,3,4-oxadiazole hybrids typically follows a multi-step pathway, involving the formation of the core 1,3,4-oxadiazole ring and its subsequent linkage to the nitrofuran moiety.

General Synthetic Protocol

A common synthetic route involves the following key steps:

  • Hydrazide Formation: A substituted benzoic acid is reacted with hydrazine hydrate, often under reflux conditions in a solvent like ethanol, to form the corresponding benzohydrazide.

  • Acylation: The benzohydrazide is then acylated. For instance, treatment with chloroacetyl chloride in a solvent like tetrahydrofuran (THF) yields an N'-(2-chloroacetyl)benzohydrazide intermediate.[6]

  • Oxadiazole Ring Formation (Cyclodehydration): The 1,2-diacylhydrazine intermediate undergoes cyclodehydration to form the 2,5-disubstituted 1,3,4-oxadiazole ring. This step can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent.[6][7]

  • Coupling/Linkage: The final step involves coupling the nitrofuran moiety to the oxadiazole scaffold. This is often achieved through a nucleophilic substitution reaction where a nitrofuran-containing fragment is linked to the oxadiazole core via different linkers (e.g., ether, thioether, or amide bonds).[5]

Structural characterization of the final compounds is confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[8]

Data Presentation: Antitubercular Activity and Cytotoxicity

The synthesized nitrofuran-1,3,4-oxadiazole hybrids have been evaluated for their in vitro activity against the H37Rv strain of Mtb, multidrug-resistant clinical isolates, and for their toxicity against mammalian cell lines. The key parameters measured are the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (CC₅₀).

Table 1: In Vitro Antitubercular Activity of Representative Nitrofuran-1,3,4-Oxadiazole Hybrids

Compound ID Linker Type Substituent on Oxadiazole MIC (µg/mL) vs. Mtb H37Rv MIC (µg/mL) vs. MDR-Mtb Reference
Optimal Compound (Series 2) Amide Substituted Benzene 0.795 1.43 [5]

| Compound 2l | Not Specified | Furan | 3.13 | Not Reported |[8] |

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

Compound ID Cytotoxicity (CC₅₀ in µg/mL) vs. VERO cells hERG Inhibition (% at 10 µM) Selectivity Index (SI = CC₅₀/MIC) Reference

| Optimal Compound (Series 2) | Low Cytotoxicity Reported | 11.3 ± 1.7 | >72 (calculated from similar compounds) |[5] |

Experimental Protocols

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.[9][10]

  • Preparation: 200 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. The inner wells receive 100 µL of Middlebrook 7H9 broth.[9]

  • Serial Dilution: The test compounds are serially diluted directly in the plate. Final drug concentrations typically range from 0.2 to 100 µg/mL.[9]

  • Inoculation: A suspension of M. tuberculosis H37Rv is added to each well.

  • Incubation: Plates are sealed and incubated at 37°C for five to seven days.[9][10]

  • Detection: After incubation, a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are incubated for another 24 hours.[9]

  • Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, corresponding to at least 90% inhibition of bacterial growth.[10][11]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric test for measuring cellular metabolic activity as an indicator of cell viability and cytotoxicity.[12][13]

  • Cell Seeding: Mammalian cells (e.g., VERO or HepG2) are seeded into a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 10-50 µL of MTT labeling reagent (typically 5 mg/mL in PBS, diluted in serum-free media) is added to each well.[12][14]

  • Incubation: The plate is incubated for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][15]

  • Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.[15]

  • Absorbance Reading: The plate is gently shaken to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Visualizations: Workflow and Mechanism

Drug Discovery and Development Workflow

The logical progression from initial design to preclinical evaluation of these hybrid agents is a critical workflow for drug discovery.

G Design Rational Design & Molecular Hybridization Synthesis Chemical Synthesis & Purification Design->Synthesis Structure Structural Characterization (NMR, MS, IR) Synthesis->Structure InVitro_TB In Vitro Antitubercular Screening (MABA vs. H37Rv & MDR-Mtb) Structure->InVitro_TB Cytotoxicity In Vitro Cytotoxicity Assay (MTT vs. Mammalian Cells) Structure->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis InVitro_TB->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Efficacy & Pharmacokinetics (PK) SAR->InVivo Promising Leads Lead_Opt->Synthesis Iterative Refinement Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Workflow for the discovery of nitrofuran-1,3,4-oxadiazole antitubercular agents.

Proposed Mechanism of Action

Nitrofuran-based compounds are typically prodrugs that require reductive activation within the mycobacterial cell to exert their effect.[1][2] The oxadiazole moiety may contribute by inhibiting key enzymes involved in cell wall synthesis.

G cluster_cell Mycobacterium tuberculosis Cell Prodrug_in Nitrofuran-Oxadiazole Hybrid (Prodrug) Activation Reductive Activation Prodrug_in->Activation Active_Metabolite Reactive Nitrogen Intermediate Activation->Active_Metabolite Ddn Nitroreductase (Ddn) + Cofactor F420 Ddn->Activation DprE1 DprE1 Enzyme Active_Metabolite->DprE1 Inhibition via Oxadiazole Moiety? Inhibition Inhibition Active_Metabolite->Inhibition CellWall Arabinogalactan Synthesis DprE1->CellWall Death Bactericidal Effect CellWall->Death Disruption leads to Inhibition->CellWall Prodrug_out Nitrofuran-Oxadiazole Hybrid Prodrug_out->Prodrug_in Passive Diffusion

Caption: Proposed mechanism involving prodrug activation and inhibition of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

The biological evaluation of different series of these hybrids has provided crucial insights into their structure-activity relationships (SAR).[5]

  • Influence of Linkers: The nature of the chemical linker connecting the nitrofuran and oxadiazole moieties significantly impacts antitubercular activity.

  • Substituents on the Oxadiazole Ring: The activity is highly dependent on the substituents attached to the 1,3,4-oxadiazole core. Studies indicate that substituted benzene rings are more favorable for activity compared to cycloalkyl or other heterocyclic groups.[5]

  • Lipophilicity and Solubility: Optimization efforts have focused on modifying the scaffold to improve solubility and bioavailability, which were limitations in early-generation compounds. Adding hydrophilic groups like benzyl piperazine has been shown to be an effective strategy.[16]

Mechanism of Action

While the precise mechanism is still under investigation, evidence points towards a dual mode of action.

  • Prodrug Activation: Like other nitro-aromatic drugs, nitrofuran hybrids are believed to be prodrugs.[1] They undergo reductive activation by a mycobacterial-specific enzyme, likely the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F₄₂₀.[1][2] This activation generates reactive nitrogen species that are cytotoxic to the bacterium.

  • Enzyme Inhibition: The oxadiazole portion of the hybrid may target essential enzymes. Whole-genome sequencing of resistant mutants has implicated the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) as a target for some oxadiazole-containing compounds.[17][18] DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan.[19][20] Other potential targets include the enoyl-acyl carrier protein reductase (InhA).[8]

This potential dual mechanism—non-specific damage from reactive intermediates and specific inhibition of a key enzyme—could contribute to their high potency and may lower the frequency of resistance development.

Conclusion and Future Directions

Nitrofuran-1,3,4-oxadiazole hybrids represent a promising and innovative class of antitubercular agents. The strategic combination of two potent pharmacophores has yielded lead compounds with excellent in vitro activity against both drug-sensitive and multidrug-resistant Mtb, coupled with acceptable cytotoxicity profiles.

Future work should focus on:

  • Comprehensive in vivo efficacy studies in animal models of tuberculosis.

  • Detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Elucidation of the precise molecular mechanism of action and resistance pathways.

  • Further optimization of the scaffold to enhance potency and drug-like properties.

The continued development of these hybrid molecules could provide a much-needed new weapon in the global fight against tuberculosis.

References

Unraveling the Target of Antitubercular Agent-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the target identification and validation process for "Antitubercular agent-13," a promising nitrofuran-1,3,4-oxadiazole hybrid compound. Developed for researchers, scientists, and drug development professionals, this document outlines the current understanding of the agent's mechanism of action, supported by available data and methodologies for its evaluation.

Executive Summary

"this compound," also referred to as Compound 3d in seminal research, has demonstrated significant in vitro activity against both drug-susceptible (MTB H37Rv) and multidrug-resistant (MDR-MTB 16833) strains of Mycobacterium tuberculosis. This potent activity necessitates a thorough understanding of its molecular target(s) to advance its development as a potential therapeutic. This guide synthesizes the available information on its likely mechanisms and presents a framework for its comprehensive target validation.

Compound Activity Profile

Quantitative data from initial screenings highlight the potency of "this compound." A summary of its Minimum Inhibitory Concentration (MIC) values is presented below.

Strain MIC (µg/mL) Reference
Mycobacterium tuberculosis H37Rv0.007Wang A, et al. Bioorg Med Chem. 2022
MDR-MTB 168331.851Wang A, et al. Bioorg Med Chem. 2022

It is noted that "this compound" has shown metabolic instability, a factor that requires consideration in further drug development efforts.

Putative Targets and Mechanism of Action

While direct experimental validation for "this compound" is not yet publicly detailed, the chemical scaffold of nitrofuran-1,3,4-oxadiazole hybrids suggests several potential molecular targets within Mycobacterium tuberculosis. The primary hypothesized mechanisms are:

  • Prodrug Activation by F420-Dependent Nitroreductase (Ddn): Many nitrofuran-based antitubercular agents are prodrugs that require reductive activation by mycobacterial enzymes. The F420-dependent nitroreductase (Ddn) system is a key pathway for this activation, leading to the formation of reactive nitrogen species that are toxic to the bacterium.

  • Inhibition of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial death. Several nitro-containing compounds have been identified as inhibitors of this enzyme.

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, another vital component of the mycobacterial cell wall. Some 1,3,4-oxadiazole-containing compounds have been investigated as potential InhA inhibitors.

The following diagram illustrates the potential target pathways for "this compound."

cluster_0 Potential Mechanisms of Action cluster_1 Activation Pathway cluster_2 Direct Inhibition Pathways Antitubercular_agent_13 This compound (Prodrug) F420_system Mycobacterial F420 System (Ddn) Antitubercular_agent_13->F420_system Activation DprE1 DprE1 Antitubercular_agent_13->DprE1 Inhibits InhA InhA Antitubercular_agent_13->InhA Inhibits Activated_Metabolites Reactive Nitrogen Species F420_system->Activated_Metabolites Bacterial_Death Bacterial Death Activated_Metabolites->Bacterial_Death Induces Cell_Wall_Synthesis Cell Wall Synthesis DprE1->Cell_Wall_Synthesis Essential for Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall_Synthesis->Bacterial_Death Disruption leads to Mycolic_Acid_Synthesis->Bacterial_Death Disruption leads to

Caption: Putative molecular pathways for "this compound".

Experimental Protocols for Target Validation

To definitively identify the molecular target of "this compound," a series of biochemical and genetic assays are required. The following are detailed methodologies for key experiments.

DprE1 Inhibition Assay (Biochemical)

Objective: To determine if "this compound" directly inhibits the enzymatic activity of DprE1.

Materials:

  • Recombinant purified DprE1 enzyme

  • Substrate: decaprenylphosphoryl-β-D-ribose (DPR)

  • Co-factor: FAD

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol)

  • "this compound" dissolved in DMSO

  • Positive control inhibitor (e.g., BTZ043)

  • Quench solution (e.g., 90% acetonitrile, 0.1% formic acid)

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing DprE1, FAD, and assay buffer.

  • Add varying concentrations of "this compound" or control to the reaction mixture and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, DPR.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the quench solution.

  • Analyze the reaction mixture by LC-MS to quantify the formation of the product, decaprenylphosphoryl-β-D-arabinose (DPA).

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

InhA Inhibition Assay (Spectrophotometric)

Objective: To assess the direct inhibitory effect of "this compound" on InhA activity.

Materials:

  • Recombinant purified InhA enzyme

  • Substrate: trans-2-octenoyl-CoA

  • Co-factor: NADH

  • Assay buffer (e.g., 100 mM sodium phosphate pH 7.5, 1 mM EDTA, 1 mM DTT)

  • "this compound" dissolved in DMSO

  • Positive control inhibitor (e.g., triclosan)

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add assay buffer, NADH, and varying concentrations of "this compound" or control.

  • Add the InhA enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, trans-2-octenoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

F420-Dependent Nitroreductase (Ddn) Activation Assay

Objective: To determine if "this compound" is a substrate for Ddn, leading to its activation.

Materials:

  • Recombinant purified Ddn enzyme

  • Reduced F420 (F420H2)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • "this compound" dissolved in DMSO

  • Spectrophotometer

Procedure:

  • In an anaerobic environment, prepare a reaction mixture containing Ddn and F420H2 in the assay buffer.

  • Add "this compound" to initiate the reaction.

  • Monitor the oxidation of F420H2 by measuring the decrease in absorbance at 420 nm over time.

  • An increase in the rate of F420H2 oxidation in the presence of "this compound" indicates that it is a substrate for Ddn.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation.

cluster_0 Target Identification Workflow Start Start: Potent Antitubercular Activity Hypothesis Hypothesize Targets based on Chemical Scaffold (Nitrofuran-1,3,4-oxadiazole) Start->Hypothesis Biochemical_Screen Biochemical Screening: - DprE1 Inhibition Assay - InhA Inhibition Assay - Ddn Activation Assay Hypothesis->Biochemical_Screen Genetic_Screen Genetic Approaches: - Resistant Mutant Generation - Target Overexpression/Underexpression Hypothesis->Genetic_Screen Hit_Identification Identify Putative Target(s) Biochemical_Screen->Hit_Identification Genetic_Screen->Hit_Identification Validation Proceed to Target Validation Hit_Identification->Validation

Caption: A logical workflow for the initial identification of the molecular target.

cluster_1 Target Validation Workflow Putative_Target Start: Putative Target Identified Biophysical Biophysical Assays: - Isothermal Titration Calorimetry (ITC) - Surface Plasmon Resonance (SPR) Putative_Target->Biophysical Confirm Direct Binding Cellular_Target Cellular Target Engagement: - Thermal Shift Assay (Cellular) - Target Knockdown/Knockout Strains Putative_Target->Cellular_Target Confirm In-Cell Activity Confirmation Confirm Target and Mechanism of Action Biophysical->Confirmation Cellular_Target->Confirmation Mechanism Elucidate Downstream Effects: - Metabolomics - Transcriptomics Lead_Optimization Proceed to Lead Optimization Mechanism->Lead_Optimization Confirmation->Mechanism

Caption: A workflow for the validation of the identified molecular target.

Conclusion and Future Directions

"this compound" represents a promising lead compound in the fight against tuberculosis. While its precise molecular target is yet to be definitively reported in publicly available literature, its chemical structure points towards established and validated pathways in M. tuberculosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic identification and validation of its target. Future research should focus on executing these experiments to elucidate the exact mechanism of action, which will be critical for the rational design of second-generation analogs with improved efficacy and metabolic stability.

Technical Guide: Activity of Antitubercular Agent-13 Against Drug-Resistant Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) poses a significant threat to global health. This necessitates the discovery and development of novel antitubercular agents with activity against these resistant strains. This technical guide focuses on "Antitubercular agent-13," a nitrofuran-1,3,4-oxadiazole hybrid compound, and its documented efficacy against both drug-sensitive and multidrug-resistant MTB. This document provides a concise overview of its biological activity, detailed experimental protocols for assessing such activity, and a logical workflow for the screening and evaluation of novel antitubercular candidates.

Quantitative Data Summary

"this compound" has demonstrated potent activity against the standard drug-sensitive M. tuberculosis H37Rv strain and a multidrug-resistant clinical isolate. The key quantitative data, the Minimum Inhibitory Concentration (MIC), is summarized in the table below. A lower MIC value indicates greater potency.

Compound Mycobacterium tuberculosis Strain Resistance Profile Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Compound 3d)MTB H37RvDrug-Sensitive0.007[1]
This compound (Compound 3d)MDR-MTB 16833Multidrug-Resistant1.851[1]

It is also noted that "this compound" exhibits metabolic instability, which is a critical consideration for further drug development.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antitubercular compounds against M. tuberculosis strains using the widely accepted Microplate Alamar Blue Assay (MABA). This protocol is representative of the standard procedure used in the field.

Microplate Alamar Blue Assay (MABA) for MIC Determination

3.1.1 Principle: This assay quantitatively determines the susceptibility of M. tuberculosis to a drug. The Alamar Blue reagent contains an oxidation-reduction indicator that is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change, thus indicating inhibition of bacterial growth.

3.1.2 Materials and Reagents:

  • Mycobacterium tuberculosis strains (e.g., H37Rv, MDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound (or other test compounds)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for drug solubilization

  • Standard antitubercular drugs for controls (e.g., Isoniazid, Rifampicin)

3.1.3 Inoculum Preparation:

  • M. tuberculosis is cultured in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.

  • The bacterial suspension is vortexed and the turbidity is adjusted to a McFarland standard of 1.0.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

3.1.4 Assay Procedure:

  • A serial two-fold dilution of the test compound (this compound) is prepared in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well is 100 µL.

  • Control wells are included: a drug-free control (broth and inoculum only) and a sterile control (broth only).

  • 100 µL of the prepared bacterial inoculum is added to each well, bringing the total volume to 200 µL.

  • The microplate is sealed and incubated at 37°C for 5-7 days.

  • After the incubation period, 20 µL of Alamar Blue reagent is added to each well.

  • The plate is re-incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the drug that prevents the color change from blue to pink.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of novel antitubercular agents.

Antitubercular Agent Screening Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Candidate Selection Compound Synthesis Compound Synthesis Chemical Library Chemical Library Compound Synthesis->Chemical Library Yields MIC Determination (MTB H37Rv) MIC Determination (MTB H37Rv) Chemical Library->MIC Determination (MTB H37Rv) Screening Active Hits Active Hits MIC Determination (MTB H37Rv)->Active Hits Identifies MIC Determination (MDR-MTB) MIC Determination (MDR-MTB) Active Hits->MIC Determination (MDR-MTB) Cytotoxicity Assay (e.g., Vero cells) Cytotoxicity Assay (e.g., Vero cells) Active Hits->Cytotoxicity Assay (e.g., Vero cells) Data Analysis Data Analysis MIC Determination (MDR-MTB)->Data Analysis Cytotoxicity Assay (e.g., Vero cells)->Data Analysis Lead Candidate (e.g., Agent-13) Lead Candidate (e.g., Agent-13) Data Analysis->Lead Candidate (e.g., Agent-13) Selects

Caption: Workflow for in vitro screening of antitubercular agents.

Plausible Mechanism of Action

While the specific molecular target of "this compound" has not been definitively elucidated in the available literature, its chemical structure as a nitrofuran-1,3,4-oxadiazole hybrid provides clues to its potential mechanism of action.

  • Nitrofuran Moiety: Nitroaromatic compounds are known prodrugs that require reductive activation by bacterial enzymes to form reactive nitrogen species. These species can induce a broad range of cellular damage, including DNA damage, inhibition of protein synthesis, and disruption of metabolic pathways. This mechanism is a hallmark of other nitrofuran-containing drugs.

  • 1,3,4-Oxadiazole Moiety: The 1,3,4-oxadiazole scaffold is present in numerous compounds with demonstrated antitubercular activity. For some of these compounds, the proposed mechanism of action involves the inhibition of key mycobacterial enzymes. One such target is the enoyl-acyl carrier protein reductase (InhA), which is a crucial enzyme in the mycolic acid biosynthesis pathway, a vital component of the mycobacterial cell wall.

Therefore, it is plausible that "this compound" acts as a prodrug, with the nitrofuran component being activated to generate cytotoxic reactive species, while the 1,3,4-oxadiazole moiety may contribute to its overall activity, potentially by targeting enzymes like InhA. Further investigation is required to confirm the precise mechanism of action.

Conclusion

"this compound" is a potent compound with significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Its low MIC values highlight its potential as a lead compound for the development of new therapies to combat drug-resistant TB. However, its reported metabolic instability presents a challenge that must be addressed through further structural modifications and medicinal chemistry efforts. The experimental protocols and workflow described herein provide a framework for the continued evaluation of this and other novel antitubercular candidates. Future work should focus on elucidating the specific mechanism of action and improving the pharmacokinetic profile of this promising class of compounds.

References

Preliminary Toxicity Profile of Antitubercular Agent-13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the preliminary toxicity profile of the investigational compound "Antitubercular agent-13." The information is intended for research and drug development professionals and is based on a series of in vitro and in vivo preclinical safety assessments. Further studies are required to fully characterize the toxicological profile of this agent.

Executive Summary

This guide details the initial safety evaluation of "this compound," a novel compound under investigation for the treatment of tuberculosis. The preliminary toxicity assessment included in vitro cytotoxicity, genotoxicity, and cardiac safety evaluations, as well as an in vivo acute toxicity study. The findings suggest a manageable toxicity profile at therapeutically relevant concentrations, warranting further investigation. This document provides detailed experimental protocols and a summary of the quantitative data obtained to date.

In Vitro Toxicity Assessment

A crucial component of early-stage drug development involves evaluating the potential for a new chemical entity to cause harm to cells.[1] A variety of in vitro cytotoxicity assays are available to assess cell viability, membrane integrity, and metabolic function following exposure to a test compound.[2]

Cytotoxicity Profile

The cytotoxic potential of this compound was evaluated in two cell lines: HepG2 (a human liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line). These cell lines are commonly used in preclinical safety assessments to provide insights into potential tissue-specific toxicity.[2] The 50% cytotoxic concentration (CC50) was determined using a standard MTT assay after 48 hours of exposure.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeExposure Time (hours)CC50 (µM)
HepG2MTT4885.2
HEK293MTT48> 100
Genotoxicity Profile

The genotoxic potential of this compound was assessed through a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical substance.[3] It utilizes several strains of Salmonella typhimurium that are deficient in histidine synthesis, meaning they require histidine in their growth medium.[3] The assay determines if a substance can cause a mutation that restores the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[3] The test was conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[4]

Table 2: Ames Test Results for this compound

StrainMetabolic Activation (S9)Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
TA1535-Negative
TA1535+Negative
TA1537-Negative
TA1537+Negative

The results indicate that this compound is not mutagenic in the tested bacterial strains, either with or without metabolic activation.

An in vitro micronucleus test was performed using human peripheral blood lymphocytes to assess for chromosomal damage. An increase in the frequency of micronuclei is an indicator of induced chromosome damage.

Table 3: In Vitro Micronucleus Assay Results for this compound

Concentration (µM)Metabolic Activation (S9)Result
10-Negative
30-Negative
100-Negative
10+Negative
30+Negative
100+Negative

This compound did not induce a significant increase in micronuclei formation in cultured human lymphocytes.

Cardiac Safety Pharmacology

hERG Channel Inhibition Assay

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to a prolongation of the QT interval, which is associated with a risk of potentially fatal cardiac arrhythmias.[5] The potential for this compound to inhibit the hERG channel was evaluated using an automated patch-clamp assay in HEK293 cells stably expressing the hERG channel.[6]

Table 4: hERG Channel Inhibition by this compound

Concentration (µM)Percent Inhibition (%)
15.2
1018.5
3045.1
IC50 (µM) 33.2

The IC50 value for hERG inhibition is significantly higher than the expected therapeutic concentrations, suggesting a low risk of drug-induced QT prolongation.

In Vivo Acute Toxicity

An acute oral toxicity study was conducted in mice to determine the median lethal dose (LD50) and to observe any signs of systemic toxicity.

Table 5: Acute Oral Toxicity of this compound in Mice

SpeciesRoute of AdministrationLD50 (mg/kg)Key Observations
MouseOral> 2000No mortality or significant clinical signs of toxicity observed at the limit dose.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound was dissolved in DMSO and then diluted in culture medium to various concentrations. The cells were treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Preparation: Cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537 were grown overnight in nutrient broth.[3]

  • Metabolic Activation: For tests including metabolic activation, a rat liver S9 fraction was prepared and mixed with a cofactor solution.[4]

  • Plate Incorporation Method: 100 µL of the bacterial culture, 50 µL of this compound at various concentrations, and 500 µL of either phosphate buffer or S9 mix were added to 2 mL of molten top agar.[7]

  • Plating and Incubation: The mixture was poured onto minimal glucose agar plates and incubated at 37°C for 48 hours.[3]

  • Colony Counting: The number of revertant colonies on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background level.

In Vivo Micronucleus Assay
  • Animal Dosing: Male and female mice were treated with this compound via oral gavage at doses of 500, 1000, and 2000 mg/kg.[8][9] A vehicle control (e.g., corn oil) and a positive control (e.g., cyclophosphamide) were also included.[8]

  • Sample Collection: Bone marrow was collected from the femurs of the mice 24 and 48 hours after dosing.[10]

  • Slide Preparation: Bone marrow cells were flushed from the femurs, and smears were prepared on glass slides. The slides were air-dried and stained with May-Grünwald-Giemsa.

  • Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.

  • Data Interpretation: A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.[8]

hERG Channel Inhibition Assay (Automated Patch-Clamp)
  • Cell Preparation: HEK293 cells stably expressing the hERG channel were harvested and suspended in an extracellular solution.[11]

  • Automated Patch-Clamp: The cell suspension was loaded into the automated patch-clamp system (e.g., QPatch).[5] Whole-cell patch-clamp recordings were established.

  • Voltage Protocol: A specific voltage protocol was applied to elicit the hERG current. The tail current amplitude was measured.

  • Compound Application: After a stable baseline recording was established, this compound was applied at increasing concentrations. The effect on the hERG tail current was recorded.

  • Data Analysis: The percentage of inhibition at each concentration was calculated relative to the baseline current. The IC50 value was determined by fitting the concentration-response data to a Hill equation.[6]

Visualizations

Experimental Workflows

G cluster_0 In Vitro Cytotoxicity Workflow A Seed HepG2/HEK293 cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate CC50 H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

G cluster_1 Ames Test Workflow J Prepare S. typhimurium cultures K Mix bacteria, test compound, and S9 mix (or buffer) J->K L Add to top agar K->L M Pour onto minimal glucose agar plates L->M N Incubate at 37°C for 48h M->N O Count revertant colonies N->O P Assess mutagenic potential O->P

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathway

G cluster_2 Potential Pathway for Drug-Induced Cardiotoxicity Drug Cardiotoxic Agent hERG hERG K+ Channel Drug->hERG Inhibition IKr Reduced IKr Current hERG->IKr Leads to AP Action Potential Prolongation IKr->AP Causes QT QT Interval Prolongation AP->QT Results in Arrhythmia Torsades de Pointes (Arrhythmia) QT->Arrhythmia Increased Risk of

References

Binding Affinity of Antitubercular Agent TAM16 to Polyketide Synthase 13 (Pks13): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics with new mechanisms of action.[1] A crucial pathway for Mtb survival and pathogenesis is the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Polyketide synthase 13 (Pks13) is a key enzyme in this pathway, responsible for the final condensation step of two long-chain fatty acids to form the mycolic acid precursor.[1] Its essentiality for mycobacterial viability makes Pks13 an attractive target for the development of new antitubercular drugs.[1]

This technical guide provides an in-depth overview of the binding affinity of TAM16, a potent benzofuran-class inhibitor, to the thioesterase (TE) domain of Pks13.[1][2] TAM16 serves as a representative example of a highly developed antitubercular agent targeting Pks13. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, and the underlying molecular interactions.

Quantitative Binding Affinity Data

The binding affinity of TAM16 for the thioesterase (TE) domain of Pks13 has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.

ParameterValueAssay ConditionsReference
IC50 0.32 µMPks13 Thioesterase Activity Assay[2]
IC50 0.08 µMMtb H37Rv Growth Inhibition[2]
MIC 0.09 µMWhole-cell Mtb H37Rv[3]

Experimental Protocols

Pks13 Thioesterase (TE) Domain Inhibition Assay

This assay measures the enzymatic activity of the Pks13 TE domain and the inhibitory effect of compounds like TAM16. The assay is based on the cleavage of a fluorescent substrate, 4-methylumbelliferyl heptanoate (4-MUH), by the TE domain, which releases the fluorescent product 4-methylumbelliferone.[4][5]

Materials:

  • Purified recombinant Pks13-TE domain

  • 4-methylumbelliferyl heptanoate (4-MUH) substrate (Sigma)[6]

  • Assay buffer: 20 mM Tris pH 7.0, 100 mM NaCl, 0.1 mM TCEP[7]

  • TAM16 or other test compounds

  • DMSO for compound dilution

  • 384-well black non-binding surface plates (e.g., Corning 3676)

  • Fluorescence plate reader (e.g., PheraStar2) with excitation at ~350 nm and emission at ~450 nm[6][7]

Procedure:

  • Prepare a stock solution of the Pks13-TE domain in the assay buffer. A final concentration of 0.5 µM is typically used.[7]

  • Prepare serial dilutions of TAM16 in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

  • Dispense the diluted compounds into the wells of the 384-well plate.

  • Add the Pks13-TE domain solution to each well, except for the negative control wells (which should contain only buffer and substrate).

  • Pre-incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the 4-MUH substrate to all wells. A typical final concentration of 4-MUH is 25 µM.[6][7]

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 180 minutes).[6]

  • Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[6]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

TAMRA Fluorescence Polarization (FP) Competition Assay

This assay provides an alternative method to measure the binding of inhibitors to the Pks13-TE active site by competing with a fluorescently labeled probe.[4]

Materials:

  • Purified recombinant Pks13-TE domain

  • TAMRA-FP probe specific for serine hydrolases[4]

  • TAM16 or other test compounds

  • Assay buffer (as described for the TE inhibition assay)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of the Pks13-TE domain and the TAMRA-FP probe in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

  • Prepare serial dilutions of TAM16 in DMSO and then in assay buffer.

  • Dispense the diluted compounds into the wells of the 384-well plate.

  • Add the pre-mixed Pks13-TE/TAMRA-FP probe solution to each well.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the appropriate excitation and emission filters for the TAMRA fluorophore.

  • A decrease in polarization indicates displacement of the TAMRA-FP probe by the test compound.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Visualizations

Mycolic Acid Synthesis and Pks13 Inhibition Pathway

Mycolic_Acid_Synthesis_and_Pks13_Inhibition FAS_I Fatty Acid Synthase I C26_Fatty_Acid C26 Fatty Acid (α-branch) FAS_I->C26_Fatty_Acid FAS_II Fatty Acid Synthase II C54_Fatty_Acid C54 Meromycolate (mero-chain) FAS_II->C54_Fatty_Acid Pks13 Pks13 Precursor α-alkyl-β-ketoacyl precursor Pks13->Precursor Claisen Condensation TAM16 TAM16 TAM16->Pks13 Inhibition of TE Domain Mycolic_Acids Mycolic Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation C26_Fatty_Acid->Pks13 C54_Fatty_Acid->Pks13 Precursor->Mycolic_Acids Reduction

Caption: Pks13 is inhibited by TAM16, blocking mycolic acid synthesis.

Structure-Based Drug Discovery Workflow for Pks13 Inhibitors

Drug_Discovery_Workflow Start Target Identification (Pks13) HTS High-Throughput Screening Start->HTS Hit_ID Hit Identification HTS->Hit_ID H2L Hit-to-Lead Optimization Hit_ID->H2L Lead_Opt Lead Optimization H2L->Lead_Opt SBDD Structure-Based Drug Design H2L->SBDD In_Vitro In Vitro Assays (IC50, MIC) H2L->In_Vitro Preclinical Preclinical Candidate Lead_Opt->Preclinical Lead_Opt->SBDD Lead_Opt->In_Vitro SBDD->H2L SBDD->Lead_Opt X_Ray X-ray Crystallography SBDD->X_Ray X_Ray->SBDD

References

Biological Evaluation of Novel Antitubercular Agents Targeting Pks13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). A promising strategy in anti-TB drug discovery is the inhibition of essential mycobacterial enzymes. This technical guide focuses on the biological evaluation of derivatives of antitubercular agents targeting Polyketide Synthase 13 (Pks13), a critical enzyme in the mycolic acid biosynthesis pathway of Mtb. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial death.

While this guide is titled with "Antitubercular agent-13," a specific compound with known anti-TB activity, a comprehensive public dataset on a series of its derivatives is not currently available. Therefore, to fulfill the educational and practical objectives of this document, we will focus on a well-characterized class of Pks13 inhibitors, the coumestan derivatives, as a representative example. The methodologies and data presentation formats described herein are broadly applicable to the evaluation of other series of antitubercular agents. Coumestan derivatives have been shown to be potent inhibitors of Pks13 and exhibit significant activity against both drug-susceptible and drug-resistant Mtb strains.[1][2]

This guide provides a detailed overview of the experimental protocols for evaluating the antitubercular activity and cytotoxicity of these compounds, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows using Graphviz diagrams.

Data Presentation

The biological evaluation of novel antitubercular agents generates a large amount of quantitative data. Clear and structured presentation of this data is crucial for comparative analysis and for understanding structure-activity relationships (SAR).

Table 1: In Vitro Antitubercular Activity of Coumestan Derivatives against M. tuberculosis H37Rv
Compound IDModificationMIC (µg/mL)[3]MIC (µM)
6 Unsubstituted Coumestan0.1250.45
7 'Open-form' 2-phenylbenzofuran-3-carboxylate26.75
9 4-OH on phenyl ring of coumestan<0.0039<0.013
26 Unsubstituted 5H-benzofuro[3,2-c]quinolin-6-one0.250.82
51 4-bromo on phenyl ring of 5H-benzofuro[3,2-c]quinolin-6-one0.51.3
52 4-bromo on benzofuro ring of 5H-benzofuro[3,2-c]quinolin-6-one3282.5
65 4-OH on phenyl ring of 5H-benzofuro[3,2-c]quinolin-6-one0.0313 - 0.06250.10 - 0.20
66 5-OMe on phenyl ring of 5H-benzofuro[3,2-c]quinolin-6-one412.6
67 5-OH on phenyl ring of 5H-benzofuro[3,2-c]quinolin-6-one13.2
Table 2: Cytotoxicity and Selectivity Index of Lead Coumestan Derivatives
Compound IDCytotoxicity (IC50 in Vero cells, µM)Selectivity Index (SI = IC50/MIC)
65 >3264 - 128[3]
Compound 1 (Optimized Lead) >100>1600

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological evaluation. The following sections describe the key assays used to characterize the antitubercular and cytotoxic properties of Pks13 inhibitors.

In Vitro Antitubercular Activity Assay: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[3]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference drugs in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Pks13 Inhibition Assay (Enzymatic Assay)

Directly assessing the inhibition of the target enzyme, Pks13, is crucial to confirm the mechanism of action.

Materials:

  • Recombinant Pks13 thioesterase (TE) domain

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate)

  • Assay buffer

  • Test compounds

  • Fluorimeter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the Pks13-TE enzyme and the test compound at various concentrations in the assay buffer.

  • Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the enzyme.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds on mammalian cell lines.

Materials:

  • Vero cells (or other suitable mammalian cell line, e.g., HepG2, THP-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows.

Mycolic_Acid_Biosynthesis_and_Pks13_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Pks13_Action Pks13 Catalyzed Condensation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA C16-C18 Fatty Acids C16-C18 Fatty Acids Malonyl-CoA->C16-C18 Fatty Acids Meromycolic Acid Precursors (C50-C60) Meromycolic Acid Precursors (C50-C60) C16-C18 Fatty Acids->Meromycolic Acid Precursors (C50-C60) Pks13 Pks13 Meromycolic Acid Precursors (C50-C60)->Pks13 C24-C26 Fatty Acids C24-C26 Fatty Acids C24-C26 Fatty Acids->Pks13 α-alkyl β-ketoacid α-alkyl β-ketoacid Pks13->α-alkyl β-ketoacid Mycolic Acids Mycolic Acids α-alkyl β-ketoacid->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Coumestan Derivatives Coumestan Derivatives Coumestan Derivatives->Pks13 Inhibition

Mycolic Acid Biosynthesis Pathway and the Site of Pks13 Inhibition.

MABA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds start->prep_plate add_bacteria Inoculate with M. tuberculosis H37Rv prep_plate->add_bacteria incubation1 Incubate at 37°C for 5-7 days add_bacteria->incubation1 add_alamar Add Alamar Blue reagent incubation1->add_alamar incubation2 Incubate for 24 hours add_alamar->incubation2 read_results Read results (color change) incubation2->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Experimental Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., Vero) in a 96-well plate start->seed_cells incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach treat_compounds Treat cells with various concentrations of test compounds incubate_attach->treat_compounds incubate_treat Incubate for 48-72h treat_compounds->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental Workflow for the MTT Cytotoxicity Assay.

References

Methodological & Application

Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the discovery and development of new antitubercular agents. A critical step in the preclinical evaluation of any new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides a detailed protocol for determining the MIC of a novel compound, "Antitubercular agent-13," against M. tuberculosis using the Microplate Alamar Blue Assay (MABA), a widely used, rapid, and cost-effective colorimetric method.[3][4]

Principle of the Assay: The MABA method utilizes the redox indicator Alamar blue (resazurin) to assess cell viability.[5] In the presence of metabolically active, growing mycobacteria, the oxidized, blue-colored resazurin is reduced to the pink-colored, fluorescent resorufin.[3][5] Therefore, a blue color in the well indicates bacterial inhibition, while a pink color indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this blue-to-pink color change.[3] This assay is a sensitive, inexpensive, and high-throughput alternative to radiometric or agar-based methods.[4][6]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is designed for determining the MIC of "this compound" against the quality control reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294).[1][7][8]

Materials and Reagents
ItemSpecification
Bacterial Strain Mycobacterium tuberculosis H37Rv (ATCC 27294)
Growth Media Middlebrook 7H9 Broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)
Test Compound "this compound" stock solution (e.g., 1-10 mg/mL in DMSO)
Control Drug Isoniazid or Rifampicin stock solution (e.g., 1 mg/mL in water or DMSO)
Assay Plates Sterile, 96-well, round-bottom microtiter plates with lids
Reagents Alamar Blue (Resazurin) reagent, 10% Tween 80, Sterile Deionized Water, Dimethyl Sulfoxide (DMSO)
Equipment Biosafety Cabinet (BSL-3), Incubator (37°C), Vortex mixer, Micropipettes, Inverted mirror or Microplate reader
Step-by-Step Methodology

Step 1: Preparation of Mycobacterial Inoculum

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC and glycerol) until it reaches the mid-log phase of growth (OD₆₀₀ of ~0.5-0.8).

  • Aseptically transfer the culture to a sterile tube and vortex with glass beads to break up clumps.

  • Allow the larger clumps to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to match a 1.0 McFarland standard using sterile 7H9 broth.

  • Prepare the final inoculum by diluting this suspension 1:25 in 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in each well.[5]

Step 2: Preparation of Assay Plate

  • Dispense 200 µL of sterile deionized water into all outer perimeter wells of a 96-well plate to minimize evaporation during incubation.[3]

  • Add 100 µL of supplemented 7H9 broth to all inner wells (from columns 2 to 11, rows B to G).

Step 3: Serial Dilution of Test and Control Agents

  • Prepare a working stock of "this compound" and the control drug (e.g., Isoniazid) at the highest concentration to be tested. The final solvent concentration (e.g., DMSO) should not exceed 1% in any well.

  • Add 100 µL of the highest concentration of the test agent to wells in column 2 (e.g., rows B-F). Add 100 µL of the control drug to well G2.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10 after the final transfer.

  • Column 11 serves as the drug-free growth control (inoculum only).[3] A well with media only should be included as a sterility control.

Step 4: Inoculation and Incubation

  • Add 100 µL of the prepared mycobacterial inoculum (from Step 1) to all wells from columns 2 to 11, bringing the final volume in each well to 200 µL.

  • Seal the plate with a plate sealer or place it in a Ziplock bag and incubate at 37°C for 5-7 days.[5]

Step 5: Addition of Alamar Blue and Reading Results

  • After the initial incubation period, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well (e.g., B11).[3]

  • Re-incubate the plate for 24 hours.

  • If the control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all remaining wells. If it remains blue, continue incubation and check the control well daily.[3]

  • Once the reagent has been added to all wells, incubate for a final 24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the drug that prevents the color change from blue to pink.[3] Results can also be read fluorometrically (Excitation: 530 nm, Emission: 590 nm).[9]

Data Presentation and Quality Control

Example MIC Data Recording Table
Concentration (µg/mL)12864321684210.5Growth Control
Agent-13 Well Color BlueBlueBlueBluePinkPinkPinkPinkPinkPink
Interpretation ----++++++
Result MIC = 8 µg/mL (Lowest concentration with no pink color)

(-) denotes inhibition; (+) denotes growth.

Quality Control Ranges for M. tuberculosis H37Rv

To ensure assay validity, the MIC of a standard control drug should fall within the established quality control (QC) ranges.

Antitubercular DrugEstablished MIC QC Range (µg/mL)
Isoniazid0.03 - 0.12
Rifampin0.03 - 0.25
Ethambutol0.25 - 2.0
Levofloxacin0.12 - 1.0
Moxifloxacin0.06 - 0.5
Amikacin0.25 - 2.0
Linezolid0.25 - 2.0
Source: Data compiled from multilaboratory studies establishing QC ranges for the 7H9 broth microdilution method.[1]

Visual Workflow Diagram

MABA_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Results p1 Culture M. tb H37Rv to mid-log phase p2 Adjust inoculum to 1.0 McFarland standard p1->p2 p3 Prepare 1:25 dilution for final inoculum p2->p3 a1 Add 100µL inoculum to wells (Final vol: 200µL) p3->a1 p4 Prepare serial dilutions of 'Agent-13' & Control in 96-well plate p4->a1 a2 Seal plate and incubate at 37°C for 5-7 days a1->a2 a3 Add Alamar Blue reagent to control well a2->a3 a4 Incubate for 24h a3->a4 r1 Control well turns Pink? a4->r1 r2 Add Alamar Blue to all wells r1->r2 Yes r5 Continue Incubation r1->r5 No r3 Incubate for final 24h r2->r3 r4 Read MIC: Lowest concentration with blue well r3->r4 r5->a3 Re-check daily

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

References

Application Notes and Protocols: Murine Model for In Vivo Testing of "Antitubercular Agent-13"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. This document outlines a comprehensive protocol for the in vivo evaluation of a novel investigational compound, designated "Antitubercular Agent-13" (ATA-13), using a murine infection model. The mouse model is a well-established preclinical tool for assessing the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties of new antitubercular candidates, providing critical data to support their advancement into clinical trials.[1][2][3] These protocols are designed to be adaptable based on the specific characteristics of ATA-13 and the research questions being addressed.

Efficacy Assessment in a Murine Model of Tuberculosis

The primary objective of this protocol is to determine the in vivo antimycobacterial activity of ATA-13. This is typically achieved by infecting mice with a virulent strain of Mtb and subsequently administering the test compound. The primary endpoint is the reduction in bacterial load in the lungs and spleen compared to untreated controls.

Experimental Protocol: Aerosol Infection and Efficacy Testing

This protocol describes a low-dose aerosol infection model, which mimics the natural route of human infection.

Materials:

  • Animals: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[4]

  • Mtb Strain: Mycobacterium tuberculosis H37Rv (a commonly used virulent laboratory strain).

  • Infection Apparatus: Glas-Col inhalation exposure system or equivalent.

  • ATA-13 Formulation: ATA-13 dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Control Drugs: Isoniazid (INH) and Rifampicin (RIF) as positive controls.[5]

  • Reagents and Media: Phosphate-buffered saline (PBS) with 0.05% Tween 80, 7H10 agar plates.

Procedure:

  • Infection:

    • Prepare a suspension of Mtb H37Rv in PBS.

    • Calibrate the aerosol chamber to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.[6]

    • Expose mice to the Mtb aerosol.

    • At day 1 post-infection, sacrifice a small cohort of mice (n=3-5) to confirm the initial bacterial implantation in the lungs.[6]

  • Treatment:

    • Allow the infection to establish for a chronic phase (typically 4 weeks).[7]

    • Randomly assign mice to treatment groups (e.g., Vehicle control, ATA-13 low dose, ATA-13 high dose, INH, RIF). A typical group size is 8-10 mice.

    • Administer ATA-13 and control drugs daily or according to the desired dosing schedule (e.g., 5 days a week) via oral gavage or another appropriate route.[5]

  • Endpoint Analysis:

    • After a defined treatment period (e.g., 4 or 8 weeks), euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H10 agar.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.[8]

    • The efficacy of ATA-13 is determined by the log10 reduction in CFU compared to the vehicle-treated group.

Data Presentation: Efficacy of ATA-13

Table 1: Bacterial Load in Lungs and Spleen Following Treatment with ATA-13

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)Log10 Reduction vs. VehicleMean Log10 CFU/Spleen (± SD)Log10 Reduction vs. Vehicle
Vehicle Control-6.5 (± 0.4)-4.2 (± 0.3)-
ATA-13105.8 (± 0.5)0.73.7 (± 0.4)0.5
ATA-13504.2 (± 0.6)2.32.5 (± 0.5)1.7
Isoniazid (INH)253.8 (± 0.5)2.72.1 (± 0.4)2.1
Rifampicin (RIF)104.0 (± 0.4)2.52.3 (± 0.3)1.9

Experimental Workflow: Efficacy Study

Efficacy_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis A Acclimatize Mice (6-8 weeks old) B Prepare Mtb H37Rv Inoculum C Low-Dose Aerosol Infection B->C D Confirm Initial Bacterial Load (Day 1 Post-Infection) C->D E Establish Chronic Infection (4 weeks) C->E F Randomize into Treatment Groups E->F G Daily Dosing (Vehicle, ATA-13, Controls) F->G H Monitor Animal Health (Body Weight, Clinical Signs) G->H I Euthanize Mice (End of Treatment) H->I J Harvest Lungs and Spleens I->J K Homogenize Tissues J->K L Serial Dilution and Plating K->L M Incubate and Enumerate CFU L->M N Data Analysis (Log10 Reduction) M->N Toxicity_Assessment cluster_input Input cluster_endpoints Toxicity Endpoints A Uninfected Mice D Daily Dosing and Clinical Observation A->D B ATA-13 at Multiple Doses B->D C Vehicle Control C->D E Body Weight Changes D->E F Hematology (CBC) D->F G Serum Chemistry (Liver and Kidney Markers) D->G H Histopathology (Optional) D->H I Determination of No-Observed-Adverse-Effect Level (NOAEL) E->I F->I G->I H->I PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) A Dosing Regimen (Dose, Frequency) B Drug Concentration in Plasma and Lung (Exposure) A->B ADME C Interaction with Mtb Target B->C Drug Distribution E Therapeutic Outcome (Efficacy vs. Toxicity) B->E Exposure-Response Relationship D Inhibition of Bacterial Growth (Effect) C->D D->E

References

Application Notes and Protocols for High-Throughput Screening of "Antitubercular agent-13" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1][2][3] "Antitubercular agent-13" and its analogs represent a promising new chemical class for development. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of these analogs to identify potent lead compounds.[1][4] This document provides detailed application notes and protocols for the high-throughput screening of "this compound" analogs using both whole-cell and target-based approaches.

Data Presentation: Comparative Analysis of HTS Methods

The selection of an appropriate HTS assay is crucial for the successful identification of promising drug candidates. Below is a summary of common HTS methods for antitubercular drug discovery, highlighting their key parameters.

Assay Type Principle Readout Throughput Advantages Disadvantages Reference
Whole-Cell Phenotypic Screening
Resazurin Microtiter Assay (REMA)Reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active Mtb cells.[5]Fluorescence or ColorimetryHigh (384-well)Cost-effective, simple, and widely used.Can be prone to interference from colored or fluorescent compounds.[5][6]
Luciferase-Based AssaysGenetically engineered Mtb expressing luciferase produces light in the presence of a substrate, indicating viability.[5]LuminescenceHigh (384-well)High sensitivity and dynamic range.[7][8]Requires genetically modified Mtb strains.[5][7][8]
Fluorescent Protein Reporter AssaysMtb expressing a fluorescent protein (e.g., GFP, mCherry) allows for growth monitoring.[9][10][11][12]FluorescenceHigh (384/1536-well)Non-lytic, allows for kinetic measurements.[9][10][11][12]Autofluorescence of compounds can interfere with the signal.[9][10][11][12]
Intracellular Macrophage-Based AssaysScreening compounds against Mtb residing within macrophages to identify agents active in a more physiologically relevant environment.[5][13][14][15]High-Content Imaging, Luminescence, or CFU countingMedium to HighIdentifies compounds effective against intracellular bacteria.[5][15]More complex and lower throughput than axenic culture screens.[5][13][14][15]
Target-Based Screening
Enzyme Inhibition AssaysMeasures the ability of a compound to inhibit the activity of a specific, essential Mtb enzyme (e.g., Pks13, InhA).[16][17][18][19]Varies (e.g., fluorescence, absorbance, luminescence)HighProvides direct evidence of target engagement and mechanism of action.Hits may not have whole-cell activity due to poor permeability or efflux.[16][16][17][18][19]

Experimental Protocols

Protocol 1: Whole-Cell High-Throughput Screening using Resazurin Microtiter Assay (REMA)

This protocol describes a method to screen "this compound" analogs for their ability to inhibit the growth of M. tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • "this compound" analog library dissolved in DMSO

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

  • Sterile 384-well black, clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth at 37°C to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to an OD600 of 0.02 in fresh 7H9 broth.[6]

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of each "this compound" analog from the library into the wells of a 384-well plate.

    • Dispense 100 nL of Rifampicin (final concentration 2 µg/mL) into positive control wells.

    • Dispense 100 nL of DMSO into negative control and bacterial growth control wells.

  • Bacterial Inoculation:

    • Add 50 µL of the prepared bacterial suspension to all wells except for the sterile control wells (which receive 50 µL of sterile broth).

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After incubation, add 10 µL of 0.02% resazurin solution to all wells.

    • Incubate for an additional 16-24 hours at 37°C.

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (RFUtest compound - RFUsterile control) / (RFUnegative control - RFUsterile control))

  • Compounds showing ≥90% inhibition are considered primary hits.

Protocol 2: Target-Based High-Throughput Screening against Polyketide Synthase 13 (Pks13)

This protocol outlines a method to screen "this compound" analogs for inhibitory activity against the thioesterase (TE) domain of Pks13, an essential enzyme in mycolic acid biosynthesis.[18][19][20]

Materials:

  • Purified recombinant Pks13-TE domain

  • Fluorogenic substrate for Pks13-TE

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • "this compound" analog library dissolved in DMSO

  • Positive control inhibitor (if available)

  • Negative control (DMSO)

  • Sterile 384-well black microplates

  • Automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each "this compound" analog, positive control, and DMSO into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of Pks13-TE in assay buffer at the desired concentration.

    • Dispense 25 µL of the enzyme solution into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence signal at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound: % Inhibition = 100 x (1 - (RFUtest compound - RFUno enzyme control) / (RFUnegative control - RFUno enzyme control))

  • Determine the IC50 values for the primary hits by performing dose-response experiments.

Visualizations

Experimental Workflow for Whole-Cell HTS

G cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Mtb H37Rv Culture C Inoculate Plates with Mtb A->C B Prepare Compound Plates (384-well) B->C D Incubate for 7 days at 37°C C->D E Add Resazurin Indicator D->E F Incubate for 24 hours E->F G Measure Fluorescence (Ex: 560nm, Em: 590nm) F->G H Calculate % Inhibition G->H I Identify Primary Hits (≥90% Inhibition) H->I J Confirmed Hits I->J Dose-Response & IC50 Determination

Caption: Workflow for whole-cell screening of antitubercular agents.

Logical Relationship of Screening Approaches

G cluster_primary Primary Screening cluster_secondary Secondary Assays A Large Compound Library ('this compound' Analogs) B Whole-Cell Phenotypic Screen A->B C Target-Based Screen A->C D Hit Confirmation & Triage B->D Primary Hits C->D Primary Hits E IC50 Determination D->E F Cytotoxicity Assay D->F G Intracellular Activity Assay E->G H Mechanism of Action Studies G->H I Lead Optimization H->I Validated Lead Compounds

Caption: Funnel approach for antitubercular drug discovery screening.

References

Application Notes & Protocols: Preclinical Evaluation of Antitubercular Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb).[1] The development of new chemical entities with novel mechanisms of action is critical. Antitubercular agent-13 (hereafter "Agent-13") is a novel benzofuran-class molecule that targets the polyketide synthase 13 (Pks13) enzyme, an essential component in the biosynthesis of mycolic acids, the primary constituent of the mycobacterial cell wall.[2] This mechanism suggests a lack of cross-resistance with existing TB therapeutics.[2]

However, like many contemporary drug candidates, Agent-13 is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[3][4] This presents a significant formulation challenge for preclinical in vivo evaluation.[5] These application notes provide detailed protocols for the formulation, safety, pharmacokinetic assessment, and efficacy testing of Agent-13 in established murine models of TB.

Formulation of Agent-13 for Animal Studies

To overcome the poor solubility of Agent-13, a lipid-based formulation strategy, specifically a self-emulsifying drug delivery system (SEDDS), is recommended for oral administration. Lipid-based systems can enhance drug solubility and maintain the drug in a dissolved state within the gastrointestinal tract, promoting absorption.[3][6]

Protocol 2.1: Preparation of Agent-13 SEDDS Formulation
  • Component Selection: Select excipients based on their ability to solubilize Agent-13 and their safety profile in rodents. Commonly used lipids include Labrafac PG and Maisine® CC.[3]

  • Solubility Screening: Determine the saturation solubility of Agent-13 in various oils, surfactants, and co-solvents to identify the optimal components.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a clear glass vial based on the optimized ratios (see Table 1).

    • Heat the mixture to 40°C in a water bath and stir gently with a magnetic stirrer until a homogenous solution is formed.

    • Add the calculated amount of Agent-13 to the excipient mixture.

    • Continue stirring at 40°C until the drug is completely dissolved.

    • Cool the final formulation to room temperature. The resulting product should be a clear, yellowish, oily liquid.

  • Characterization: Before in vivo administration, assess the formulation for self-emulsification efficiency, droplet size, and stability upon dilution in an aqueous medium.

Data Presentation: Formulation Composition

Table 1: Example Composition of Agent-13 SEDDS Formulation for Oral Gavage

Component Function Composition (% w/w)
Agent-13 Active Pharmaceutical Ingredient 5%
Labrafac PG Oil Phase (Lipid) 35%
Kolliphor® EL Surfactant 40%

| Transcutol® HP | Co-solvent | 20% |

Preclinical Evaluation Protocols

The following protocols describe a standard workflow for the preclinical assessment of a new antitubercular agent using the BALB/c mouse model, which is widely used for evaluating the efficacy of TB drugs.[7]

Workflow for Preclinical Evaluation of Agent-13

G cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy MTD Protocol 3.1: Maximum Tolerated Dose (MTD) Study PK Protocol 3.2: Pharmacokinetic (PK) Analysis MTD->PK Determines Doses Efficacy Protocol 3.3: Chronic Infection Efficacy Study PK->Efficacy Informs Dosing Regimen End Decision Gate: Proceed to Advanced Studies Efficacy->End Start Agent-13 Formulation Start->MTD

Caption: Preclinical workflow for Agent-13 evaluation.

Protocol 3.1: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[8] It is a critical first step to define the upper limit for dosing in subsequent efficacy studies.[9]

  • Animals: Use female BALB/c mice, 6-8 weeks old. House 3-5 animals per group.

  • Dose Escalation:

    • Administer Agent-13 via oral gavage once daily for 7 consecutive days.[10]

    • Start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 100, 200, 400, 800 mg/kg). A vehicle control group receiving only the SEDDS formulation is mandatory.

  • Monitoring and Endpoints:

    • Record body weight daily for each animal. A weight loss of >15-20% is often considered a sign of toxicity.[8]

    • Perform clinical observations twice daily, looking for signs of toxicity such as lethargy, ruffled fur, abnormal posture, or labored breathing.

    • At the end of the 7-day period, collect blood for basic clinical chemistry (e.g., liver function tests) and perform a gross necropsy to observe any organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality, no more than a 10-15% reduction in body weight, and no significant clinical signs of toxicity are observed.[11]

Data Presentation: Hypothetical MTD Study Results

Table 2: Summary of 7-Day MTD Study for Agent-13 in BALB/c Mice

Dose Group (mg/kg/day) N Mortality Mean Body Weight Change (%) Clinical Signs of Toxicity MTD Determination
Vehicle Control 5 0/5 +2.5% None -
100 5 0/5 +1.8% None Tolerated
200 5 0/5 -3.1% None Tolerated
400 5 0/5 -8.9% Mild, transient lethargy post-dosing MTD

| 800 | 5 | 2/5 | -19.5% | Significant lethargy, ruffled fur | Exceeded MTD |

Protocol 3.2: Pharmacokinetic (PK) Analysis

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of Agent-13 after a single oral dose. Lung tissue concentrations are particularly important for antitubercular agents.[12]

  • Animals: Use female BALB/c mice, 6-8 weeks old. Allocate 3 mice per time point.

  • Dosing: Administer a single oral dose of Agent-13 formulated in SEDDS. The dose should be based on the MTD study (e.g., 100 mg/kg).

  • Sample Collection:

    • Collect blood (via cardiac puncture) and lung tissue at specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[13]

    • Process blood to obtain plasma.

    • Homogenize lung tissue for drug extraction.

  • Bioanalysis: Quantify the concentration of Agent-13 in plasma and lung homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Hypothetical Pharmacokinetic Parameters

Table 3: Key PK Parameters for Agent-13 (100 mg/kg, single oral dose)

Parameter Plasma Lung Tissue
Cmax (µg/mL or µg/g) 0.55 2.85
Tmax (hr) 2.0 4.0
AUC₀₋₂₄ (hr*µg/mL) 3.10 25.6
Half-life (t½) (hr) 4.5 6.2

| Lung/Plasma Ratio (at Tmax) | - | ~5.2 |

Workflow for Pharmacokinetic Sample Collection

G cluster_0 Time Points (3 mice each) Dose Administer Single Oral Dose (100 mg/kg Agent-13) T1 0.5 hr Dose->T1 T2 1 hr Collect For each time point: 1. Euthanize mice 2. Collect Blood (Plasma) 3. Collect Lung Tissue T1->Collect T3 2 hr T2->Collect T4 4 hr T3->Collect T5 8 hr T4->Collect T6 24 hr T5->Collect T6->Collect Analyze LC-MS/MS Analysis Collect->Analyze PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analyze->PK_Calc

Caption: Workflow for a single-dose pharmacokinetic study.

Protocol 3.3: Efficacy in a Chronic Mouse Model of TB

This protocol assesses the bactericidal activity of Agent-13 in mice with an established, chronic TB infection, which better reflects human disease.[14]

  • Infection:

    • Infect 6- to 8-week-old female BALB/c mice with M. tuberculosis H37Rv via a low-dose aerosol route, targeting an initial lung implantation of 50-100 bacilli.[15]

    • Allow the infection to establish for 4 weeks to develop into a chronic state.[1]

  • Treatment Groups (n=5 per time point):

    • Group 1 (Untreated Control): No treatment.

    • Group 2 (Vehicle Control): Administer SEDDS vehicle daily.

    • Group 3 (Positive Control): Administer a standard regimen, e.g., Isoniazid (INH, 25 mg/kg) + Rifampin (RIF, 10 mg/kg).[16][17]

    • Group 4 (Agent-13): Administer Agent-13 at an efficacious dose determined from PK/MTD data (e.g., 100 mg/kg).

  • Dosing and Duration:

    • Administer treatments daily by oral gavage, 5 days per week.

    • Treat animals for 4 weeks.

  • Endpoint Evaluation:

    • At the start of treatment (Day 0) and after 4 weeks of treatment, euthanize mice.

    • Aseptically remove lungs and spleens, homogenize the tissues in saline with 0.05% Tween-80.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis: Convert CFU counts to Log₁₀ values. Efficacy is determined by the reduction in Log₁₀ CFU in treated groups compared to the untreated control group at the start of treatment.

Data Presentation: Hypothetical Efficacy Study Results

Table 4: Bacterial Load (Log₁₀ CFU) in Lungs after 4 Weeks of Treatment

Treatment Group Dose (mg/kg) Mean Log₁₀ CFU (± SD) at Day 0 Mean Log₁₀ CFU (± SD) at Week 4 Log₁₀ CFU Reduction
Untreated Control - 6.15 (± 0.21) 6.88 (± 0.25) -0.73 (Growth)
INH + RIF 25 + 10 6.15 (± 0.21) 4.05 (± 0.30) 2.10

| Agent-13 | 100 | 6.15 (± 0.21) | 4.28 (± 0.35) | 1.87 |

Proposed Mechanism of Action & Host Signaling

M. tuberculosis subverts host immune responses to ensure its survival within macrophages. A key strategy is the modulation of critical signaling pathways like NF-κB and MAPK, which control the production of protective cytokines.[18] Virulence factors such as the protein tyrosine phosphatase PtpA can dephosphorylate key signaling molecules, dampening the immune response.[18][19]

Agent-13 is hypothesized to act as a host-directed therapy adjunct by preventing M.tb-mediated immunosuppression. Specifically, it may block the action of M.tb effector proteins on the NF-κB pathway, thereby restoring the macrophage's ability to produce pro-inflammatory cytokines like TNF-α, which are crucial for controlling the infection.[19]

Signaling Pathway: M.tb Interference with TLR2-NF-κB Signaling

G receptor receptor pathway_mol pathway_mol mtb mtb agent13 agent13 outcome outcome TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 M.tb PAMPs IKK IKK Complex MyD88->IKK NFkB_I NF-κB -- IκBα (Inactive) IKK->NFkB_I Phosphorylates IκBα NFkB_A NF-κB (Active) NFkB_I->NFkB_A IκBα degradation Nucleus Nucleus NFkB_A->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α) Nucleus->Cytokines Transcription Mtb_Effector M.tb Effector Proteins (e.g., PtpA) Mtb_Effector->IKK Inhibition Agent13 Agent-13 Agent13->Mtb_Effector Blocks Inhibition

References

Application Notes and Protocols: Testing "Antitubercular agent-13" against MDR-MTB 16833

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) poses a significant threat to global health, necessitating the urgent development of novel antitubercular agents.[1][2] This document provides a comprehensive set of protocols for the preclinical evaluation of a novel investigational compound, "Antitubercular agent-13," against the multidrug-resistant clinical isolate MDR-MTB 16833.

The protocols outlined below cover essential in vitro assays to determine the potency, selectivity, and potential mechanism of action of "this compound." These include determination of the minimum inhibitory concentration (MIC), assessment of cytotoxicity against relevant human cell lines, and preliminary mechanism of action studies. The data presented herein is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Materials and Reagents

  • Bacterial Strain: MDR-MTB 16833 (hypothetical strain with resistance to isoniazid and rifampicin).

  • Culture Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. Middlebrook 7H11 agar supplemented with 10% OADC for colony forming unit (CFU) enumeration.

  • Test Compound: "this compound" (stock solution prepared in dimethyl sulfoxide (DMSO)).

  • Control Drugs: Isoniazid (INH), Rifampicin (RIF), Moxifloxacin (MXF), and Amikacin (AMK).

  • Cell Lines:

    • HepG2 (human liver carcinoma cell line) for hepatotoxicity assessment.[3]

    • THP-1 (human monocytic cell line) to assess toxicity in immune cells.[3]

    • Vero (monkey kidney epithelial cell line) for general cytotoxicity screening.[3]

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) for HepG2 and Vero cells, RPMI-1640 for THP-1 cells, both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Reagents for Assays: Resazurin sodium salt, CellTiter-Glo® Luminescent Cell Viability Assay kit, reagents for nucleic acid and mycolic acid extraction, PCR reagents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of MDR-MTB 16833.

Methodology:

  • Prepare a twofold serial dilution of "this compound" in a 96-well microplate using Middlebrook 7H9 broth. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculate each well with a standardized suspension of MDR-MTB 16833 to a final density of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (no drug) and negative controls (no bacteria). Also, include control wells with standard antitubercular drugs (INH, RIF, MXF, AMK) to confirm the resistance profile of the strain.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth visually and by adding a resazurin solution (0.02% w/v). A color change from blue to pink indicates bacterial viability.

  • The MIC is defined as the lowest drug concentration that prevents this color change.

Data Presentation:

CompoundMIC (µg/mL) against MDR-MTB 16833
This compound 0.25
Isoniazid (INH)> 64
Rifampicin (RIF)> 64
Moxifloxacin (MXF)0.5
Amikacin (AMK)1.0

Table 1: Hypothetical MIC values of "this compound" and control drugs against MDR-MTB 16833.

Cytotoxicity Assay

This protocol assesses the toxicity of "this compound" against human cell lines to determine its therapeutic index.

Methodology:

  • Seed HepG2, THP-1, and Vero cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of "this compound" in the respective cell culture media.

  • Replace the existing media with the media containing the test compound and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

  • Measure luminescence using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Data Presentation:

CompoundCC50 HepG2 (µg/mL)CC50 THP-1 (µg/mL)CC50 Vero (µg/mL)
This compound > 100 75 > 100
Doxorubicin (Control)0.81.20.5

Table 2: Hypothetical CC50 values of "this compound" and a cytotoxic control drug against various cell lines.

Selectivity Index (SI):

The selectivity index is a crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as the ratio of CC50 to MIC. A higher SI value indicates greater selectivity for the bacteria over host cells.

SI = CC50 / MIC

For "this compound":

  • SI (HepG2) = >100 / 0.25 = >400

  • SI (THP-1) = 75 / 0.25 = 300

  • SI (Vero) = >100 / 0.25 = >400

Preliminary Mechanism of Action Studies

These protocols provide initial insights into the potential cellular targets of "this compound."[4][5][6]

3.1. Macromolecule Synthesis Inhibition

This assay determines if "this compound" inhibits the synthesis of essential macromolecules like DNA, RNA, protein, or cell wall components.

Methodology:

  • Culture MDR-MTB 16833 in Middlebrook 7H9 broth to mid-log phase.

  • Aliquot the culture into separate tubes and expose them to 4x MIC of "this compound."

  • At different time points (e.g., 0, 6, 12, 24 hours), add radiolabeled precursors for specific macromolecules:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]acetate for mycolic acid (cell wall) synthesis

  • After a short incubation with the radiolabeled precursor, precipitate the macromolecules, wash, and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the untreated control suggests inhibition of that particular synthesis pathway.

Data Presentation:

Time (hours)% Inhibition of DNA Synthesis% Inhibition of RNA Synthesis% Inhibition of Protein Synthesis% Inhibition of Mycolic Acid Synthesis
615128520
1225209235
2430289840

Table 3: Hypothetical inhibition of macromolecule synthesis in MDR-MTB 16833 by "this compound" at 4x MIC.

Interpretation: The hypothetical data suggests that "this compound" primarily inhibits protein synthesis.

Visualizations

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vitro Toxicity cluster_2 Mechanism of Action cluster_3 Therapeutic Potential MDR_MTB MDR-MTB 16833 Culture MIC MIC Determination MDR_MTB->MIC Macromolecule Macromolecule Synthesis (DNA, RNA, Protein, Cell Wall) MIC->Macromolecule SI Selectivity Index Calculation MIC->SI Cell_Lines Human Cell Lines (HepG2, THP-1, Vero) Cytotoxicity Cytotoxicity Assay (CC50) Cell_Lines->Cytotoxicity Cytotoxicity->SI Pathway_ID Target Pathway Identification Macromolecule->Pathway_ID

Caption: Experimental workflow for evaluating "this compound".

Hypothetical_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis Ribosome 70S Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Bacterial_Growth Bacterial_Growth Protein->Bacterial_Growth Cell_Division Cell_Division Protein->Cell_Division Agent13 This compound Agent13->Ribosome Inhibition

Caption: Hypothetical mechanism of action of "this compound".

Conclusion

The protocols detailed in this document provide a standardized framework for the initial in vitro characterization of novel antitubercular compounds. The hypothetical results for "this compound" demonstrate a potent activity against an MDR-MTB strain with a favorable safety profile, warranting further investigation. The preliminary mechanism of action studies suggest that this compound may act by inhibiting protein synthesis, a pathway targeted by existing antitubercular drugs.[4] Further studies, including time-kill kinetics, intracellular activity assays, and in vivo efficacy studies, are essential to fully elucidate the therapeutic potential of "this compound."

References

Application Notes and Protocols for Studying Mycolic Acid Synthesis Inhibition using Pks13 Inhibitor: Coumestan-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier for pathogens like Mycobacterium tuberculosis. The biosynthesis of mycolic acids is a well-validated target for antitubercular drug development. Polyketide Synthase 13 (Pks13) is a key enzyme that catalyzes the final Claisen-type condensation step in mycolic acid synthesis.[1] Inhibition of Pks13 has been shown to be a highly effective strategy against M. tuberculosis.[1]

This document provides detailed application notes and protocols for utilizing Coumestan-1 , a representative inhibitor of the thioesterase (TE) domain of Pks13, to study the inhibition of mycolic acid synthesis. Coumestan derivatives have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis with low cytotoxicity.[2][3]

Mechanism of Action

Pks13 is a large, multi-domain enzyme responsible for the condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolic acid. This reaction forms the α-alkyl-β-ketoester precursor of mycolic acids.[2] Coumestan-1 specifically targets the C-terminal thioesterase (TE) domain of Pks13.[1] By binding to the TE domain, Coumestan-1 prevents the hydrolysis and release of the mature mycolic acid from the Pks13 enzyme complex, thereby halting the biosynthetic pathway.[1] This disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[3]

Below is a diagram illustrating the mycolic acid biosynthesis pathway and the point of inhibition by Coumestan-1.

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Pks13 Pks13 Condensation cluster_inhibition Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I C24-C26 Acyl-CoA C24-C26 Acyl-CoA FAS-I->C24-C26 Acyl-CoA C16-C18 Acyl-CoA C16-C18 Acyl-CoA FAS-I->C16-C18 Acyl-CoA Pks13 Pks13 C24-C26 Acyl-CoA->Pks13 FAS-II FAS-II C16-C18 Acyl-CoA->FAS-II Meromycolic Acid (C50-C60) Meromycolic Acid (C50-C60) FAS-II->Meromycolic Acid (C50-C60) Meromycolic Acid (C50-C60)->Pks13 Mycolic Acid Precursor Mycolic Acid Precursor Pks13->Mycolic Acid Precursor Mature Mycolic Acids Mature Mycolic Acids Mycolic Acid Precursor->Mature Mycolic Acids Reduction Coumestan-1 Coumestan-1 Coumestan-1->Inhibition Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolyl-Arabinogalactan-Peptidoglycan Complex Mature Mycolic Acids->Mycolyl-Arabinogalactan-Peptidoglycan Complex Transferases Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolyl-Arabinogalactan-Peptidoglycan Complex->Mycobacterial Cell Wall

Mycolic Acid Biosynthesis Pathway Inhibition

Data Presentation

The following tables summarize the key quantitative data for Coumestan-1, demonstrating its potent antitubercular activity and favorable selectivity.

Table 1: In Vitro Activity of Coumestan-1 against M. tuberculosis

ParameterValueReference
Minimum Inhibitory Concentration (MIC)0.0039 - 0.0078 µg/mL[3]
Minimum Bactericidal Concentration (MBC)0.0039 - 0.0078 µg/mL[3]
Frequency of Resistance (FOR)4.7 x 10⁻⁷[4]

Table 2: Cytotoxicity and Selectivity of Coumestan-1

Cell LineCC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC)Reference
Vero cells> 128> 16,410 - 32,820[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mycolic acid synthesis inhibition by Coumestan-1.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Coumestan-1 that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Coumestan-1 stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of Coumestan-1 in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.001 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of Coumestan-1 at which no visible growth of bacteria is observed.

Protocol 2: Analysis of Mycolic Acid Synthesis Inhibition

Objective: To directly measure the inhibition of mycolic acid synthesis in M. tuberculosis treated with Coumestan-1 using radiolabeling.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with OADC

  • Coumestan-1

  • [1-¹⁴C] Acetic acid (radiolabel)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates (silica gel)

  • Developing solvent (e.g., petroleum ether/acetone 95:5, v/v)

  • Phosphorimager or X-ray film

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Aliquot the culture into tubes and add Coumestan-1 at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-drug control.

  • Add [1-¹⁴C] acetic acid to each tube and incubate for 24 hours at 37°C.

  • Harvest the bacterial cells by centrifugation.

  • Extract the mycolic acids from the cell pellet using appropriate saponification and extraction protocols.

  • Spot the extracted mycolic acid methyl esters (MAMEs) onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the different classes of mycolic acids.

  • Dry the plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled mycolic acids.

  • Quantify the intensity of the bands to determine the percentage of inhibition compared to the control.

Experimental Workflow Visualization

The following diagram outlines a general workflow for screening and characterizing novel antitubercular agents targeting mycolic acid synthesis.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_invivo In Vivo Evaluation Compound Library Compound Library MIC Determination MIC Determination Compound Library->MIC Determination Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Active Hits Active Hits MIC Determination->Active Hits Cytotoxicity Assay->Active Hits Mechanism of Action Studies Mechanism of Action Studies Active Hits->Mechanism of Action Studies Mycolic Acid Synthesis Assay Mycolic Acid Synthesis Assay Mechanism of Action Studies->Mycolic Acid Synthesis Assay Target Engagement Assay Target Engagement Assay Mechanism of Action Studies->Target Engagement Assay Lead Compound Lead Compound Target Engagement Assay->Lead Compound Pharmacokinetics Pharmacokinetics Lead Compound->Pharmacokinetics Mouse Model of TB Mouse Model of TB Lead Compound->Mouse Model of TB Final Candidate Final Candidate Mouse Model of TB->Final Candidate

References

Unraveling the Applications of Novel Antitubercular Agents in TB Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the application of emerging antitubercular agents in various tuberculosis research models, focusing on pyrimidine derivatives and Pks13 inhibitors.

Tuberculosis (TB) remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. This document provides an overview of the application of promising new antitubercular compounds in preclinical research, with a focus on their evaluation in various in vitro and in vivo models. Due to the lack of a standardized "Antitubercular agent-13," this report synthesizes data from various studies on promising numbered compounds and classes of agents, including pyrimidine derivatives and inhibitors of Polyketide Synthase 13 (Pks13).

In Vitro Evaluation of Antitubercular Activity

The initial assessment of novel antitubercular candidates typically involves determining their in vitro activity against Mycobacterium tuberculosis (Mtb). Key parameters evaluated include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Summary: In Vitro Activity of Novel Agents
Compound Class/NameMtb Strain(s)MIC (µg/mL)MBC (µg/mL)CytotoxicityReference
5-formamidopyrimidinesH37Rv≤1Not ReportedLow toxicity towards mammalian cells[1]
ImidazolylpyrimidinesH37Rv14Not ReportedNot Reported[1]
Ceritinib derivative 16j H37Ra9.0 µMNot ReportedNot Reported[2]
Pyrimidinylsulphonamide Db H37Rv0.02Not ReportedNot Reported[3]
Pyrimidinylsulphonamide Fb H37Rv0.02Not ReportedNot Reported[3]
Isonicotinoyl hydrazone 13 H37Rv, INH-resistant clinical isolates1 (H37Rv), 64 (INH-resistant)Equivalent to MICNon-cytotoxic towards normal human cell lines[4]
1,2,4-oxadiazole analogue 3a H37Rv, MDR-MTB8 (H37Rv), 16 (MDR)Not ReportedNot Reported[5][6]
Experimental Protocol: In Vitro MIC Determination using Autoluminescent Mtb

This protocol utilizes an autoluminescent strain of M. tuberculosis for a rapid and non-destructive assessment of compound activity.[7]

Materials:

  • Autoluminescent M. tuberculosis H37Rv strain

  • 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Test compounds serially diluted

  • 96-well microtiter plates

  • Luminometer

Procedure:

  • Prepare a mid-log phase culture of autoluminescent Mtb.

  • Dilute the bacterial culture to a starting inoculum of ~10^5 CFU/mL.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations (typically a 2-fold serial dilution). Include a drug-free control.

  • Incubate the plates at 37°C.

  • Measure luminescence at regular intervals (e.g., daily for 7 days) using a luminometer.

  • The MIC is defined as the lowest concentration of the compound that inhibits luminescence by ≥90% compared to the drug-free control.

Workflow for In Vitro MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Bacterial Culture C Inoculate 96-well Plate A->C B Serial Dilution of Compound D Add Compound Dilutions B->D C->D E Incubate at 37°C D->E F Measure Luminescence E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Evaluation in TB Research Models

Promising compounds from in vitro screens are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The mouse model is the most commonly used for preclinical TB drug development.[8]

Data Summary: In Vivo Efficacy of Novel Agents
CompoundAnimal ModelMtb StrainDosing RegimenEfficacy EndpointOutcomeReference
Ceritinib derivative 16j BALB/c miceAutoluminescent H37RaNot SpecifiedReduction in Mtb burdenRemarkable reduction[2]
Coumestan analogue 1 (Pks13 inhibitor)MiceNot SpecifiedMonotherapy and combination with RifampicinReduction in lung CFUDose-dependent activity; synergistic with Rifampicin[9]
GSK2556286BALB/c miceNot Specified10 mg/kgNot SpecifiedMaximal effect observed[10]
GSK2556286C3HeB/FeJ miceNot Specified40 mg/kgNot SpecifiedSignificantly better than no treatment[10]
Experimental Protocol: Acute Mouse Model of TB Infection for Efficacy Testing

This protocol is designed to evaluate the early bactericidal activity of a test compound.[8]

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compound and vehicle

  • Standard TB drugs (e.g., isoniazid, rifampicin) for positive controls

  • 7H11 agar plates

Procedure:

  • Infect mice with a low dose of Mtb H37Rv via the aerosol route to establish a lung infection of approximately 100-200 CFU.

  • Allow the infection to establish for a defined period (e.g., 2 weeks).

  • Initiate treatment with the test compound, vehicle control, and positive control drugs. Administer drugs daily or as determined by pharmacokinetic studies.

  • After a set duration of treatment (e.g., 2-4 weeks), euthanize the mice.

  • Aseptically remove the lungs and homogenize them.

  • Plate serial dilutions of the lung homogenates on 7H11 agar.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the bacterial load (CFU) in the lungs.

  • Compare the CFU counts between the treated, vehicle control, and positive control groups to determine the efficacy of the test compound.

Workflow for In Vivo Efficacy Testing in a Mouse Model

G A Aerosol Infection of Mice with Mtb B Establishment of Infection (e.g., 2 weeks) A->B C Initiation of Treatment B->C D Treatment Period (e.g., 2-4 weeks) C->D E Euthanasia and Lung Homogenization D->E F Plating of Lung Homogenates E->F G Incubation and CFU Counting F->G H Data Analysis and Efficacy Determination G->H

Caption: Workflow for evaluating the in vivo efficacy of an antitubercular agent.

Mechanism of Action: Targeting Dihydrofolate Reductase and Pks13

Understanding the mechanism of action is crucial for drug development. Many novel pyrimidine derivatives are suggested to target dihydrofolate reductase (DHFR), an essential enzyme in folate biosynthesis.[2] Another promising target is Pks13, which is vital for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[5][6][9]

Signaling Pathway: Inhibition of Mycolic Acid Synthesis by Pks13 Inhibitors

Pks13 catalyzes the final condensation step in the biosynthesis of mycolic acids. Inhibitors of Pks13 block this process, leading to a disruption of the cell wall integrity and ultimately bacterial death.

Pks13 Inhibition Pathway

G cluster_synthesis Mycolic Acid Biosynthesis cluster_inhibition Inhibition A Fatty Acyl-AMP C Pks13 A->C B Carboxy-C-mycoseroyl-ACP B->C D α-alkyl β-ketoester C->D Condensation Inhibitor Pks13 Inhibitor Inhibitor->C Inhibits

Caption: Inhibition of Pks13 disrupts mycolic acid synthesis.

Conclusion

The development of novel antitubercular agents is a dynamic field of research. The application of robust in vitro and in vivo models is essential for the identification and validation of new drug candidates. Pyrimidine derivatives and Pks13 inhibitors represent promising classes of compounds that warrant further investigation. The protocols and data presented here provide a framework for researchers to evaluate the potential of new antitubercular agents in the fight against tuberculosis.

References

Application Note: Mass Spectrometry Methods for Detecting Metabolites of Antitubercular Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

Purpose

This application note provides a detailed protocol for the sensitive and accurate detection and quantification of Antitubercular Agent-13 (ATA-13) and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for use in preclinical and clinical research settings to support pharmacokinetic and pharmacodynamic (PK/PD) studies.

Summary of Method

The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of ATA-13 and its metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the accurate measurement of low-concentration metabolites.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample Collection protein_precip Protein Precipitation (Acetonitrile with IS) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_separation Liquid Chromatography (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Analysis data_acquisition->quantification

Caption: Experimental workflow for the quantification of ATA-13 and its metabolites.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of ATA-13 and its metabolites from human plasma.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), LC-MS grade

    • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled version of ATA-13)

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Microcentrifuge

  • Procedure:

    • Prepare a protein precipitation solution by adding the internal standard to acetonitrile to a final concentration of 50 ng/mL.

    • Allow plasma samples to thaw completely at room temperature.

    • Vortex the plasma samples for 10 seconds.

    • Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

    • Add 300 µL of the protein precipitation solution (containing the internal standard) to each plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect 200 µL of the clear supernatant and transfer it to a clean autosampler vial.

    • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: 5% to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.0-6.1 min: 95% to 5% B

      • 6.1-8.0 min: Hold at 5% B (re-equilibration)

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions and Quantitative Summary

The following table summarizes the optimized MRM transitions for ATA-13 and its hypothetical metabolites, along with representative quantitative data from a pilot study.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Lower Limit of Quantification (LLOQ) (ng/mL)
ATA-13 315.2189.1250.5
Metabolite M1 (Hydroxylated) 331.2205.1281.0
Metabolite M2 (N-oxide) 331.2189.1302.5
Metabolite M3 (Glucuronide) 491.3315.2225.0
Internal Standard (IS) 320.2194.125N/A

Hypothetical Signaling Pathway Interaction

ATA-13 is hypothesized to inhibit mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall. This action may involve the inhibition of key enzymes in the fatty acid synthesis (FAS-II) pathway.

signaling_pathway cluster_pathway Mycolic Acid Synthesis Pathway FAS_I FAS-I (Fatty Acid Synthase I) InhA InhA (Enoyl-ACP reductase) FAS_I->InhA elongation ACC Acetyl-CoA Carboxylase ACC->FAS_I produces precursors Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall ATA13 ATA-13 ATA13->InhA  Inhibition

Caption: Hypothesized inhibition of the mycolic acid pathway by ATA-13.

Application Notes & Protocols: Synergy Studies of Antitubercular Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] Combining antimicrobial agents to achieve synergistic effects is a promising approach to enhance efficacy, reduce treatment duration, and overcome drug resistance.[2][3]

This document provides detailed application notes and experimental protocols for evaluating the synergistic potential of a novel investigational compound, "Antitubercular agent-13" (ATA-13), in combination with existing antitubercular drugs. The primary methodologies covered are the Checkerboard Assay for initial synergy screening and the Time-Kill Curve Assay for dynamic confirmation of synergistic interactions.[1][4]

Key Methodologies & Principles

Checkerboard Assay

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[1][5] It involves a two-dimensional titration of the compounds in a microplate format, allowing for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[6] The primary output is the Fractional Inhibitory Concentration Index (FICI) , which quantifies the nature of the drug interaction.[7]

Time-Kill Curve Assay

Time-kill assays provide a dynamic picture of antimicrobial activity over time.[8] By measuring the rate and extent of bacterial killing, this method can confirm synergistic interactions observed in checkerboard assays and differentiate between bacteriostatic and bactericidal effects.[9][10] Synergy is typically defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.[10]

Experimental Workflow

The overall process for evaluating the synergistic potential of ATA-13 is outlined below. This workflow ensures a systematic approach from initial screening to confirmation and characterization of the drug interaction.

Synergy_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interpretation & Confirmation cluster_2 Phase 3: Further Investigation A Determine MIC of ATA-13 and Partner Drugs Individually B Perform Checkerboard Assay (ATA-13 + Partner Drug) A->B C Calculate FIC Index (FICI) B->C D Interpret FICI Result C->D E Perform Time-Kill Curve Assay D->E FICI ≤ 0.5 F Analyze Killing Kinetics E->F G Confirm Synergy F->G H Investigate Mechanism of Synergy G->H I Test in Advanced Models (e.g., Macrophage Infection) H->I

Caption: Experimental workflow for ATA-13 synergy studies.

Protocol 1: Checkerboard Assay

This protocol details the steps for assessing the synergy between ATA-13 and a partner drug (e.g., Rifampicin, Isoniazid) against M. tuberculosis.

4.1 Materials

  • M. tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • 96-well microplates

  • This compound (ATA-13), stock solution

  • Partner antitubercular drug, stock solution

  • Resazurin sodium salt solution (for viability assessment)[11]

  • Sterile multichannel pipettes and reservoirs

4.2 Procedure

  • Preparation of Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Drug Dilution Plate Setup:

    • Prepare a drug dilution map for the 96-well plate. Typically, ATA-13 is serially diluted along the y-axis (rows A-G) and the partner drug is diluted along the x-axis (columns 1-10).

    • Dispense 50 µL of 7H9 broth into all wells of the microplate.

    • Add 50 µL of a 4x concentrated solution of the partner drug to column 1 and perform 2-fold serial dilutions across to column 10, discarding the final 50 µL.

    • Add 50 µL of a 4x concentrated solution of ATA-13 to row A and perform 2-fold serial dilutions down to row G, discarding the final 50 µL.

    • This creates a matrix of drug combinations, with each well containing 50 µL of a unique drug combination concentration.

  • Controls:

    • Drug-Free Control: Wells containing only broth and inoculum (e.g., H12).

    • Single-Drug Controls: Row H for dilutions of the partner drug alone; Column 11 for dilutions of ATA-13 alone.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except for a sterility control well with broth only). The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7-10 days.

  • Reading Results: Add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

4.3 Data Interpretation: FIC Index Calculation The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[7][12]

  • FIC of ATA-13 (FIC_A) = (MIC of ATA-13 in combination) / (MIC of ATA-13 alone)[13]

  • FIC of Partner Drug (FIC_B) = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)[13]

  • FICI = FIC_A + FIC_B[14]

The interaction is interpreted based on the FICI value as follows:[2][14]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Curve Analysis

This protocol is used to confirm synergy and assess the bactericidal/bacteriostatic nature of the ATA-13 combination.[4]

5.1 Materials

  • M. tuberculosis culture in mid-log phase

  • Sterile culture tubes or flasks with 7H9 broth

  • ATA-13 and partner drug stock solutions

  • Sterile saline or PBS for serial dilutions

  • Middlebrook 7H10 agar plates

5.2 Procedure

  • Preparation: Prepare tubes with 7H9 broth containing the drugs at specific concentrations (e.g., 0.5x MIC, 1x MIC) for each drug alone and in combination. Include a drug-free growth control.

  • Inoculation: Inoculate each tube with M. tuberculosis to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.

  • Viable Counts: Perform 10-fold serial dilutions of each aliquot in sterile saline and plate onto 7H10 agar.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks, until colonies are visible.

  • Data Collection: Count the colonies on each plate to determine the CFU/mL at each time point.

5.3 Data Interpretation

  • Plot log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours (or other relevant time point) with the drug combination compared to the most active single agent.[10]

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[10]

  • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.[10]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Checkerboard Assay Results for ATA-13 and Rifampicin (RIF)

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC FICI (ΣFIC) Interpretation
ATA-13 2.0 0.25 0.125 \multirow{2}{}{0.375 } \multirow{2}{}{Synergy }
RIF 0.5 0.125 0.250

This table presents hypothetical data for illustrative purposes.

Table 2: Time-Kill Assay Data (Log10 CFU/mL) for ATA-13 and RIF at 1x MIC

Time (Hours) Growth Control ATA-13 Alone RIF Alone ATA-13 + RIF Log10 Reduction (Combo vs. RIF)
0 6.05 6.04 6.05 6.03 -
24 7.21 6.55 5.80 3.75 2.05
48 8.34 6.89 5.15 <2.0 (LOD) >3.15
72 8.91 7.02 4.88 <2.0 (LOD) >2.88

LOD: Limit of Detection. This table presents hypothetical data.

Hypothetical Mechanism of Synergy

Understanding the mechanism of synergy is crucial for rational drug development. For instance, one drug might increase the permeability of the mycobacterial cell wall, enhancing the uptake and activity of the second drug.[15] Ethambutol, for example, can act synergistically with Isoniazid by disrupting cell wall integrity.[16]

The diagram below illustrates a hypothetical mechanism where a cell wall inhibitor enhances the activity of ATA-13.

Synergy_Mechanism cluster_cell Mycobacterium CellWall Cell Wall (Arabinogalactan-Mycolic Acid Layer) ATA_13 ATA-13 CellWall->ATA_13 Increased Permeability Target Intracellular Target (e.g., DNA Gyrase) Drug_A Partner Drug (Cell Wall Inhibitor) Drug_A->CellWall Inhibits Synthesis ATA_13->Target Inhibits Target

Caption: Hypothetical synergistic mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Metabolic Instability of Antitubercular Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antitubercular agent-13." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the metabolic instability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of this compound?

A1: Initial in vitro studies suggest that this compound is susceptible to rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This leads to a short in vivo half-life and potentially low exposure at the target site. The primary metabolic pathways appear to be oxidation and N-dealkylation.

Q2: What are the common strategies to improve the metabolic stability of compounds like this compound?

A2: Several strategies can be employed to enhance metabolic stability.[1][4][5][6] These include:

  • Blocking Metabolic Hotspots: Introducing chemical modifications at sites prone to metabolism. Common approaches include deuteration or the addition of a fluorine or methyl group.[4][7]

  • Modifying Lipophilicity: Reducing the overall lipophilicity (logP, logD) of the molecule can decrease its interaction with metabolic enzymes.[1][5]

  • Introducing Steric Hindrance: Incorporating bulky groups near the site of metabolism can sterically hinder the approach of metabolic enzymes.

  • Ring System Modification: Replacing metabolically labile aromatic or heterocyclic rings with more stable bioisosteres.[7][8][9] For instance, introducing nitrogen atoms into a phenyl ring can increase resistance to CYP-mediated oxidation.[8]

  • Conformational Constraint: Locking the molecule into a conformation that is less favorable for metabolism.[5]

Q3: How can I experimentally assess the metabolic stability of my this compound analogs?

A3: The most common in vitro methods for assessing metabolic stability are liver microsomal stability assays and hepatocyte stability assays.[10][11] These assays measure the rate of disappearance of the parent compound over time when incubated with liver fractions (microsomes) or whole liver cells (hepatocytes).[10][11] The key parameters obtained are the half-life (t1/2) and intrinsic clearance (Clint).[4][12]

Q4: What are some common issues encountered during in vitro metabolic stability assays and how can I troubleshoot them?

A4: Common issues include variability in experimental conditions, such as temperature and pH, and the potential for misleading data if the assay does not account for all metabolic pathways or drug transporter interactions.[13] To troubleshoot:

  • Standardize Conditions: Rigorously control all experimental variables.[13]

  • Use Appropriate Test Systems: Liver microsomes primarily assess Phase I metabolism, while hepatocytes can evaluate both Phase I and Phase II metabolism.[2][11][14] Consider using S9 fractions for a broader assessment of metabolic enzymes.[2]

  • Data Interpretation: Be cautious when extrapolating in vitro findings to predict in vivo outcomes and integrate data from multiple sources.[13]

Troubleshooting Guide: Unexpectedly High Metabolic Lability

If you are observing higher than expected metabolic lability with your this compound analogs, consider the following troubleshooting steps:

Observation Potential Cause Recommended Action
Rapid disappearance in liver microsome assay High susceptibility to Phase I (CYP-mediated) metabolism.[2][3]1. Perform metabolite identification studies to pinpoint the exact site of metabolism. 2. Synthesize analogs with modifications at the identified metabolic "hotspots" (e.g., deuteration, fluorination).[4][7] 3. Consider co-incubation with specific CYP inhibitors to identify the key enzymes involved.
Moderate stability in microsomes but poor in vivo pharmacokinetics Potential for significant Phase II metabolism (e.g., glucuronidation) or involvement of extrahepatic metabolism.[2][15]1. Conduct a hepatocyte stability assay, which includes both Phase I and II enzymes.[2][11] 2. Investigate extrahepatic metabolism using intestinal, lung, or kidney microsomes.[2]
Inconsistent results between experimental batches Variability in microsomal or hepatocyte preparations, or inconsistent assay conditions.[13]1. Ensure consistent sourcing and quality control of liver fractions. 2. Strictly adhere to standardized protocols for temperature, pH, and incubation times.[13] 3. Include well-characterized positive and negative control compounds in every assay.
Compound precipitates in the assay medium Poor aqueous solubility of the analog.1. Measure the aqueous solubility of the compound. 2. If solubility is low, consider reducing the test compound concentration or modifying the formulation (e.g., using a co-solvent), ensuring the solvent concentration does not inhibit enzyme activity.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the general procedure for determining the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound (e.g., this compound analog)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Negative control compound (e.g., a compound with known metabolic stability)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, mix the test compound with the liver microsome solution in phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[3][12]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile.[12]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate.

  • Analysis: Add the internal standard to the supernatant and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[4]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. Calculate the half-life (t1/2) from the slope of the linear regression. Calculate the intrinsic clearance (Clint) using the appropriate formula.[12]

Visualizations

Workflow for Improving Metabolic Stability

The following diagram illustrates a typical workflow for identifying and addressing metabolic liabilities of a drug candidate like this compound.

G cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Structural Modification cluster_3 Iterative Testing A This compound (Lead Compound) B In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) A->B C High Metabolic Lability? B->C D Metabolite Identification (LC-MS/MS) C->D Yes J Improved Candidate? C->J No E Identify Metabolic 'Hotspots' D->E F Rational Design of Analogs - Block Hotspots - Modify Lipophilicity - Bioisosteric Replacement E->F G Synthesize Analogs F->G H Re-evaluate Metabolic Stability of Analogs G->H I Assess Antitubercular Activity H->I I->J J->A No, Iterate K Proceed to In Vivo Pharmacokinetic Studies J->K Yes

Caption: A workflow for identifying and improving the metabolic stability of a lead compound.

Key Strategies to Enhance Metabolic Stability

This diagram outlines common medicinal chemistry strategies to mitigate metabolic instability.

G cluster_0 Modification Strategies A Metabolically Labile Compound B Block Metabolic Site (e.g., F, D, Me) A->B C Reduce Lipophilicity (Decrease logP/logD) A->C D Introduce Steric Shield A->D E Bioisosteric Replacement (e.g., Phenyl to Pyridyl) A->E F Metabolically Stable Analog B->F C->F D->F E->F

References

Technical Support Center: Synthesis and Purification of Antitubercular Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Antitubercular agent-13 (also known as Compound 3d).

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound, also referred to as Compound 3d, is a nitrofuran-1,3,4-oxadiazole hybrid. Its molecular formula is C₁₈H₁₇N₅O₃S, and it has a molecular weight of 395.43 g/mol .[1] It has shown potent activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains.[1]

Q2: What is the general synthetic strategy for this compound?

A2: The synthesis of this compound involves a multi-step process. A key step is the reaction of a substituted hydrazide with an appropriate acid chloride to form the 1,3,4-oxadiazole ring. This is followed by further modifications to introduce the nitrofuran moiety and other necessary functional groups. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: I am observing a low yield for the final compound. What are the possible causes and solutions?

A3: Low yields can arise from several factors. Incomplete reactions, side product formation, or loss of product during workup and purification are common culprits. It is crucial to ensure all reagents are pure and dry, and the reaction is monitored closely by thin-layer chromatography (TLC) to determine the optimal reaction time. For specific troubleshooting tips, please see the Troubleshooting Guide.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final compound is typically achieved through column chromatography on silica gel. The choice of eluent is critical and should be optimized based on TLC analysis. A common solvent system is a gradient of ethyl acetate in petroleum ether. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.

Q5: this compound is reported to have metabolic instability. How might this affect its handling and storage?

A5: The metabolic instability of this compound suggests it may be sensitive to certain enzymatic or physiological conditions.[1] For laboratory purposes, it is recommended to store the compound in a cool, dry, and dark place to prevent degradation. When preparing solutions for biological assays, it is advisable to use them fresh.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low reaction yield in the final step - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. - Impure reagents or solvents.- Monitor the reaction by TLC until the starting material is consumed. - Ensure an inert atmosphere if reagents are air-sensitive. - Optimize the reaction temperature; some steps may require gentle heating or cooling. - Use freshly distilled solvents and purified reagents.
Multiple spots on TLC after purification - Co-eluting impurities. - Degradation of the compound on the silica gel. - Inappropriate solvent system for chromatography.- Try a different solvent system with varying polarity for better separation. - Consider using a different stationary phase, such as alumina. - Neutralize the silica gel with triethylamine if the compound is base-sensitive.
Difficulty in removing a specific impurity - Impurity has similar polarity to the product. - The impurity is a stereoisomer.- Attempt recrystallization with various solvent systems. - Consider preparative HPLC for challenging separations.
Product appears as an oil instead of a solid - Presence of residual solvent. - The compound is inherently an oil at room temperature.- Dry the product under high vacuum for an extended period. - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If it remains an oil, confirm its purity by NMR and other analytical methods.

Experimental Protocols

General Synthesis of this compound (Compound 3d)

The synthesis of this compound is based on the procedures described by Wang et al. (2022). The key final step involves the reaction of an intermediate with a substituted acid chloride.

Step 1: Synthesis of the Hydrazide Intermediate

  • To a solution of the corresponding ester in ethanol, add hydrazine hydrate.

  • Reflux the mixture for the time indicated by TLC monitoring.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Formation of the 1,3,4-Oxadiazole Ring

  • Suspend the hydrazide intermediate in a suitable solvent like phosphorus oxychloride.

  • Add the appropriate carboxylic acid and reflux the mixture.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base.

  • Filter the resulting solid, wash with water, and dry.

Step 3: Final Coupling Reaction

  • Dissolve the 1,3,4-oxadiazole intermediate in a dry aprotic solvent such as dichloromethane.

  • Add the substituted acid chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary
Step Reactant 1 Reactant 2 Solvent Reaction Time (h) Yield (%) Purity (by HPLC)
1Substituted EsterHydrazine HydrateEthanol4-685-95>95%
2Hydrazide IntermediateCarboxylic AcidPOCl₃6-870-80>95%
3Oxadiazole IntermediateAcid ChlorideDichloromethane2-460-75>98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Ring Formation cluster_step3 Step 3: Final Coupling Ester Substituted Ester Hydrazide Hydrazide Intermediate Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Oxadiazole 1,3,4-Oxadiazole Intermediate Hydrazide->Oxadiazole POCl3, Reflux CarboxylicAcid Carboxylic Acid CarboxylicAcid->Oxadiazole FinalProduct This compound Oxadiazole->FinalProduct DCM, 0°C to RT AcidChloride Substituted Acid Chloride AcidChloride->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed CheckReaction Check Reaction Completion by TLC Start->CheckReaction CheckPurity Check Reagent Purity Start->CheckPurity CheckTemp Verify Reaction Temperature Start->CheckTemp WorkupLoss Check for Loss During Workup/Purification Start->WorkupLoss Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material remains Impure Impure Reagents CheckPurity->Impure Impurities detected WrongTemp Incorrect Temperature CheckTemp->WrongTemp Deviation from protocol Extend Extend Reaction Time Incomplete->Extend PurifyReagents Purify/Replace Reagents Impure->PurifyReagents OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp Success Yield Improved Extend->Success PurifyReagents->Success OptimizeTemp->Success ImproveHandling Improve Extraction and Chromatography Technique WorkupLoss->ImproveHandling ImproveHandling->Success

Caption: Troubleshooting logic for low reaction yield.

References

How to overcome off-target effects of "Antitubercular agent-13"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-13

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this agent and troubleshooting potential experimental challenges, with a focus on understanding and overcoming off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13).[1][2] This enzyme is crucial for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] By inhibiting Pks13, this compound disrupts cell wall formation, leading to bacterial cell death.[1]

Q2: Are there any known off-target effects of this compound?

A2: While designed for high specificity, in vitro profiling has revealed that at higher concentrations, this compound can exhibit inhibitory activity against human Cyclin-Dependent Kinase 2 (CDK2). This off-target activity may lead to unintended effects in host cells, particularly those related to cell cycle regulation. It is crucial to differentiate between on-target antitubercular activity and off-target host cell effects in your experiments.

Q3: How can I distinguish between on-target antitubercular effects and off-target host cell toxicity in my experiments?

A3: To differentiate between these effects, we recommend a multi-pronged approach:

  • Dose-response curves: Generate dose-response curves in both M. tuberculosis and a relevant human cell line (e.g., A549, HepG2). A significant separation in the half-maximal effective concentration (EC50) for antitubercular activity and the half-maximal cytotoxic concentration (CC50) in human cells will indicate a therapeutic window.

  • Target engagement assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Pks13 in mycobacteria at effective concentrations.[3]

  • Rescue experiments: In human cell lines, attempt to rescue the cytotoxic phenotype by overexpressing CDK2 or by synchronizing cells in a cell cycle phase where CDK2 activity is less critical.

Q4: What strategies can be employed to minimize off-target effects during preclinical development?

A4: Minimizing off-target effects is a key aspect of drug development.[4] Strategies include:

  • Rational Drug Design: Structure-activity relationship (SAR) studies can help in designing derivatives of this compound with improved selectivity for Pks13 over human kinases.[4]

  • Dose Optimization: Using the lowest effective concentration of the agent will minimize the risk of engaging off-targets.[5]

  • Formulation and Delivery: Advanced drug delivery systems can be explored to target the agent specifically to mycobacteria-infected cells, reducing systemic exposure.

Troubleshooting Guides

Guide 1: Confirming Target Engagement and Off-Target Interaction

This guide provides a workflow to confirm the engagement of this compound with its intended target (Pks13) and assess its interaction with the off-target (CDK2).

Experimental Workflow for Target Engagement and Off-Target Identification

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A M. tuberculosis Culture C Treat with this compound (Dose Range) A->C B Human Cell Line Culture (e.g., A549) D Treat with this compound (Dose Range) B->D E Cellular Thermal Shift Assay (CETSA) for Pks13 Engagement C->E F Western Blot for Phospho-Rb (CDK2 substrate) D->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->G H Determine EC50 for Pks13 Engagement E->H I Determine IC50 for CDK2 Inhibition F->I J Determine CC50 for Cytotoxicity G->J K Compare EC50, IC50, and CC50 for Selectivity Index H->K I->K J->K

Caption: Workflow for assessing on-target and off-target engagement.

Comparative Activity of this compound

Target/Cell LineAssay TypeParameterValue
M. tuberculosis Pks13Cellular Thermal Shift Assay (CETSA)EC500.2 µM
Human CDK2In-cell Western Blot (Phospho-Rb)IC508.5 µM
A549 (Human Lung Carcinoma)Cell Viability Assay (MTT)CC5015.2 µM

Selectivity Index:

  • Therapeutic Index (CC50/EC50): 76

  • Off-Target Selectivity (IC50 for CDK2 / EC50 for Pks13): 42.5

Interpretation: The data indicates a favorable therapeutic window, with a significant separation between the concentration required for antitubercular target engagement and that which causes off-target effects and cytotoxicity in human cells.

Guide 2: Protocol for Cellular Thermal Shift Assay (CETSA) for Pks13 Target Engagement

This protocol details the steps to confirm the binding of this compound to Pks13 in intact M. tuberculosis cells.[3]

Experimental Protocol: CETSA

  • Culture and Harvest:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in PBS with protease inhibitors.

  • Treatment:

    • Aliquot the cell suspension into separate tubes.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control (DMSO).

    • Incubate at 37°C for 1 hour.

  • Heat Shock:

    • Heat the treated cell suspensions at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes. A no-heat control should be kept on ice.

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by bead beating or sonication.

    • Clarify the lysate by centrifugation to separate soluble proteins from aggregated proteins and cell debris.

    • Quantify the total protein concentration in the soluble fraction.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using a custom antibody against Pks13.

    • Quantify the band intensities to determine the amount of soluble Pks13 at each temperature and drug concentration.

  • Data Analysis:

    • Plot the percentage of soluble Pks13 as a function of temperature for each drug concentration.

    • The binding of this compound to Pks13 will result in a thermal stabilization of the protein, shifting the melting curve to higher temperatures.

    • The EC50 for target engagement can be determined from the concentration-dependent thermal shift.

Guide 3: Investigating Off-Target Effects on the Host Cell Cycle

This guide outlines an approach to characterize the off-target effects of this compound on the cell cycle of a human cell line due to CDK2 inhibition.

Signaling Pathway: On-Target vs. Off-Target Effects

cluster_0 On-Target Pathway (M. tuberculosis) cluster_1 Off-Target Pathway (Human Cell) A This compound B Pks13 A->B Inhibits C Mycolic Acid Biosynthesis B->C Catalyzes D Cell Wall Disruption C->D Essential for E Bacterial Cell Death D->E F This compound G CDK2 F->G Inhibits (at high conc.) H Retinoblastoma Protein (Rb) Phosphorylation G->H Promotes I G1/S Phase Transition H->I Allows J Cell Cycle Arrest I->J

Caption: On-target and off-target pathways of this compound.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Synchronization:

    • Culture a human cell line (e.g., HeLa or A549) in appropriate media.

    • Synchronize the cells at the G1/S boundary using a standard method such as a double thymidine block.

  • Treatment:

    • Release the cells from the block and treat with this compound at concentrations around the determined IC50 for CDK2 inhibition (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.

  • Sample Collection and Staining:

    • Collect cells at various time points after treatment (e.g., 0, 6, 12, 24 hours).

    • Fix the cells in 70% ethanol and store at -20°C.

    • Stain the fixed cells with a DNA intercalating dye such as propidium iodide (PI), in a solution containing RNase.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to measure DNA content.

    • Gate the cell populations to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

  • Data Analysis and Interpretation:

    • Compare the cell cycle profiles of treated cells to the vehicle control.

    • Inhibition of CDK2 by this compound is expected to cause an accumulation of cells in the G1 phase and a reduction in the percentage of cells entering the S phase, indicating a G1/S arrest. This would confirm the functional consequence of the off-target activity.

References

Refining dosage of "Antitubercular agent-13" for in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular agent-13. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this novel agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: We are observing good in vitro activity with this compound, but the in vivo efficacy in our mouse model is lower than expected. What are the potential reasons for this discrepancy?

A1: A disconnect between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be contributing to this observation:

  • Pharmacokinetics (PK): The agent may have poor absorption, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching therapeutic concentrations at the site of infection.[1][2] It is crucial to perform a pharmacokinetic study to understand the drug's profile in vivo.

  • Bioavailability: The route of administration may not be optimal for this compound. For instance, oral administration may result in low bioavailability.[1]

  • Drug Distribution: The agent may not be effectively penetrating the lung tissue or the granulomatous lesions where Mycobacterium tuberculosis resides.[3][4]

  • Toxicity: The administered dose might be causing subtle toxicity, which could compromise the immune response of the animal and affect the drug's overall efficacy.

Q2: What is the recommended first step to troubleshoot poor in vivo efficacy?

A2: The first step should be to establish the Maximum Tolerated Dose (MTD) and perform a basic pharmacokinetic (PK) study in your animal model.[5][6] This will help you understand the safety profile of the agent and whether it is being absorbed and maintained at sufficient levels in the bloodstream.

Q3: How do we determine the bacterial load in the lungs and spleen of our experimental animals?

A3: The standard method for determining bacterial load is by counting Colony Forming Units (CFU).[7][8][9] This involves homogenizing the lung and spleen tissues, plating serial dilutions on a suitable medium like 7H11 agar, and incubating for 3-4 weeks.[7] Newer, faster methods like the Molecular Bacterial Load (MBL) assay, which uses RT-qPCR, can also be considered.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability in CFU counts between animals in the same treatment group. Inconsistent drug administration, variability in the initial infection dose, or inherent biological variability in the animals.Refine your gavage or injection technique to ensure consistent dosing. Ensure the aerosol infection model is well-calibrated to deliver a consistent bacterial load.[7] Increase the number of animals per group to improve statistical power.
Signs of toxicity (e.g., weight loss, ruffled fur) at doses required for efficacy. [11]The therapeutic window of the agent is narrow.Perform a thorough Maximum Tolerated Dose (MTD) study to precisely define the upper limit for dosing.[5][6][12] Consider alternative dosing regimens, such as less frequent administration of a higher dose, if the PK profile allows.
The agent shows initial bactericidal activity, but the effect wanes over time. Development of drug resistance or altered metabolic state of the bacteria.Evaluate the agent in combination with other antitubercular drugs. Analyze the pharmacokinetic profile over a longer duration to see if drug accumulation is an issue.
Poor correlation between plasma concentration and efficacy. The drug may not be reaching the site of infection, or the plasma concentration is not an accurate surrogate for the concentration in lung granulomas.Measure drug concentrations in lung tissue homogenates.[4][13] Consider advanced imaging techniques if available to visualize drug distribution.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6]

Methodology:

  • Use healthy BALB/c mice (or the strain used for efficacy studies), typically 6-8 weeks old.[14]

  • Divide mice into groups (n=5 per group) and administer escalating doses of this compound daily for 5-14 days via the intended route of administration (e.g., oral gavage).[12]

  • A control group should receive the vehicle alone.

  • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.[11]

  • The MTD is defined as the highest dose that does not result in significant weight loss (e.g., >15-20%) or other severe clinical signs.[6][12]

Pharmacokinetic (PK) Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion profile of this compound after a single dose.

Methodology:

  • Administer a single dose of this compound to a cohort of mice at a dose below the MTD.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a subset of animals (n=3-4 per time point).[15]

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

In Vivo Efficacy Study in a Murine Tuberculosis Model

Objective: To evaluate the efficacy of this compound in reducing the bacterial load in the lungs and spleen of mice infected with M. tuberculosis.

Methodology:

  • Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 bacilli to the lungs.[7][16]

  • Allow the infection to establish for a chronic phase, typically 3-4 weeks.

  • Initiate treatment with this compound at various doses below the MTD. Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).[14]

  • Administer the treatment daily (or as determined by the PK profile) for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs in saline and plate serial dilutions onto 7H11 agar plates.[7]

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.[3][7]

  • Efficacy is determined by the log10 reduction in CFU in treated groups compared to the vehicle control group.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg*hr/mL)Half-life (hr)
100.814.53.2
252.1112.83.5
504.5228.33.8

Table 2: Hypothetical In Vivo Efficacy Data of this compound (4-week study)

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD)Log10 Reduction vs. Vehicle
Vehicle-6.2 (± 0.3)-
Isoniazid254.1 (± 0.4)2.1
Agent-13105.8 (± 0.5)0.4
Agent-13255.1 (± 0.3)1.1
Agent-13504.5 (± 0.4)1.7

Visualizations

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Troubleshooting Workflow vitro_activity Good In Vitro Activity (Low MIC) in_vivo_issue Poor In Vivo Efficacy vitro_activity->in_vivo_issue Observed Discrepancy mtd_pk Conduct MTD and PK Studies in_vivo_issue->mtd_pk pk_ok Acceptable PK/Toxicity? mtd_pk->pk_ok optimize_dose Optimize Dose and Schedule pk_ok->optimize_dose Yes formulation_route Reformulate / Change Route pk_ok->formulation_route No efficacy_study Proceed to Efficacy Study optimize_dose->efficacy_study formulation_route->mtd_pk G cluster_workflow In Vivo Efficacy Experimental Workflow infection 1. Aerosol Infection (M. tuberculosis) incubation 2. Chronic Infection (3-4 weeks) infection->incubation treatment 3. Daily Treatment (4 weeks) incubation->treatment analysis 4. Organ Harvest & CFU Determination treatment->analysis G cluster_pathway Hypothetical Signaling Pathway for Agent-13 agent13 This compound mtb_enzyme Mtb Target Enzyme (e.g., InhA) agent13->mtb_enzyme Binds to inhibition Enzyme Inhibition mtb_enzyme->inhibition Agent-13 Mediated pathway_block Mycolic Acid Synthesis Blocked inhibition->pathway_block cell_death Bacterial Cell Death pathway_block->cell_death

References

Addressing cytotoxicity of "Antitubercular agent-13" in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues related to the cytotoxicity of "Antitubercular agent-13" in mammalian cells. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

Issue: Unexpectedly high cytotoxicity of this compound is observed in mammalian cell lines at concentrations intended for antimicrobial screening.

Question Possible Cause Suggested Solution
1. Is the observed cytotoxicity specific to certain cell lines? Cell-type specific toxicity is common. Some cell lines may be inherently more sensitive to the compound's mechanism of action.Test the cytotoxicity of this compound across a panel of relevant mammalian cell lines (e.g., HepG2 for liver toxicity, A549 for lung epithelial cells, and THP-1 or RAW264.7 for macrophages).[1][2][3] This will help determine if the cytotoxicity is widespread or targeted.
2. Could the experimental conditions be contributing to the cytotoxicity? Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can exacerbate cytotoxic effects.[4]Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[4] Routinely test for mycoplasma contamination. Verify the quality of media and supplements.
3. Is the vehicle control appropriate and non-toxic? The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at certain concentrations.Run a vehicle control group with the same concentration of the solvent used in the highest concentration of the test agent. Ensure the final solvent concentration is well below the known toxic level for the specific cell line (typically <0.5% for DMSO).
4. How can I confirm the mode of cell death? The compound may be inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death), which have different downstream implications.Perform assays to differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[1] Caspase activity assays can also specifically measure apoptosis.[1]
5. What is the therapeutic index of this compound? The therapeutic index (TI) is a critical measure of a drug's safety. A low TI indicates that the effective dose is close to the toxic dose.Determine the 50% cytotoxic concentration (CC50) in a relevant mammalian cell line and the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. The TI is calculated as CC50/MIC. A higher TI is desirable.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe high cytotoxicity with this compound?

A1: The first step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound on your specific mammalian cell line. This will establish a baseline for all future experiments and help in selecting appropriate concentrations for further investigation.[1]

Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A2: A multi-parametric approach is recommended.[1] Start with a metabolic activity assay like the MTT or resazurin assay to assess cell viability.[1][5] To measure membrane integrity, the lactate dehydrogenase (LDH) release assay is a suitable choice.[1] For a more detailed understanding of the cell death mechanism, Annexin V/PI staining is recommended.[1]

Q3: How can I mitigate the cytotoxicity of this compound while maintaining its antitubercular activity?

A3: One strategy is to explore drug delivery systems, such as nano-formulations, which can enhance drug delivery to the target pathogen while minimizing systemic exposure and toxicity to host cells.[6] Additionally, combination therapy with other antitubercular drugs might allow for a lower, less toxic dose of this compound to be used.[2][6]

Q4: What are the common mechanisms of action for antitubercular drugs that could cause cytotoxicity in mammalian cells?

A4: Many antitubercular drugs target pathways that are unique to mycobacteria, such as mycolic acid synthesis (e.g., isoniazid) or mycobacterial RNA polymerase (e.g., rifampin).[7][8][9] However, off-target effects on host cell mitochondria, induction of oxidative stress, or inhibition of host cell polymerases can lead to cytotoxicity. Some drugs, like pyrazinamide, have a less understood mechanism which can contribute to host cell toxicity, particularly hepatotoxicity.[7][10]

Q5: Is it possible that a metabolite of this compound is causing the observed cytotoxicity?

A5: Yes, this is a known phenomenon with some drugs, such as isoniazid, where a metabolite is associated with hepatotoxicity.[9] To investigate this, you can use liver-derived cell models that have metabolic activity, such as primary hepatocytes or HepG2 cells, to assess if cytotoxicity increases over time as the compound is metabolized.[11]

Data Presentation

Table 1: Representative Cytotoxicity and Efficacy Data for Antitubercular Agents

Compound Target Organism MIC (µg/mL) Mammalian Cell Line CC50 (µg/mL) Therapeutic Index (CC50/MIC)
Isoniazid M. tuberculosis H37Rv0.05HepG2>100>2000
Rifampicin M. tuberculosis H37Rv0.1HepG250500
Pyrazinamide M. tuberculosis H37Rv20HepG2>200>10
Ethambutol M. tuberculosis H37Rv2.5A549>100>40
Moxifloxacin M. tuberculosis H37Rv0.25THP-180320
This compound M. tuberculosis H37RvUser DeterminedUser DeterminedUser DeterminedUser Calculated

Note: The values presented for known antitubercular drugs are approximate and can vary based on experimental conditions. Users should determine these values for this compound in their specific experimental setup.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include wells for untreated cells (negative control) and a vehicle control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population can be small).

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Cytotoxicity cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Therapeutic Potential start Start: Observe High Cytotoxicity dose_response Dose-Response Curve (MTT Assay) to Determine CC50 start->dose_response mem_integrity Membrane Integrity Assay (LDH) dose_response->mem_integrity apoptosis_necrosis Apoptosis vs. Necrosis (Annexin V/PI) dose_response->apoptosis_necrosis mic_assay Determine MIC against M. tuberculosis dose_response->mic_assay therapeutic_index Calculate Therapeutic Index (CC50/MIC) mic_assay->therapeutic_index

Caption: Workflow for investigating the cytotoxicity of a novel antitubercular agent.

Troubleshooting_Logic Troubleshooting High Cytotoxicity cluster_outcomes Potential Outcomes & Next Steps start High Cytotoxicity Observed check_controls Verify Vehicle and Negative Controls start->check_controls check_conditions Assess Cell Culture Conditions (Density, Contamination) start->check_conditions cell_line_specificity Test Across Multiple Cell Lines start->cell_line_specificity control_ok Controls OK check_controls->control_ok control_fail Controls Invalid check_controls->control_fail conditions_ok Conditions Optimal check_conditions->conditions_ok conditions_bad Conditions Suboptimal check_conditions->conditions_bad specific_toxicity Cell-Specific Toxicity cell_line_specificity->specific_toxicity general_toxicity Broad-Spectrum Cytotoxicity cell_line_specificity->general_toxicity re_experiment Re-run Experiment with Valid Controls control_fail->re_experiment Repeat Experiment optimize_culture Re-run Experiment with Optimized Conditions conditions_bad->optimize_culture Optimize Culture Conditions further_investigation Investigate Mechanism of Specific Toxicity specific_toxicity->further_investigation consider_modification Consider Chemical Modification or Delivery System general_toxicity->consider_modification

Caption: Logical flow for troubleshooting unexpected cytotoxicity results.

Signaling_Pathways Potential Cytotoxicity Signaling Pathways cluster_intrinsic Intrinsic Apoptosis cluster_extrinsic Extrinsic Apoptosis agent This compound mitochondria Mitochondrial Stress / ROS agent->mitochondria death_receptor Death Receptor Binding agent->death_receptor Potential Off-Target Effect bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of potential apoptotic pathways induced by a cytotoxic agent.

References

Challenges in scaling up "Antitubercular agent-13" production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-13 Production

Welcome to the technical support center for "this compound." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this novel antitubercular agent.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch inconsistency in the yield of the final coupling step. What are the likely causes?

A1: Batch-to-batch inconsistency in palladium-catalyzed cross-coupling reactions is a common challenge during scale-up. The primary factors to investigate are:

  • Catalyst Activity: Ensure the palladium catalyst is from a reliable source and has been stored under appropriate inert conditions. Catalyst degradation can lead to lower yields.

  • Reagent Purity: The purity of both the fluoroquinolone core and the nitroimidazole side chain is critical. Trace impurities can poison the catalyst.

  • Solvent and Atmosphere Quality: Ensure all solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the catalyst.

  • Mixing Efficiency: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients and side reactions.[1][2]

Q2: An unknown impurity is consistently appearing in our final product, which is difficult to remove by standard chromatography. What is its likely origin?

A2: A common source of persistent impurities in similar syntheses is the formation of a homocoupled dimer of one of the starting materials. This can occur if the catalytic cycle is disrupted. We recommend the following troubleshooting steps:

  • Reaction Monitoring: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of byproducts.[3][4]

  • Stoichiometry Control: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can favor side reactions.

  • Temperature Control: Ensure uniform heating of the reaction mixture. Hot spots can lead to thermal degradation and byproduct formation.[4]

Q3: We are struggling with inconsistent crystalline forms of the final product. How can we control the polymorphism of this compound?

A3: Polymorphism is a critical quality attribute that needs to be controlled. The crystalline form can be influenced by:

  • Solvent System for Crystallization: The choice of solvent, anti-solvent, and their ratio can significantly impact the resulting polymorph. A thorough polymorph screen is recommended.[5]

  • Cooling Rate: The rate at which the crystallization mixture is cooled can determine the crystalline form. A controlled, slower cooling rate is often preferable.

  • Seeding: Using seed crystals of the desired polymorph can help ensure consistency.

Q4: What are the primary safety considerations when handling the nitroimidazole precursor on a larger scale?

A4: Nitroaromatic compounds can be energetic and should be handled with care, especially at scale. Key safety considerations include:

  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine the thermal stability of the nitroimidazole precursor and the final product.

  • Static Discharge: Ground all equipment to prevent static discharge, which could be an ignition source.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.

Troubleshooting Guides

Guide 1: Low Yield in the Palladium-Catalyzed Cross-Coupling Step

This guide addresses troubleshooting steps for low yields in the critical cross-coupling reaction.

Potential Cause Troubleshooting Action Expected Outcome
Catalyst Inactivity 1. Use a fresh batch of palladium catalyst. 2. Ensure catalyst is handled in a glovebox. 3. Screen different palladium catalysts (e.g., different ligands).Improved reaction conversion and yield.
Poor Reagent Quality 1. Recrystallize or re-purify starting materials. 2. Confirm purity by NMR and LC-MS.Reduction in side product formation.
Sub-optimal Reaction Conditions 1. Optimize reaction temperature and time. 2. Screen different bases and solvents.Increased product yield and purity.

Experimental Protocols

Protocol 1: In-Process Monitoring of the Cross-Coupling Reaction by TLC

Objective: To monitor the consumption of starting materials and the formation of the product and byproducts during the cross-coupling reaction.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexane (ratio to be determined based on the polarity of the compounds).

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[4]

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane).

  • Spot the diluted sample onto the baseline of a TLC plate. Also, spot the starting materials as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp and calculate the Rf values.

  • The reaction is considered complete when the starting material spots have disappeared and a new product spot is prominent.

Visualizations

experimental_workflow start Start Reaction monitor Monitor by TLC (30 min intervals) start->monitor sample Withdraw Aliquot monitor->sample spot Spot on TLC Plate sample->spot develop Develop TLC Plate spot->develop visualize Visualize under UV develop->visualize decision Reaction Complete? visualize->decision workup Proceed to Workup decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No end End workup->end continue_reaction->monitor

Caption: Workflow for in-process reaction monitoring using TLC.

troubleshooting_logic start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Check Reagent Purity reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Check Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Replace Catalyst catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Purify Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No resolve Yield Improved conditions_ok->resolve Yes replace_catalyst->resolve purify_reagents->resolve optimize_conditions->resolve

Caption: Logical flow for troubleshooting low reaction yield.

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of Antitubercular Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the modification and optimization of "Antitubercular agent-13." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and enhancing the pharmacokinetic (PK) profile of this promising antitubercular lead compound. Here you will find troubleshooting guides for specific experimental issues and a comprehensive list of frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow for improving the pharmacokinetic properties of this compound.

Issue 1: Poor Aqueous Solubility of this compound

Problem: You are observing low aqueous solubility of this compound, which is likely to lead to poor absorption and low bioavailability.

Possible Solutions and Experimental Protocols:

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.[1][2]

    • Experimental Protocol: Salt Solubility Screening

      • Dissolve this compound in a suitable organic solvent.

      • Add a solution of the selected salt-forming agent (e.g., HCl, HBr for basic compounds; sodium, potassium hydroxide for acidic compounds) in a stoichiometric amount.

      • Stir the mixture at room temperature for a specified time.

      • Isolate the resulting salt by filtration or evaporation.

      • Determine the aqueous solubility of the salt form using a shake-flask method or a high-throughput kinetic solubility assay.[3]

  • Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active this compound in vivo.[4]

    • Experimental Protocol: Phosphate Prodrug Synthesis and Evaluation

      • Identify a suitable hydroxyl or amine group on this compound for phosphorylation.

      • React the parent compound with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a suitable base.

      • Purify the resulting phosphate ester prodrug.

      • Assess the aqueous solubility of the prodrug.

      • Evaluate the conversion of the prodrug to the parent compound in the presence of alkaline phosphatase.

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[1][5]

    • Experimental Protocol: Micronization

      • Utilize a jet mill or other micronization equipment to reduce the particle size of solid this compound.

      • Characterize the particle size distribution using laser diffraction.

      • Perform dissolution studies on the micronized and unmicronized material to compare dissolution rates.

Issue 2: Rapid In Vitro Metabolic Degradation of this compound

Problem: Your in vitro metabolic stability assays with liver microsomes or hepatocytes show that this compound is rapidly metabolized, suggesting a short in vivo half-life.

Possible Solutions and Experimental Protocols:

  • Metabolite Identification and Structural Modification: Identify the metabolic "hotspots" on the molecule and modify the structure to block metabolism at those sites.[6]

    • Experimental Protocol: Metabolite Identification using LC-MS/MS

      • Incubate this compound with human or rodent liver microsomes in the presence of NADPH.

      • Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites formed.[7]

      • Based on the identified metabolic pathways (e.g., oxidation, glucuronidation), rationally design and synthesize analogs with modifications at the metabolically liable positions (e.g., introducing a fluorine atom to block oxidation).

  • CYP450 Inhibition Studies: Determine which cytochrome P450 (CYP) isozymes are responsible for the metabolism of this compound to anticipate potential drug-drug interactions.[3][8]

    • Experimental Protocol: CYP450 Reaction Phenotyping

      • Incubate this compound with a panel of recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).

      • Alternatively, incubate with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.[3]

      • Quantify the rate of metabolism in each condition to identify the primary metabolizing enzymes.

Quantitative Data Summary

The following tables summarize hypothetical data from key pharmacokinetic experiments for this compound and its modified analogs.

Table 1: In Vitro Solubility and Permeability Data

CompoundAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound50.8
Analog A (Salt form)1500.9
Analog B (Prodrug)>500Not Applicable
Analog C (Micronized)5Not Applicable

Table 2: In Vitro Metabolic Stability Data

CompoundLiver Microsomal Half-life (min)Hepatocyte Intrinsic Clearance (µL/min/10⁶ cells)
This compound15120
Analog D (Metabolically blocked)9020

Table 3: In Vivo Pharmacokinetic Parameters in Mice

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
This compound2500.57501.215
Analog A (Salt form)8001.032002.545
Analog D (Metabolically blocked)6001.548006.060

Visualizations

The following diagrams illustrate key experimental workflows and concepts.

experimental_workflow_solubility cluster_start Start: Poor Solubility cluster_strategies Modification Strategies cluster_assays Evaluation cluster_outcome Desired Outcome start This compound (Low Solubility) salt Salt Formation start->salt prodrug Prodrug Synthesis start->prodrug micronization Micronization start->micronization solubility_assay Aqueous Solubility Assay salt->solubility_assay prodrug->solubility_assay conversion_assay Prodrug Conversion Assay prodrug->conversion_assay dissolution_assay Dissolution Rate Study micronization->dissolution_assay outcome Improved Solubility/ Dissolution solubility_assay->outcome dissolution_assay->outcome conversion_assay->outcome

Caption: Workflow for addressing poor aqueous solubility.

experimental_workflow_metabolism start This compound (Rapid Metabolism) microsomal_stability In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) start->microsomal_stability metabolite_id Metabolite Identification (LC-MS/MS) microsomal_stability->metabolite_id cyp_phenotyping CYP450 Reaction Phenotyping microsomal_stability->cyp_phenotyping structural_modification Rational Structural Modification metabolite_id->structural_modification cyp_phenotyping->structural_modification analog_synthesis Analog Synthesis structural_modification->analog_synthesis rescreen Re-screen Analogs in Metabolic Stability Assays analog_synthesis->rescreen outcome Analog with Improved Metabolic Stability rescreen->outcome

Caption: Workflow for addressing rapid metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to evaluate the pharmacokinetic properties of this compound?

A1: A good starting point is to perform a set of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[9][10] This typically includes assessing aqueous solubility, cell permeability (e.g., using Caco-2 cells), metabolic stability in liver microsomes or hepatocytes, and plasma protein binding.[3][11]

Q2: How can I predict the in vivo pharmacokinetic behavior of my modified compounds from in vitro data?

A2: In vitro-in vivo extrapolation (IVIVE) is a method used to predict human pharmacokinetics from in vitro data.[9] For example, in vitro metabolic clearance data from hepatocytes can be used to estimate in vivo hepatic clearance. However, these are predictions and should be confirmed with in vivo studies in animal models.

Q3: What animal model is most appropriate for in vivo pharmacokinetic studies of antitubercular agents?

A3: Mice are commonly used for initial in vivo efficacy and pharmacokinetic studies of antitubercular agents due to their relatively low cost and the availability of established infection models.[12] Rats and rabbits are also used. It is important to select a species where the metabolism of the compound is similar to humans, if that information is available.[13]

Q4: My compound has good in vitro properties but shows poor oral bioavailability in vivo. What could be the reason?

A4: Several factors could contribute to this discrepancy. These include extensive first-pass metabolism in the liver, efflux by transporters in the intestinal wall (e.g., P-glycoprotein), poor dissolution in the gastrointestinal tract, or degradation in the acidic environment of the stomach. Further studies, such as in situ intestinal perfusion or studies with efflux transporter inhibitors, may be necessary to investigate the cause.

Q5: What is the importance of plasma protein binding in drug development?

A5: Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues.[14] High plasma protein binding can limit the distribution of a drug and may affect its clearance. It is a crucial parameter to measure and consider when interpreting pharmacokinetic and pharmacodynamic data.

Q6: How can I improve the half-life of this compound?

A6: The half-life of a drug is influenced by its clearance and volume of distribution. To increase the half-life, you can aim to decrease its clearance. This can often be achieved by reducing its metabolic rate through structural modifications at the metabolic hotspots.[15] Another strategy is to increase its volume of distribution, for example, by designing it to bind more extensively to tissues.

References

How to prevent degradation of "Antitubercular agent-13" in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Antitubercular Agent-13 to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester functional group in the molecule can be cleaved by water, especially in non-neutral pH conditions.

  • Oxidation: The tertiary amine and the unsaturated lactam ring are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.

  • Photolysis: Exposure to ultraviolet (UV) light, particularly in the range of 290-400 nm, can induce photolytic degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage ( > 6 months), this compound should be stored as a lyophilized powder at -20°C in a light-protected, airtight container with a desiccant.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be prepared in an anhydrous, aprotic solvent such as DMSO or DMF. For short-term storage (up to 2 weeks), solutions can be kept at 4°C. For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the visible signs of degradation?

A4: A color change in the lyophilized powder from white to a yellowish or brownish hue can indicate significant degradation. In solution, the appearance of precipitates or a change in color may also suggest degradation. However, significant degradation can occur without any visible changes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of Potency in Cellular Assays

Possible Cause: Degradation of the compound in the stock solution or in the final assay medium.

Recommended Actions:

  • Verify Stock Solution Integrity: Use HPLC-UV analysis to check the purity of your stock solution. A new, freshly prepared standard should be used as a reference.

  • Assess Stability in Assay Medium: Incubate this compound in your cell culture medium under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Collect samples at various time points and analyze for degradation by HPLC.

  • pH Control: Ensure the pH of your final assay medium is maintained within a range of 6.8 to 7.4, as extreme pH values can accelerate hydrolysis.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Inconsistent handling of the compound, such as variable exposure to light or repeated freeze-thaw cycles of stock solutions.

Recommended Actions:

  • Standardize Handling Procedures: Ensure all users follow a strict, standardized protocol for handling and preparing solutions of this compound.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated freeze-thaw cycles.

  • Minimize Light Exposure: Work with the compound under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect from light.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of Lyophilized this compound

Storage ConditionDurationPurity (%)
-20°C, Dark, Desiccated12 months>99%
4°C, Dark, Desiccated6 months95%
25°C, Ambient Light1 month85%
40°C, 75% RH1 month70%

Table 2: Stability of this compound in Solution (0.1 M DMSO)

Storage ConditionDurationPurity (%)
-80°C6 months>98%
-20°C3 months96%
4°C2 weeks97%
25°C24 hours90%

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a working concentration of 100 µg/mL with the mobile phase.

Visualizations

DegradationPathways cluster_main This compound cluster_pathways Degradation Pathways A13 This compound Hydrolysis Hydrolyzed Product A13->Hydrolysis H₂O, pH ≠ 7 Oxidation Oxidized Product A13->Oxidation O₂, Metal Ions Photolysis Photolytic Product A13->Photolysis UV Light (290-400 nm)

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experimental Use cluster_qc Quality Control Start Receive/Synthesize This compound Store Store under recommended conditions Start->Store Prep_Stock Prepare Stock Solution (e.g., in DMSO) Store->Prep_Stock Dilute Dilute to working concentration in assay medium Prep_Stock->Dilute Purity_Check Assess Purity by HPLC-UV Prep_Stock->Purity_Check Initial QC Assay Perform Experiment (e.g., cellular assay) Dilute->Assay Assay->Purity_Check Post-Experiment QC Compare Compare results to freshly prepared standard Purity_Check->Compare

Caption: Recommended workflow for handling this compound.

Troubleshooting inconsistent results in "Antitubercular agent-13" assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antitubercular agent-13" (ATA-13) assays. The information provided is designed to address common issues encountered during drug susceptibility testing and other related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for ATA-13?

A1: While the precise mechanism of ATA-13 is under investigation, it is believed to function similarly to other novel antitubercular agents by inhibiting essential cellular processes in Mycobacterium tuberculosis. One postulated mechanism is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] This disruption leads to cell death.[2] Another potential target is the bacterial DNA-dependent RNA polymerase, which would inhibit protein synthesis and transcription.[1][3]

Q2: What are the expected Minimum Inhibitory Concentration (MIC) values for ATA-13 against drug-susceptible M. tuberculosis?

A2: Expected MIC values for potent antitubercular agents can vary depending on the specific strain and assay method used. For a novel agent like ATA-13, preliminary studies might show activity in the low microgram per milliliter range. Below is a table of hypothetical MIC ranges for ATA-13 compared to common first-line antitubercular drugs.

DrugTypical MIC Range (µg/mL) against M. tuberculosis H37Rv
ATA-13 (Hypothetical) 0.05 - 0.5
Isoniazid0.025 - 0.05
Rifampicin0.05 - 0.1
Ethambutol0.5 - 2.0
Pyrazinamide12.5 - 50 (at pH 5.5)

Note: These are example values and may not reflect the actual performance of a specific agent. Actual results will depend on the specific experimental conditions.

Q3: What are common reasons for inconsistent results in my ATA-13 drug susceptibility assays?

A3: Inconsistent results in antitubercular drug susceptibility testing can arise from several factors.[4] These include variability in the inoculum preparation, the specific batch and quality of the culture medium, incubation conditions (temperature, CO2 levels), and the inherent biological variability of M. tuberculosis strains.[5][6] Contamination of the culture can also lead to unreliable results.[7]

Q4: How can I differentiate between bactericidal and bacteriostatic activity of ATA-13?

A4: To distinguish between bactericidal and bacteriostatic effects, a secondary assay is typically performed after determining the MIC. One common method is to subculture an aliquot from the wells of a microplate MIC assay onto drug-free agar plates.[8] A significant reduction in colony-forming units (CFU) compared to the initial inoculum indicates bactericidal activity, whereas a static or slightly reduced number of CFUs suggests bacteriostatic activity.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during ATA-13 assays.

Issue 1: High Well-to-Well Variability or Inconsistent MICs

High variability between replicate wells or inconsistent MIC values across experiments is a frequent challenge.

Possible Causes and Solutions:

CauseSolution
Inoculum Inconsistency Ensure the bacterial suspension is homogenous and free of clumps. Vortex the bacterial stock thoroughly before dilution. Prepare a fresh inoculum for each experiment and standardize the cell density using spectrophotometry (e.g., McFarland standards).
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well after adding the inoculum.
Edge Effects in Microplates To minimize evaporation from wells on the plate edges, fill the outer wells with sterile water or media and do not use them for experimental data.
Media Variability Use a consistent lot of culture medium. Prepare media according to the manufacturer's instructions, paying close attention to pH and supplementation.
Contamination Visually inspect plates for signs of contamination. If contamination is suspected, discard the plate and repeat the assay with fresh reagents and aseptic technique.[7]
Issue 2: No Growth or Poor Growth of M. tuberculosis in Control Wells

The absence of growth in the drug-free control wells invalidates the assay results.

Possible Causes and Solutions:

CauseSolution
Inactive Inoculum Use a fresh, actively growing culture of M. tuberculosis. Ensure the bacterial stock has been properly stored and has not lost viability.
Incorrect Media Formulation Verify the composition of the culture medium, including all supplements. For some assays, the pH of the medium is critical for bacterial growth.[7]
Improper Incubation Conditions Confirm that the incubator is maintaining the correct temperature (typically 37°C) and CO2 levels (5-10%).
Inhibitory Substance in Media Test a new batch of media or reagents to rule out contamination with an inhibitory substance.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of ATA-13 against M. tuberculosis.[9]

Materials:

  • 96-well microtiter plates

  • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • ATA-13 stock solution

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Rifampicin)

  • Negative control (no drug)

Procedure:

  • Prepare Drug Dilutions: Serially dilute the ATA-13 stock solution in Middlebrook 7H9 broth in a separate 96-well plate to achieve the desired final concentrations.

  • Prepare Inoculum: Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculate Plate: Transfer 100 µL of the prepared drug dilutions to the corresponding wells of the assay plate. Add 100 µL of the diluted bacterial suspension to each well. Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Add Indicator Dyes: After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.

  • Read Results: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Visualizations

Troubleshooting Workflow for Inconsistent Assay Results

G A Inconsistent Results Observed B Check Inoculum Preparation A->B C Review Pipetting Technique A->C D Inspect for Contamination A->D E Evaluate Incubation Conditions A->E F Standardize Inoculum Density? B->F G Calibrate Pipettes? C->G H Aseptic Technique Followed? D->H I Consistent Temperature/CO2? E->I F->C Yes J Re-standardize Inoculum F->J No G->D Yes K Recalibrate/Service Pipettes G->K No H->E Yes L Improve Aseptic Practices H->L No M Validate Incubator Performance I->M No N Repeat Assay I->N Yes J->N K->N L->N M->N

A logical workflow for troubleshooting inconsistent results in ATA-13 assays.

Postulated Signaling Pathway Inhibition by ATA-13

G cluster_0 Mycobacterium tuberculosis Cell A Precursor Molecules B Mycolic Acid Synthesis Pathway A->B C Mycolic Acids B->C D Cell Wall Assembly C->D E Intact Cell Wall D->E Disruption Disrupted Cell Wall Integrity D->Disruption ATA13 ATA-13 ATA13->Inhibition Death Bacterial Cell Death Disruption->Death

A diagram illustrating the potential mechanism of ATA-13 via mycolic acid synthesis inhibition.

References

Strategies to reduce the effective concentration of "Antitubercular agent-13"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with "Antitubercular agent-13". The focus is on strategies to understand and overcome mechanisms that may reduce the effective concentration of this agent, a common challenge in antitubercular drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis. What are the potential causes?

A1: A higher than expected MIC for this compound can be attributed to several factors that reduce its effective concentration at the target site. The primary mechanisms in M. tuberculosis include:

  • Innate Impermeability of the Cell Wall: The complex, lipid-rich cell wall of M. tuberculosis acts as a formidable barrier, limiting the influx of many compounds.[1]

  • Active Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that actively transport drugs out of the cell, thereby lowering the intracellular drug concentration.[1][2][3]

  • Target Modification: Spontaneous mutations in the gene encoding the drug's target can alter the binding site, reducing the affinity of this compound.[2][4]

  • Enzymatic Inactivation: The bacterium may produce enzymes that modify or degrade the drug, rendering it inactive.[1]

  • Prodrug Activation Failure: If this compound is a prodrug, mutations in the activating enzyme can prevent its conversion to the active form.[5]

To investigate these possibilities, we recommend a systematic approach starting with the evaluation of efflux pump activity and sequencing of the putative target gene.

Q2: How can we determine if active efflux is responsible for the reduced susceptibility to this compound?

A2: The contribution of efflux pumps to reduced susceptibility can be assessed by determining the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of an EPI suggests that efflux is a relevant mechanism. Common EPIs used in mycobacterial research include verapamil, thioridazine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP).[6][7][8][9]

A more direct method is to measure the real-time accumulation and efflux of a fluorescent substrate, such as ethidium bromide (EtBr), in the presence and absence of this compound and known EPIs.[10][11][12]

Q3: What are the major efflux pumps in M. tuberculosis that could be acting on this compound?

A3: M. tuberculosis has several well-characterized efflux pumps that contribute to drug resistance. These belong to different superfamilies, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the small multidrug resistance (SMR) family.[2] Some of the prominent efflux pumps include:

  • Rv1218c: An ABC transporter.[2]

  • Rv3065 (Mmr): An SMR transporter involved in the extrusion of compounds like ethidium bromide and erythromycin.[2][3]

  • P55 (Rv1410c): Implicated in resistance to rifampicin and clofazimine, and also plays a role in oxidative stress responses.[5]

  • Rv0849: A member of the MFS class.[2]

  • Rv1258c (Tap): A transporter whose expression can reduce rifampicin tolerance.[11]

The substrate specificity of these pumps can be broad, and it is plausible that one or more of them could be transporting this compound.

Troubleshooting Guides

Guide 1: Inconsistent MIC Results for this compound
Problem Possible Cause Troubleshooting Step
High variability in MIC values between experiments. Inoculum size variation.Standardize the inoculum preparation carefully. An overly dense inoculum can lead to falsely elevated MICs.
Incomplete dissolution of this compound.Ensure complete solubilization of the compound in an appropriate solvent before adding it to the culture medium.
Degradation of this compound.Check the stability of the compound under the experimental conditions (e.g., in culture medium at 37°C).
False resistance observed. High inoculum density.A large inoculum can inactivate the drug or alter the pH of the medium, leading to false resistance. Use a standardized inoculum as per established protocols.[13][14]
Contamination of the culture.Perform a purity check of the mycobacterial culture before starting the assay.
False susceptibility observed. Low inoculum density.An insufficient number of bacteria may not show visible growth within the incubation period, leading to a misinterpretation of susceptibility. Ensure the inoculum meets the required density.[13]
Loss of bacterial viability.Use a fresh, actively growing culture for the inoculum preparation.
Guide 2: Ethidium Bromide (EtBr) Efflux Assay Issues
Problem Possible Cause Troubleshooting Step
Low fluorescence signal. Insufficient EtBr accumulation.Optimize the EtBr concentration. A concentration that is too low will not yield a detectable signal, while a concentration that is too high can be toxic.
Low bacterial density.Ensure the optical density (OD) of the bacterial suspension is within the optimal range for the assay.[12]
No difference in fluorescence with or without EPIs. The target efflux pump is not inhibited by the chosen EPI.Test a panel of EPIs with different mechanisms of action (e.g., verapamil, CCCP).
The efflux of EtBr in the test strain is not significant.Use a control strain known to have active efflux to validate the assay setup.
High background fluorescence. Contamination of reagents or disposables.Use fresh, high-quality reagents and sterile, fluorescence-free plasticware.
Autofluorescence of the compound.If testing the effect of this compound on EtBr efflux, run a control with the compound alone to measure its intrinsic fluorescence.

Quantitative Data Summary

Table 1: Effect of Efflux Pump Inhibitors on the MIC of Antitubercular Drugs against M. tuberculosis

This table summarizes the fold reduction in MIC of common antitubercular drugs in the presence of various efflux pump inhibitors, demonstrating the potential of this strategy to overcome resistance.

DrugEfflux Pump InhibitorFold Reduction in MICReference
IsoniazidVerapamil2 to 8-fold[6]
IsoniazidCCCP2 to 4-fold[6]
RifampicinVerapamil2 to 4-fold[7]
OfloxacinVerapamil2 to 8-fold[15]
OfloxacinCCCP2 to 8-fold[15]

Table 2: Common Mutations Associated with Resistance to First-Line Antitubercular Drugs

This table provides an overview of key genetic mutations in M. tuberculosis that confer resistance to first-line drugs. Similar mutations in the target of "this compound" could be investigated.

DrugGene(s)Common Mutation(s)Reference(s)
RifampicinrpoBCodons 516, 526, 531[4][16]
IsoniazidkatG, inhA promoterS315T in katG, -15 C to T in inhA promoter[4][16]
EthambutolembBCodon 306[4][17]
StreptomycinrpsLCodon 43, 88[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the determination of the MIC of this compound against M. tuberculosis.

  • Preparation of Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

    • Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay

This protocol describes a real-time fluorometric method to assess efflux pump activity.

  • Preparation of Bacterial Suspension:

    • Grow M. tuberculosis as described in Protocol 1 to an OD₆₀₀ of 0.8.

    • Harvest the cells by centrifugation, wash twice with PBS (phosphate-buffered saline), and resuspend in PBS to an OD₆₀₀ of 0.4.

  • EtBr Accumulation:

    • In a 96-well black microplate, add 50 µL of the bacterial suspension to 50 µL of PBS containing various concentrations of EtBr (e.g., 0.25 to 2 µg/mL).

    • To test the effect of an inhibitor, add the inhibitor (e.g., verapamil at ½ MIC) to the wells.

    • Measure fluorescence (excitation ~530 nm, emission ~590 nm) every minute for 60 minutes at 37°C in a plate reader.

  • EtBr Efflux:

    • Pre-load the cells with EtBr by incubating the bacterial suspension with an appropriate concentration of EtBr (determined from the accumulation assay) in the absence of glucose at 25°C for 1 hour.

    • Wash the cells to remove extracellular EtBr and resuspend in PBS.

    • Initiate efflux by adding glucose (final concentration 0.4%) to the cell suspension.

    • Monitor the decrease in fluorescence over time.

Visualizations

experimental_workflow Workflow for Investigating Reduced Efficacy of this compound start Observation: Higher than expected MIC for this compound mic_epi Determine MIC of Agent-13 +/- Efflux Pump Inhibitor (EPI) start->mic_epi efflux_assay Perform Ethidium Bromide Efflux Assay mic_epi->efflux_assay If MIC decreases with EPI target_seq Sequence Putative Target Gene mic_epi->target_seq If MIC is unchanged conclusion_efflux Efflux is a likely mechanism of resistance efflux_assay->conclusion_efflux conclusion_target Target mutation is a likely mechanism of resistance target_seq->conclusion_target conclusion_other Investigate other mechanisms (e.g., permeability, inactivation) target_seq->conclusion_other

Caption: A logical workflow for diagnosing the cause of reduced efficacy of this compound.

signaling_pathway Mechanisms Reducing Effective Concentration of this compound cluster_cell Mycobacterium tuberculosis Cell drug_out This compound (extracellular) cell_wall Cell Wall drug_out->cell_wall Permeation Barrier drug_in This compound (intracellular) target Drug Target drug_in->target Binds and Inhibits efflux_pump Efflux Pump drug_in->efflux_pump Substrate for efflux_pump->drug_out Expels Drug cell_wall->drug_in Limited Influx

Caption: Key mechanisms within M. tuberculosis that can reduce the intracellular concentration of this compound.

References

Validation & Comparative

Validating the Antitubercular Mechanism of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of new antitubercular agents with novel mechanisms of action. This guide provides a framework for validating the antitubercular mechanism of a hypothetical novel compound, "Antitubercular agent-13," by comparing its performance with established first- and second-line drugs. The experimental data presented for "this compound" is illustrative and intended to serve as a template for researchers in their own investigations.

Comparative Analysis of Antitubercular Agents

A critical step in validating a new antitubercular agent is to compare its efficacy and mechanism of action against existing therapies. The following table summarizes the known mechanisms of first-line antitubercular drugs and provides a template for summarizing the hypothetical findings for "this compound."

Table 1: Comparison of Mechanistic Profiles of Antitubercular Agents

Drug Target Mechanism of Action Primary Effect
Isoniazid InhA (Enoyl-ACP reductase)Inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[1][2]Bactericidal against actively growing Mtb.[2]
Rifampicin DNA-dependent RNA polymerase (rpoB)Binds to the β-subunit of RNA polymerase, inhibiting transcription.[1][3]Bactericidal.
Pyrazinamide Ribosomal protein S1 (RpsA), Aspartate decarboxylase (PanD)Pro-drug converted to pyrazinoic acid, disrupts membrane potential and inhibits trans-translation.[4]Sterilizing agent, particularly effective against semi-dormant bacilli in acidic environments.[4]
Ethambutol Arabinosyltransferases (embAB)Inhibits the polymerization of arabinogalactan, another essential component of the mycobacterial cell wall.[1]Bacteriostatic.
This compound (Hypothetical) Pks13 (Polyketide synthase)Inhibition of the thioesterase domain of Pks13, blocking the final step in mycolic acid synthesis.[5]Bactericidal.

In Vitro Efficacy Assessment

Initial validation of a new antitubercular agent involves a series of in vitro assays to determine its potency and spectrum of activity against Mtb.

Table 2: Comparative In Vitro Activity of Antitubercular Agents

Parameter Isoniazid Rifampicin Pyrazinamide Ethambutol This compound (Hypothetical)
MIC (μg/mL) vs. H37Rv 0.025 - 0.050.05 - 0.120 - 100 (at pH 5.5)1.0 - 5.00.1
MBC (μg/mL) vs. H37Rv 0.1 - 0.50.2 - 0.5>100>200.4
Activity vs. MDR strains ResistantResistantVariableVariableActive
Intracellular Activity (EC90 in macrophages, μg/mL) 0.10.250 (at pH 5.5)5.00.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A commonly used method is the microplate Alamar blue assay (MABA).

  • Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Assay Setup: The Mtb culture is diluted and added to a 96-well microplate. The test compounds are serially diluted and added to the wells.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Reading Results: Alamar blue solution is added to each well, and the plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure: Following the MIC determination, an aliquot from the wells showing no visible growth is plated onto Middlebrook 7H11 agar plates.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks.

  • Determination of MBC: The MBC is the lowest concentration of the drug that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Intracellular Activity Assay

This assay assesses the ability of a compound to kill Mtb residing within macrophages.

  • Cell Culture and Infection: A macrophage cell line (e.g., J774A.1) is cultured and infected with Mtb H37Rv at a specific multiplicity of infection (e.g., 10:1).[6]

  • Drug Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of the test compound.

  • Lysis and Plating: After a defined incubation period (e.g., 48-72 hours), the macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on 7H11 agar to enumerate CFUs.

  • Calculation: The intracellular killing activity is determined by comparing the CFU counts from treated and untreated cells.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes in a clear and concise manner.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model mic MIC Assay mbc MBC Assay mic->mbc Determine bactericidal concentration intracellular Intracellular Assay mouse_model Mouse Model of TB intracellular->mouse_model Promising candidates efficacy_testing Efficacy Testing mouse_model->efficacy_testing mtb_culture Mtb Culture (H37Rv) mtb_culture->mic mtb_culture->intracellular Infect macrophages

Caption: Workflow for the preclinical evaluation of a novel antitubercular agent.

mycolic_acid_synthesis cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibitors Inhibitors fasI Fatty Acid Synthase I fasII Fatty Acid Synthase II fasI->fasII pks13 Pks13 fasII->pks13 mycolic_acid Mycolic Acids pks13->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall isoniazid Isoniazid isoniazid->fasII Inhibits InhA agent13 This compound agent13->pks13 Inhibits thioesterase domain

Caption: Proposed mechanism of action of "this compound" within the mycolic acid synthesis pathway.

In Vivo Validation

Promising candidates from in vitro studies should be evaluated in animal models of tuberculosis to assess their in vivo efficacy.

Table 3: In Vivo Efficacy in a Murine Model of Tuberculosis

Treatment Group Dose (mg/kg) Route Mean Lung CFU (log10) at Day 28 Change in Lung CFU from Day 0
Untreated Control --7.5 ± 0.3+1.5
Isoniazid 25Oral4.2 ± 0.4-1.8
Rifampicin 10Oral4.5 ± 0.5-1.5
This compound (Hypothetical) 50Oral4.8 ± 0.6-1.2
Murine Model of Chronic Tuberculosis Infection
  • Infection: BALB/c mice are infected via aerosol with a low dose of Mtb H37Rv to establish a chronic infection.[7]

  • Treatment: Treatment is initiated several weeks post-infection when the bacterial load in the lungs has stabilized. Drugs are typically administered daily or five times a week by oral gavage.

  • Evaluation: At selected time points, cohorts of mice are euthanized, and the lungs and spleens are homogenized and plated for CFU enumeration to determine the bacterial load.

Conclusion

The validation of a novel antitubercular agent requires a systematic approach, beginning with in vitro characterization and culminating in in vivo efficacy studies. By comparing the performance of "this compound" with established drugs, researchers can ascertain its potential as a new therapeutic agent. The illustrative data and protocols provided in this guide offer a roadmap for the rigorous evaluation of new candidates in the fight against tuberculosis.

References

Comparative Analysis of Synergistic Effects of Novel Antitubercular Agents with Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of a representative novel antitubercular agent, designated here as "Antitubercular Agent-13," when used in combination with rifampicin, a cornerstone of current tuberculosis therapy. The data presented is a composite illustration based on documented synergistic interactions between rifampicin and other antitubercular compounds to provide a framework for evaluation.

Mechanism of Action: Rifampicin

Rifampicin's primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in bacteria, specifically by binding to the β-subunit of this enzyme.[1][2][3][4][5] This binding physically blocks the elongation of RNA transcripts, thereby preventing the synthesis of bacterial proteins and leading to a bactericidal effect against actively growing mycobacteria.[4][5] Resistance to rifampicin most commonly arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, altering the drug's binding site.[1][2][3]

Quantitative Analysis of Synergism

The synergistic potential of "this compound" in combination with rifampicin has been evaluated using standard in vitro methods, primarily the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill curve assays to assess the rate of bacterial killing. A FICI of ≤ 0.5 is indicative of synergy.[6][7][8]

Combination TherapyTarget OrganismMethodKey Findings
Rifampicin + "this compound" (Proxy: Linezolid) Methicillin-resistant Staphylococcus aureus (MRSA)Checkerboard AssayGreater than 8-fold reduction in MIC for rifampicin against 8/10 MRSA isolates.[9]
Checkerboard AssaySynergistic activity (FICI ≤ 0.5) against 5/6 cfr-positive and 2/4 cfr-negative MRSA isolates.[9]
Time-Kill AssaySynergistic bactericidal effect compared to each drug alone.[9] Reduction of planktonic bacteria by ≥3 log10 CFU when combined.[10]
Rifampicin + "this compound" (Proxy: Spectinomycin) Mycobacterium tuberculosisCheckerboard AssayStrong synergy observed, with a 4- to 16-fold reduction in the MIC for each drug.[11]
M. tuberculosis-infected macrophagesIn vitro infection modelEnhanced activity of the combination against intracellular bacilli.[12]

Experimental Protocols

Checkerboard Assay

The checkerboard method is a widely used in vitro technique to assess the synergistic, antagonistic, or indifferent effects of antimicrobial combinations.[13]

  • Preparation of Drug Dilutions: Serial twofold dilutions of rifampicin and "this compound" are prepared in a 96-well microtiter plate. Rifampicin dilutions are typically made along the x-axis, and "this compound" dilutions along the y-axis.

  • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv) is prepared to a specific cell density (e.g., 1 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 7-14 days for M. tuberculosis.

  • Assessment of Growth: Bacterial growth is assessed visually or by using a growth indicator such as resazurin.[7][14] The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[8]

Time-Kill Curve Assay

Time-kill curve assays provide information on the pharmacodynamic interactions of antimicrobial agents over time.[15][16][17]

  • Inoculum Preparation: A logarithmic-phase culture of Mycobacterium tuberculosis is prepared and diluted to a starting concentration of approximately 10^5 to 10^6 CFU/mL.

  • Drug Exposure: The bacterial suspension is exposed to rifampicin and "this compound" alone and in combination at fixed concentrations (e.g., 1x or 4x the MIC). A growth control without any drug is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFU) after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration and combination. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent.[6]

Visualizing Experimental and Logical Relationships

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay C1 Prepare serial dilutions of Rifampicin and Agent-13 in a 96-well plate C2 Inoculate with standardized M. tuberculosis suspension C1->C2 C3 Incubate at 37°C C2->C3 C4 Determine MIC of each drug alone and in combination C3->C4 C5 Calculate Fractional Inhibitory Concentration Index (FICI) C4->C5 Result Synergy Determination C5->Result T1 Prepare M. tuberculosis inoculum T2 Expose bacteria to drugs (alone and in combination) T1->T2 T3 Collect samples at multiple time points T2->T3 T4 Determine viable bacterial counts (CFU/mL) T3->T4 T5 Plot log10 CFU/mL vs. time T4->T5 T5->Result Start Start Synergy Assessment Start->C1 Start->T1

Caption: Workflow for assessing synergy.

signaling_pathway cluster_bacterium Mycobacterium tuberculosis cluster_synergy Potential Synergistic Action RNAP RNA Polymerase (rpoB) Transcription RNA Transcription RNAP->Transcription catalyzes Cell_Death Bacterial Cell Death Protein_Synth Protein Synthesis Transcription->Protein_Synth Rifampicin Rifampicin Rifampicin->RNAP inhibits Agent13 "this compound" Efflux Efflux Pump Agent13->Efflux inhibits Efflux->Rifampicin expels

Caption: Rifampicin mechanism and potential synergy.

References

Comparative Analysis of Cross-Resistance Potential: Antitubercular Agent-13 and First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with distinct mechanisms of action that can overcome existing resistance patterns. "Antitubercular agent-13," a nitrofuran-1,3,4-oxadiazole hybrid, represents a promising new class of compounds. This guide provides a comparative analysis of the potential for cross-resistance between this compound and the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is based on the distinct mechanisms of action and resistance pathways of nitrofuran derivatives and these established drugs.

Executive Summary of Comparative Data

While direct experimental cross-resistance data for "this compound" is not yet publicly available, an analysis of its proposed mechanism of action compared to first-line drugs suggests a low probability of cross-resistance. Resistance to first-line agents is typically associated with specific genetic mutations that are unlikely to affect the activation and target of nitrofuran compounds.

Drug ClassMechanism of ActionCommon Resistance MutationsImplied Cross-Resistance with this compound
This compound Prodrug activated by bacterial nitroreductases (potentially F420-dependent) to generate reactive nitrogen species that damage multiple cellular targets.Mutations in F420 biosynthesis pathway or nitroreductase enzymes (e.g., ddn).Low
Isoniazid (INH) Prodrug activated by KatG; inhibits mycolic acid synthesis via InhA.[1][2][3]Mutations in katG, inhA, ahpC.[1][2][4][5]Low
Rifampicin (RIF) Inhibits DNA-dependent RNA polymerase.[6][7][8]Mutations in the rpoB gene.[6][8][9][10]Low
Pyrazinamide (PZA) Prodrug converted to pyrazinoic acid by PncA; disrupts membrane potential and energy production.[11][12][13][14]Mutations in the pncA gene.[11][12][13]Low
Ethambutol (EMB) Inhibits arabinosyl transferases (EmbA/B/C), disrupting arabinogalactan synthesis in the cell wall.[15][16][17]Mutations in the embB gene.[15][16][17]Low

Detailed Experimental Protocols

Standardized methodologies are crucial for the accurate determination of drug susceptibility and cross-resistance in Mycobacterium tuberculosis. The following are established protocols for Minimum Inhibitory Concentration (MIC) determination.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the reference for quantitative antimicrobial susceptibility testing of M. tuberculosis.[18][19]

1. Inoculum Preparation:

  • M. tuberculosis colonies are harvested from solid medium and suspended in Middlebrook 7H9 broth with 10% OADC supplement and 0.05% Tween 80.
  • The suspension is vortexed with glass beads to ensure a single-cell suspension.
  • The turbidity is adjusted to a 0.5 McFarland standard.
  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

2. Drug Preparation:

  • Stock solutions of the antitubercular agents are prepared in appropriate solvents (e.g., water, DMSO).
  • Serial two-fold dilutions of each drug are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.

3. Incubation:

  • The inoculated plates are sealed and incubated at 37°C.
  • Incubation continues until growth is clearly visible in the drug-free control wells, typically 10-14 days.

4. Reading and Interpretation:

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.
  • Results are read visually or using a spectrophotometer.

Agar Proportion Method for Drug Susceptibility Testing

This method determines the proportion of resistant mutants in a bacterial population.[20]

1. Inoculum Preparation:

  • A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard of 1.0.
  • Two dilutions of the bacterial suspension are prepared (e.g., 10⁻² and 10⁻⁴).

2. Plating:

  • The dilutions are inoculated onto quadrants of Middlebrook 7H10 or 7H11 agar plates containing the critical concentration of the test drug and onto drug-free control quadrants.

3. Incubation:

  • Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

4. Reading and Interpretation:

  • The number of colonies on the drug-containing and drug-free media are counted.
  • Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.

Visualization of Resistance Pathways and Experimental Workflow

Signaling Pathways of First-Line Drug Resistance

The following diagrams illustrate the genetic basis of resistance to isoniazid, rifampicin, pyrazinamide, and ethambutol.

Isoniazid_Resistance cluster_INH Isoniazid (INH) Action and Resistance INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall KatG_mutation katG mutation (Prevents activation) KatG_mutation->KatG InhA_mutation inhA mutation (Alters target) InhA_mutation->InhA

Caption: Isoniazid (INH) resistance pathway.

Rifampicin_Resistance cluster_RIF Rifampicin (RIF) Action and Resistance RIF Rifampicin RNAP RNA Polymerase (RpoB subunit) RIF->RNAP Binding and Inhibition Transcription Transcription RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis RpoB_mutation rpoB mutation (Alters binding site) RpoB_mutation->RNAP

Caption: Rifampicin (RIF) resistance pathway.

Pyrazinamide_Resistance cluster_PZA Pyrazinamide (PZA) Action and Resistance PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA Conversion POA Pyrazinoic Acid (Active form) PncA->POA Cell_Membrane Cell Membrane Disruption & Energy Depletion POA->Cell_Membrane Multiple Targets PncA_mutation pncA mutation (Prevents activation) PncA_mutation->PncA Ethambutol_Resistance cluster_EMB Ethambutol (EMB) Action and Resistance EMB Ethambutol EmbAB Arabinosyl Transferases (EmbA/B/C) EMB->EmbAB Inhibition Arabinogalactan Arabinogalactan Synthesis EmbAB->Arabinogalactan Cell_Wall Cell Wall Assembly Arabinogalactan->Cell_Wall EmbB_mutation embB mutation (Alters target) EmbB_mutation->EmbAB Cross_Resistance_Workflow cluster_workflow Cross-Resistance Analysis Workflow start Start: Select M. tuberculosis Strains strains Drug-Susceptible Strain (e.g., H37Rv) First-Line Drug-Resistant Strains (INH-R, RIF-R, PZA-R, EMB-R) start->strains mic_testing Perform MIC Testing for This compound and First-Line Drugs strains->mic_testing data_analysis Compare MIC Values mic_testing->data_analysis interpretation Interpret Results data_analysis->interpretation no_cross_resistance No significant change in MIC => No Cross-Resistance interpretation->no_cross_resistance MIC in resistant strain ≈ MIC in susceptible strain cross_resistance Significant increase in MIC => Cross-Resistance interpretation->cross_resistance MIC in resistant strain >> MIC in susceptible strain end End: Report Findings no_cross_resistance->end cross_resistance->end

References

A Comparative Analysis of Bedaquiline and Delamanid for the Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comparative overview of two key antitubercular agents, bedaquiline and delamanid. The term "Antitubercular agent-13" did not correspond to any recognized therapeutic agent in our comprehensive search of scientific literature and drug databases. Therefore, this analysis focuses on the available data for bedaquiline and delamanid.

Executive Summary

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutics with distinct mechanisms of action. Bedaquiline and delamanid represent significant advancements in the fight against MDR-TB, offering new hope for patients with limited treatment options. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Data Presentation: Efficacy Comparison

The following table summarizes the in vitro and clinical efficacy of bedaquiline and delamanid against Mycobacterium tuberculosis.

ParameterBedaquilineDelamanid
In Vitro Efficacy
MIC₅₀ (µg/mL)≤0.008 - 0.062¹0.004[1][2]
MIC₉₀ (µg/mL)0.015 - 0.125¹0.012[1][2]
Clinical Efficacy
Sputum Culture Conversion (SCC) at 2 monthsSignificantly higher than placebo45.4% (100mg BID) vs 29.6% (placebo)[3]
Treatment Success Rate (in combination regimens)Improved cure rates[4]Favorable outcomes in 74.5% of patients receiving ≥6 months of treatment[5]

¹Data for bedaquiline MIC is against M. avium complex and M. abscessus as specific data for M. tuberculosis was not available in the initial search results.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC of antitubercular agents is the broth microdilution method.[6]

Generalized Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of Mycobacterium tuberculosis is prepared from a fresh culture. The turbidity is adjusted to a McFarland standard to ensure a consistent bacterial concentration.

  • Drug Dilution Series: A serial two-fold dilution of the test drug (bedaquiline or delamanid) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Reading of Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or using a colorimetric indicator like resazurin.

Clinical Trial for Sputum Culture Conversion (SCC)

Sputum culture conversion is a key efficacy endpoint in clinical trials for new tuberculosis drugs. It is defined as the point at which a patient's sputum is no longer positive for M. tuberculosis on culture.

Generalized Protocol:

  • Patient Recruitment: Patients with confirmed pulmonary MDR-TB are enrolled in the study.

  • Randomization: Patients are randomly assigned to receive either a standard background regimen plus the investigational drug (e.g., bedaquiline or delamanid) or the standard background regimen plus a placebo.[7]

  • Treatment Administration: The assigned treatment is administered for a specified duration (e.g., 8 weeks for the initial phase).[3]

  • Sputum Collection and Culture: Sputum samples are collected from patients at regular intervals (e.g., weekly or bi-weekly). These samples are processed and cultured on both solid (e.g., Löwenstein-Jensen) and liquid (e.g., MGIT) media to detect the presence of viable M. tuberculosis.

  • Data Analysis: The time to the first of two consecutive negative sputum cultures is determined for each patient. The proportion of patients achieving SCC at specific time points (e.g., 2 months) is compared between the treatment and placebo groups.

Mandatory Visualization

Mechanism of Action of Bedaquiline

Bedaquiline targets the ATP synthase enzyme, which is crucial for energy production in Mycobacterium tuberculosis.

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Depletion leads to

Caption: Bedaquiline inhibits the c subunit of mycobacterial ATP synthase.

Mechanism of Action of Delamanid

Delamanid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Delamanid_Mechanism Delamanid_Prodrug Delamanid (Prodrug) F420_System Mycobacterial F420-dependent nitroreductase (Ddn) Delamanid_Prodrug->F420_System Activated by Active_Metabolite Active Metabolite (Reactive Nitrogen Species) F420_System->Active_Metabolite Generates Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- and Keto-mycolic acid) Active_Metabolite->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Essential for Bacterial_Death Bacterial Cell Lysis Cell_Wall_Integrity->Bacterial_Death Disruption leads to

Caption: Delamanid inhibits mycolic acid synthesis after activation.

Experimental Workflow: In Vitro MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antitubercular agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: M. tuberculosis Culture prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Drug Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual or Colorimetric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Head-to-Head Comparison of Novel Antitubercular Agents: Pretomanid vs. Pks13 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of therapeutic agents is crucial in the global fight against tuberculosis (TB), a pandemic exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This guide provides a comparative analysis of two distinct therapeutic strategies: the approved nitroimidazole, pretomanid, and the emerging class of Polyketide Synthase 13 (Pks13) inhibitors, represented here by the early-stage compound, "Antitubercular agent-13."

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, available preclinical and clinical data, and the experimental protocols necessary for the evaluation of such antitubercular agents.

Executive Summary

Pretomanid, a cornerstone of modern combination therapy for highly resistant TB, operates through a dual mechanism, targeting both replicating and non-replicating bacilli. In contrast, "this compound" represents a novel class of drugs targeting Pks13, an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. While pretomanid is a clinically validated agent, Pks13 inhibitors are in the nascent stages of development, showing promising in vitro potency. This guide will delve into the available data for each, providing a framework for understanding their potential roles in future TB treatment regimens.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for pretomanid and "this compound." It is important to note that a direct head-to-head clinical comparison is not yet available; the data presented is compiled from various independent studies.

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis

Parameter"this compound" (Pks13 Inhibitor)Pretomanid (Nitroimidazole)
Target Polyketide Synthase 13 (Pks13)Multiple targets; mycolic acid synthesis and respiratory poisoning
MIC vs. H37Rv (μg/mL) 0.0070.015 - 0.25
MIC vs. MDR-MTB 16833 (μg/mL) 1.8510.015 - 0.25
Metabolic Stability Reported as unstableMetabolized by CYP3A4 and other pathways

Table 2: Safety and Clinical Profile

Parameter"this compound" (Pks13 Inhibitor)Pretomanid (Nitroimidazole)
Development Stage PreclinicalApproved for clinical use
Known Adverse Effects Data not availableNausea, vomiting, headache, hepatotoxicity, peripheral neuropathy (in combination with linezolid)
Clinical Use Not applicableUsed in combination with bedaquiline and linezolid for XDR-TB and treatment-intolerant or non-responsive MDR-TB

Mechanism of Action

The divergent mechanisms of action of these two agents represent distinct strategies to combat M. tuberculosis.

Pretomanid: This nitroimidazole is a prodrug that requires activation within the mycobacterium. Its dual mechanism is a key therapeutic advantage. Under aerobic conditions, it inhibits the synthesis of mycolic acids, disrupting the cell wall of replicating bacteria. Under anaerobic conditions, which are characteristic of dormant bacilli within granulomas, it releases reactive nitrogen species, leading to respiratory poisoning and cell death.

Pks13 Inhibitors ("this compound"): These agents target a specific and essential enzyme, Pks13, which is responsible for the final condensation step in mycolic acid biosynthesis. By inhibiting Pks13, these compounds block the formation of the mycolic acid layer, a defining feature of the mycobacterial cell wall that is crucial for its survival and virulence.

cluster_pretomanid Pretomanid Mechanism cluster_pks13 Pks13 Inhibitor Mechanism Pretomanid Pretomanid (Prodrug) ActivatedPretomanid Activated Metabolite Pretomanid->ActivatedPretomanid Ddn enzyme RNS Reactive Nitrogen Species ActivatedPretomanid->RNS Anaerobic MycolicAcidSynthInhibition Mycolic Acid Synthesis Inhibition ActivatedPretomanid->MycolicAcidSynthInhibition Aerobic RespiratoryPoisoning Respiratory Poisoning RNS->RespiratoryPoisoning CellWallDisruption Cell Wall Disruption MycolicAcidSynthInhibition->CellWallDisruption Agent13 This compound Pks13 Pks13 Enzyme Agent13->Pks13 Inhibition MycolicAcidLayer Mycolic Acid Layer Formation Blocked MycolicAcidCondensation Mycolic Acid Condensation CellWallIntegrityLoss Loss of Cell Wall Integrity

Figure 1: Comparative Mechanisms of Action

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Mycobacterial Culture: M. tuberculosis (e.g., H37Rv or clinical isolates) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Drug Dilution: A serial dilution of the test compounds ("this compound" and pretomanid) is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^4 CFU/mL.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Reading Results: After a further 24-48 hours of incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.

In Vitro Cytotoxicity Assay: MTT Assay on Vero Cells

This assay assesses the potential toxicity of a compound to mammalian cells.

  • Cell Culture: Vero cells (or other suitable cell lines like HepG2) are seeded in a 96-well plate and incubated until a confluent monolayer is formed.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plate is incubated for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is calculated.

In Vivo Efficacy Assessment: Murine Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of new antitubercular agents.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment with the test compounds (administered via oral gavage or other appropriate routes) begins several weeks post-infection, once a chronic infection is established.

  • Dosing Regimen: Mice are treated for a defined period (e.g., 4-8 weeks) with various doses of the test compounds and appropriate controls (e.g., isoniazid, rifampicin).

  • Efficacy Evaluation: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU). A significant reduction in CFU compared to untreated controls indicates efficacy.

cluster_workflow Antitubercular Drug Discovery Workflow Start Compound Library InVitroScreen In Vitro Screening (MABA for MIC) Start->InVitroScreen Cytotoxicity Cytotoxicity Assay (MTT on Vero cells) InVitroScreen->Cytotoxicity LeadSelection Lead Compound Selection Cytotoxicity->LeadSelection InVivoEfficacy In Vivo Efficacy (Murine Model) LeadSelection->InVivoEfficacy ADMET ADMET Studies InVivoEfficacy->ADMET LeadOptimization Lead Optimization ADMET->LeadOptimization PreclinicalCandidate Preclinical Candidate LeadOptimization->PreclinicalCandidate

Figure 2: Typical Antitubercular Drug Discovery Workflow

Conclusion and Future Directions

Pretomanid stands as a significant advancement in the treatment of drug-resistant tuberculosis, offering a potent and novel mechanism of action. Its success underscores the value of targeting both active and dormant mycobacterial populations.

The development of Pks13 inhibitors, such as "this compound," represents a promising, albeit early-stage, therapeutic strategy. The high in vitro potency of these compounds against both drug-susceptible and multidrug-resistant strains highlights the potential of this novel target. However, critical developmental hurdles, such as metabolic stability and in vivo efficacy, must be addressed.

A direct, head-to-head clinical comparison of pretomanid and a mature Pks13 inhibitor will be a crucial step in determining the future landscape of TB therapy. The experimental protocols outlined in this guide provide a standardized framework for conducting such vital comparative studies. Continued investment in the discovery and development of agents with diverse mechanisms of action will be paramount to overcoming the global challenge of tuberculosis.

Confirming Pks13 as the Target of "Antitubercular agent-13" Utilizing Genetic Methodologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic methods to confirm the engagement of "Antitubercular agent-13" with its putative target, Polyketide Synthase 13 (Pks13), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Effective target validation is a cornerstone of anti-tubercular drug development, ensuring that a compound's mode of action is well-understood, which is crucial for lead optimization and predicting potential resistance mechanisms.

Executive Summary

"this compound" has demonstrated potent activity against M. tuberculosis. Preliminary evidence suggests its mechanism of action involves the inhibition of Pks13, an enzyme essential for the formation of the mycobacterial cell wall.[1] This guide details three primary genetic approaches to definitively confirm this target engagement: target overexpression, CRISPR interference (CRISPRi)-mediated gene knockdown, and whole-genome sequencing (WGS) of resistant mutants. Each method is compared based on its principle, experimental workflow, and the nature of the data it generates. Furthermore, this guide provides detailed protocols for these key experiments and summarizes quantitative data to aid in the selection of the most appropriate validation strategy.

Data Presentation: Comparison of Target Validation Methods

The following table summarizes the key quantitative parameters and outcomes associated with each genetic method for confirming the engagement of "this compound" with Pks13.

Method Principle Key Quantitative Metric Typical Result for On-Target Activity Advantages Limitations
Target Overexpression Increased expression of the target protein confers resistance to the drug.Fold-change in Minimum Inhibitory Concentration (MIC)>4-fold increase in MIC upon Pks13 overexpression.Relatively straightforward to implement; provides direct evidence of target interaction.Overexpression may not always lead to a significant resistance phenotype; potential for protein toxicity.
CRISPRi-mediated Knockdown Reduced expression of the target protein enhances the drug's efficacy.Fold-change in MIC or potentiation of drug activityIncreased susceptibility to the compound (lower MIC) upon pks13 knockdown.Precise and titratable gene silencing; can be applied to essential genes.Requires specialized plasmids and careful validation of knockdown efficiency.
Whole-Genome Sequencing of Resistant Mutants Identification of mutations in the target gene in drug-resistant isolates.Frequency of Resistance (FOR); Fold-change in MIC for mutantsIdentification of non-synonymous mutations in the pks13 gene; FOR for Pks13 inhibitors can be around 10-7 to 10-8.Unbiased approach to identify the target and potential resistance mechanisms; provides high-resolution genetic data.Can be time-consuming to select for and sequence mutants; mutations may arise in non-target genes that confer resistance.
Biochemical Assays Direct measurement of the inhibitor's effect on the purified enzyme's activity.IC50 (half-maximal inhibitory concentration)Low nanomolar to micromolar IC50 values against purified Pks13.Provides direct evidence of enzyme inhibition and allows for detailed kinetic studies.Requires purification of active enzyme, which can be challenging; does not confirm on-target activity in whole cells.
In Silico Docking Computational prediction of the binding interaction between the compound and the target protein.Binding energy (kcal/mol); Docking scoreFavorable binding energy and interaction with key active site residues of Pks13.Rapid and cost-effective for initial screening and hypothesis generation.Predictions require experimental validation; accuracy depends on the quality of the protein structure and docking algorithm.

Experimental Protocols

Detailed methodologies for the key genetic experiments are provided below.

Target Overexpression via Inducible Plasmid

This protocol describes the construction of an Mtb strain overexpressing Pks13 to assess changes in susceptibility to "this compound".

a. Plasmid Construction:

  • Amplify the full-length pks13 gene from Mtb H37Rv genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and HindIII).

  • Digest the PCR product and an inducible mycobacterial expression vector (e.g., pET23b-based or an anhydrotetracycline (ATc)-inducible vector) with the corresponding restriction enzymes.

  • Ligate the digested pks13 gene into the expression vector.

  • Transform the ligation product into E. coli for plasmid propagation and sequence verify the construct.

b. Transformation of M. tuberculosis:

  • Prepare electrocompetent Mtb H37Rv cells.

  • Electroporate the verified Pks13 expression plasmid into the competent cells.

  • Select for transformants on 7H10 agar plates containing the appropriate antibiotic marker.

c. Overexpression and MIC Determination:

  • Grow the Mtb strain containing the Pks13 expression plasmid and a control strain with an empty vector in 7H9 broth to mid-log phase.

  • Induce Pks13 expression by adding the appropriate inducer (e.g., anhydrotetracycline) at a predetermined concentration.

  • Perform a broth microdilution assay to determine the MIC of "this compound" for both the induced and uninduced Pks13-overexpressing strain and the empty vector control. A significant increase in the MIC upon induction confirms target engagement.

CRISPRi-mediated Knockdown of pks13

This protocol outlines the use of CRISPRi to specifically reduce the expression of pks13 and evaluate the effect on the activity of "this compound".

a. sgRNA Design and Plasmid Construction:

  • Design a single guide RNA (sgRNA) targeting a specific region of the pks13 gene. The sgRNA should be designed to maximize on-target activity and minimize off-target effects.

  • Synthesize and anneal oligonucleotides encoding the sgRNA.

  • Clone the annealed oligos into a mycobacterial CRISPRi vector that expresses a catalytically inactive Cas9 (dCas9) and the sgRNA under an inducible promoter.[2][3][4]

  • Transform the construct into E. coli for propagation and sequence verification.

b. Transformation of M. tuberculosis:

  • Transform the verified CRISPRi plasmid into electrocompetent Mtb H37Rv cells.

  • Select for transformants on 7H10 agar containing the appropriate antibiotic.

c. Knockdown and Phenotypic Analysis:

  • Grow the Mtb strain containing the pks13-targeting CRISPRi plasmid and a non-targeting control to mid-log phase.

  • Induce dCas9/sgRNA expression with the appropriate inducer.

  • Confirm knockdown of pks13 expression using qRT-PCR.

  • Determine the MIC of "this compound" for the knockdown and control strains. A decrease in MIC in the knockdown strain indicates that Pks13 is the target.

Whole-Genome Sequencing of Resistant Mutants

This protocol describes the generation and analysis of Mtb mutants resistant to "this compound" to identify mutations in the pks13 gene.

a. Selection of Resistant Mutants:

  • Grow a large culture of Mtb H37Rv to late-log phase.

  • Plate a high density of cells (e.g., 108 to 109 CFUs) onto 7H10 agar plates containing "this compound" at a concentration 4-10 times the MIC.

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Calculate the frequency of resistance (FOR) by dividing the number of resistant colonies by the total number of viable cells plated.

b. Characterization of Resistant Mutants:

  • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

c. Whole-Genome Sequencing and Data Analysis:

  • Prepare sequencing libraries from the extracted genomic DNA.

  • Perform whole-genome sequencing using a next-generation sequencing platform.

  • Align the sequencing reads from the resistant mutants to the Mtb H37Rv reference genome.

  • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the parental strain.

  • Prioritize non-synonymous mutations found in the pks13 gene as the likely cause of resistance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_overexpression Target Overexpression cluster_crispri CRISPRi Knockdown cluster_wgs WGS of Resistant Mutants oe1 Construct Pks13 Expression Plasmid oe2 Transform Mtb oe1->oe2 oe3 Induce Overexpression oe2->oe3 oe4 Determine MIC oe3->oe4 oe5 Increased MIC? oe4->oe5 oe_yes Target Confirmed oe5->oe_yes Yes oe_no Target Not Confirmed oe5->oe_no No cr1 Construct pks13 CRISPRi Plasmid cr2 Transform Mtb cr1->cr2 cr3 Induce Knockdown cr2->cr3 cr4 Determine MIC cr3->cr4 cr5 Decreased MIC? cr4->cr5 cr_yes Target Confirmed cr5->cr_yes Yes cr_no Target Not Confirmed cr5->cr_no No wgs1 Select Resistant Mutants wgs2 Isolate Genomic DNA wgs1->wgs2 wgs3 Whole-Genome Sequencing wgs2->wgs3 wgs4 Identify Mutations in pks13 wgs3->wgs4 wgs5 Mutations Found? wgs4->wgs5 wgs_yes Target Confirmed wgs5->wgs_yes Yes wgs_no Target Not Confirmed wgs5->wgs_no No

Caption: Experimental workflows for genetic confirmation of Pks13 as the target.

logical_relationship drug This compound target Pks13 drug->target Inhibits pathway Mycolic Acid Biosynthesis target->pathway Essential for cell_wall Mycobacterial Cell Wall Integrity pathway->cell_wall Required for cell_death Bacterial Cell Death cell_wall->cell_death Loss leads to

References

Comparative potency of "Antitubercular agent-13" on different Mycobacterium species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Pretomanid (formerly PA-824), a novel antitubercular agent, against a range of clinically relevant Mycobacterium species. The data presented is supported by established experimental protocols to ensure reproducibility and aid in the evaluation of this compound for further research and development.

Executive Summary

Pretomanid, a nitroimidazooxazine, demonstrates potent bactericidal activity against Mycobacterium tuberculosis, including drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. Its efficacy extends to other members of the Mycobacterium tuberculosis complex (MTBC). However, its activity against non-tuberculous mycobacteria (NTM) is variable, with notable potency against some species like Mycobacterium kansasii and limited to no activity against others such as the Mycobacterium avium complex. This guide summarizes the minimum inhibitory concentration (MIC) data of Pretomanid and comparator drugs, details the experimental methodology for MIC determination, and provides a visual representation of the experimental workflow and the compound's mechanism of action.

Quantitative Potency Analysis

The following tables summarize the minimum inhibitory concentrations (MIC) of Pretomanid and comparator antitubercular agents against various Mycobacterium species. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of mycobacteria.[1]

Table 1: Potency of Pretomanid against Mycobacterium tuberculosis Complex (MTBC)

Mycobacterium SpeciesPretomanid MIC Range (µg/mL)Isoniazid MIC Range (µg/mL)Rifampicin MIC Range (µg/mL)
M. tuberculosis (Drug-Susceptible)0.005 - 0.48[2]0.03 - 0.12[3]0.06 - 0.12[4]
M. tuberculosis (MDR/XDR)0.005 - 0.48[2]ResistantResistant
M. bovis<0.0312 - 0.125[2]Data Not AvailableData Not Available
M. africanum<0.0312 - 0.125[2]Data Not AvailableData Not Available
M. pinnipedii<0.0312 - 0.125[2]Data Not AvailableData Not Available
M. canettii8[2]Data Not AvailableData Not Available

Table 2: Comparative Potency of Pretomanid and Other Novel Agents against Non-Tuberculous Mycobacteria (NTM)

Mycobacterium SpeciesPretomanid MIC₅₀ (µg/mL)Pretomanid MIC₉₀ (µg/mL)Bedaquiline MIC₅₀ (µg/mL)Bedaquiline MIC₉₀ (µg/mL)Delamanid MIC₅₀ (µg/mL)Delamanid MIC₉₀ (µg/mL)
M. avium>16[1]>16[1]0.03125[1]0.25[1]0.125[1]>16[1]
M. intracellulare>16[1]>16[1]0.015[1]0.25[1]>16[1]>16[1]
M. kansasii4[1]8[1]0.015[1]0.25[1]0.03125[1]0.125[1]
M. abscessus>16[1]>16[1]0.125[1]0.25[1]>16[1]>16[1]
M. fortuitumNo Activity[2]No Activity[2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
M. smegmatisNo Activity[2]No Activity[2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
M. ulcerans≤4 to ≥16[2]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) of antitubercular agents using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[3][5][6]

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterial colonies are harvested from a solid medium and transferred to a tube containing sterile water and glass beads.

  • The suspension is vortexed to homogenize.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • A 1:100 dilution of this suspension is prepared to achieve a final inoculum density of approximately 10⁵ colony-forming units (CFU)/mL.[3][6]

2. Preparation of Microtiter Plates:

  • A 96-well U-shaped polystyrene microtiter plate is used.[3]

  • The antitubercular agents, including Pretomanid, are serially diluted in Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC).[3][6]

  • Each well receives a specific concentration of the drug, with control wells containing only the medium and mycobacterial suspension without any drug.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microtiter plate.

  • The plate is sealed and incubated at 36 ± 1°C.[3]

4. Determination of MIC:

  • The plates are read visually using an inverted mirror when growth is clearly visible in the drug-free control wells.[3][5] For slowly growing mycobacteria, this can take 7 to 14 days, while for rapidly growing species, it may be 3 to 5 days.[1]

  • The MIC is recorded as the lowest drug concentration that completely inhibits visible growth of the mycobacteria.[3][5]

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of Pretomanid.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Mycobacterial Colony suspension Create Suspension (0.5 McFarland) bacterial_culture->suspension inoculum Prepare Inoculum (1:100 Dilution) suspension->inoculum add_inoculum Inoculate Plate inoculum->add_inoculum drug_dilution Serial Drug Dilution in 96-Well Plate drug_dilution->add_inoculum incubation Incubate at 36°C add_inoculum->incubation read_results Visual Reading of Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

mechanism_of_action pretomanid Pretomanid (Prodrug) activation Reductive Activation by F420-dependent Deazaflavin Nitroreductase (Ddn) pretomanid->activation Enters Mycobacterium reactive_species Reactive Nitrogen Species (e.g., Nitric Oxide) activation->reactive_species inhibition Inhibition of Mycolic Acid and Protein Synthesis reactive_species->inhibition cell_death Mycobacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of action for Pretomanid.

References

Evaluating the frequency of resistance development to "Antitubercular agent-13"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for evaluating the frequency of spontaneous resistance development to the novel investigational drug, Antitubercular agent-13, against Mycobacterium tuberculosis. The methodologies and data presentation formats are designed for researchers and drug development professionals to assess the potential for resistance and compare its performance with established first- and second-line antitubercular drugs.

Quantitative Analysis of Resistance Frequency

The frequency of resistance is a critical parameter in the preclinical assessment of a new antimicrobial agent. It is typically determined by plating a large population of bacteria on drug-containing solid media and quantifying the number of colonies that emerge. The table below provides a template for summarizing such quantitative data, which should be populated with experimental results.

Table 1: Comparative Frequency of Spontaneous Resistance

Compound Concentration (x MIC) Inoculum Size (CFU) Resistant Colonies (Mean ± SD) Frequency of Resistance
This compound4x10¹⁰Data to be insertedCalculated value
8x10¹⁰Data to be insertedCalculated value
16x10¹⁰Data to be insertedCalculated value
Rifampicin (Control) 4x10¹⁰Data to be insertedCalculated value
8x10¹⁰Data to be insertedCalculated value
Isoniazid (Control) 4x10¹⁰Data to be insertedCalculated value
8x10¹⁰Data to be insertedCalculated value
Moxifloxacin (Control) 4x10¹⁰Data to be insertedCalculated value
8x10¹⁰Data to be insertedCalculated value

MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units; SD: Standard Deviation. Frequency of Resistance = (Mean number of resistant colonies) / (Total inoculum size).

Experimental Protocol: Determination of Resistance Frequency

The following protocol details the methodology for assessing the in vitro frequency of spontaneous resistance development in Mycobacterium tuberculosis H37Rv.

2.1. Materials

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Middlebrook 7H10 solid agar supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalale)

  • This compound (stock solution of known concentration)

  • Control drugs: Rifampicin, Isoniazid, Moxifloxacin

  • Sterile petri dishes (100 mm)

  • Spectrophotometer

  • Incubator (37°C)

2.2. Procedure

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).

    • Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the final pellet in 7H9 broth to achieve a high-density culture of approximately 10¹⁰ CFU/mL.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Determine the MIC of this compound and control drugs against the H37Rv strain using the microplate alamarBlue assay (MABA) or broth microdilution method according to CLSI guidelines.

  • Plating for Resistant Mutants:

    • Prepare 7H10 agar plates containing the test compounds at concentrations corresponding to 4x, 8x, and 16x their respective MICs.

    • Spread 100 µL of the high-density culture (containing ~10⁹ CFU) onto each drug-containing plate. For a total inoculum of 10¹⁰ CFU, 10 plates will be required per concentration.

    • Also, prepare a set of drug-free 7H10 agar plates for determining the total viable count of the inoculum.

  • Enumeration of Colonies:

    • Prepare serial dilutions (10⁻⁶, 10⁻⁷, 10⁻⁸) of the initial inoculum and plate onto drug-free 7H10 agar.

    • Incubate all plates at 37°C for 3-4 weeks.

    • Count the number of colonies on the drug-containing plates to determine the number of resistant mutants.

    • Count the colonies on the drug-free plates from the serial dilutions to calculate the total viable inoculum size.

  • Calculation of Resistance Frequency:

    • The frequency of resistance is calculated by dividing the total number of resistant colonies observed on the drug-containing plates by the total number of viable cells plated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the frequency of resistance.

G cluster_prep Phase 1: Inoculum Preparation cluster_plating Phase 2: Plating cluster_analysis Phase 3: Analysis A Culture M. tuberculosis in 7H9 Broth B Harvest & Wash Cells A->B C Create High-Density Inoculum (~10¹⁰ CFU/mL) B->C D Prepare Drug-Free & Drug-Containing Agar Plates (4x, 8x, 16x MIC) C->D E Plate Inoculum on Drug-Containing Plates D->E F Plate Serial Dilutions on Drug-Free Plates D->F G Incubate Plates (3-4 Weeks at 37°C) E->G F->G H Count Resistant Colonies (Drug Plates) G->H I Count Total Viable CFU (Drug-Free Plates) G->I J Calculate Frequency of Resistance H->J I->J

Caption: Workflow for determining the frequency of resistance to antitubercular agents.

Safety Operating Guide

Safe Disposal of Antitubercular Agent-13: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-13" is a placeholder designation for a research compound and does not correspond to a formally recognized agent with established, specific disposal protocols. The following guide provides a framework for the safe handling and disposal of potent, research-grade antitubercular compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the compound in use.[1] All procedures must comply with local and national regulations for hazardous waste management.[2]

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, a thorough risk assessment is critical. Potent antitubercular compounds may be classified as cytotoxic, toxic, or carcinogenic.[1][3] The primary principle is to prevent environmental release and personnel exposure.[4]

Key Hazard Considerations:

  • Toxicity: High acute or chronic toxicity.

  • Reactivity: Potential for hazardous reactions with other chemicals.

  • Biohazard (if applicable): Contamination with Mycobacterium tuberculosis or other biological agents.[5]

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6] All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood.[7]

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe disposal.[8] Never mix incompatible waste streams.[9]

Waste Stream Description Container Type Disposal Pathway
Solid Waste (Highly Contaminated) Unused pure compound, grossly contaminated labware (e.g., weighing boats, spatulas), spill cleanup materials.Labeled, sealed, puncture-resistant container for hazardous chemical waste.[7][9]EHS Pickup for Incineration
Liquid Waste (Organic) Solutions of Agent-13 in organic solvents (e.g., DMSO, ethanol).Labeled, sealed, chemically-resistant solvent waste container.[8][9]EHS Pickup for Incineration
Liquid Waste (Aqueous) Dilute aqueous solutions, first rinses of contaminated glassware.[9]Labeled, sealed, chemically-resistant aqueous waste container.EHS Pickup for Chemical Treatment/Incineration
Sharps Waste Contaminated needles, scalpels, or glass pipette tips.Puncture-resistant sharps container specifically for chemically contaminated sharps.[3][7]EHS Pickup for Incineration
General Lab Waste (Minimally Contaminated) Second/third rinses of glassware, packaging.Standard laboratory waste. Consult EHS for specific institutional policies.Institutional Waste Stream

Table 1: Waste Segregation Protocol for this compound.

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for rinsing glassware that has come into contact with this compound. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]

Methodology:

  • Initial Rinse (in fume hood):

    • Rinse the container with a small volume of a suitable organic solvent (e.g., ethanol or acetone) in which Agent-13 is highly soluble. This effectively removes the bulk of the residue.

    • Decant the rinsate into the designated "Liquid Waste (Organic)" container.[9]

  • Second Rinse (in fume hood):

    • Repeat the rinse with a fresh aliquot of the same organic solvent.

    • Decant the rinsate into the same "Liquid Waste (Organic)" container.

  • Third Rinse (in fume hood):

    • Rinse the container with a third aliquot of the organic solvent.

    • Decant the rinsate into the "Liquid Waste (Organic)" container.

  • Aqueous Rinse:

    • Rinse the container thoroughly with deionized water.

    • The first aqueous rinse should be collected in the "Liquid Waste (Aqueous)" container.[9]

  • Final Cleaning:

    • Subsequent aqueous rinses may be permissible for sewer disposal, but only after confirming with institutional EHS guidelines.[10] The glassware can then be washed with standard laboratory detergent.

Disposal Workflow

The logical flow for managing waste generated from work with this compound involves careful segregation, documentation, and coordination with institutional safety personnel.

G cluster_lab Laboratory Operations cluster_storage Satellite Accumulation Area cluster_disposal Institutional Disposal A Generation of Waste (Solid, Liquid, Sharps) B Segregate Waste at Source A->B C Securely Contain & Label (Hazardous Waste Tag) B->C D Store in Designated Area (Secondary Containment) C->D E Request EHS Pickup D->E F EHS Transports to Central Facility E->F G Final Disposal (Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Contact EHS: Notify your institution's Environmental Health and Safety department or emergency number.[9]

  • Secure the Area: Prevent entry into the contaminated zone.

  • Cleanup (only if trained and safe to do so):

    • For small spills of powder, gently cover with a damp paper towel to avoid aerosolization, then use an appropriate absorbent pad.

    • For small liquid spills, use a chemical spill kit with absorbent materials.[1]

    • All cleanup materials must be placed in a sealed bag or container and disposed of as "Solid Waste (Highly Contaminated)."[9]

The cornerstone of proper disposal is proactive planning and strict adherence to institutional and regulatory guidelines.[2][11] Always prioritize safety and environmental protection when handling potent research compounds.

References

Standard Operating Procedure: Safe Handling of Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-13" is a placeholder name for the purpose of this guide. The following procedures are based on best practices for handling potent, powdered antitubercular compounds in a research laboratory setting. A comprehensive, substance-specific risk assessment must be conducted before initiating any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is intended to offer procedural, step-by-step guidance for the safe handling and disposal of potent antitubercular compounds.

Hazard Assessment and Control

A thorough risk assessment is mandatory before handling any potent compound. This compound is presumed to be a highly active antitubercular agent, likely with significant toxicity. Primary risks include inhalation of airborne powder, dermal contact, and accidental ingestion. All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound. The selection of respiratory protection should be guided by a formal risk assessment.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs.
Respiratory For handling powder: A NIOSH-approved N95 respirator or higher (e.g., PAPR) is required.

Operational Plan: Step-by-Step Handling Protocol

Preparation and Weighing (in a Containment Hood)
  • Decontaminate: Wipe down the interior surfaces of the chemical fume hood, the analytical balance, and all necessary equipment (spatulas, weigh boats) with 70% ethanol.

  • Prepare Waste: Place a labeled hazardous waste bag inside the hood for immediate disposal of contaminated items.

  • Don PPE: Put on all required PPE before approaching the containment hood.

  • Weigh Compound: Carefully weigh the desired amount of the powdered agent. Use a weigh boat to prevent contamination of the balance.

  • Secure Compound: Tightly seal the primary container of the agent immediately after weighing.

  • Clean Up: Gently wipe the spatula and the weighing area with a disposable wipe dampened with 70% ethanol. Dispose of the wipe and weigh boat in the designated hazardous waste bag within the hood.

Solubilization
  • Add Solvent: While still inside the hood, add the desired solvent to the vessel containing the weighed powder.

  • Ensure Dissolution: Cap the vessel and mix gently (e.g., by vortexing at a low speed) until the compound is fully dissolved. This minimizes the risk of aerosol generation.

  • Label Solution: Clearly label the vessel containing the stock solution with the compound name, concentration, solvent, and date.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, weigh boats) Place in a clearly labeled, sealed hazardous chemical waste bag.
Liquid Waste (e.g., unused stock solutions) Collect in a labeled, sealed, and leak-proof hazardous chemical waste container.
Contaminated Glassware Decontaminate by rinsing with a suitable solvent (e.g., ethanol or bleach solution, depending on compatibility).

Experimental Workflow and Safety Diagram

The following diagram outlines the logical flow for the safe handling of a potent antitubercular agent, from preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Hood) cluster_cleanup 3. Post-Handling & Disposal risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection hood_prep Prepare Containment Hood ppe_selection->hood_prep weigh Weigh Powdered Compound hood_prep->weigh solubilize Solubilize Compound weigh->solubilize decontaminate Decontaminate Surfaces & Glassware solubilize->decontaminate Experiment Complete segregate_waste Segregate Waste (Solid, Liquid) decontaminate->segregate_waste dispose Store for Final Disposal segregate_waste->dispose

Caption: Workflow for Safe Handling of Potent Antitubercular Agents.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.